Phenpromethamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFSOOYCQYDGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861690 | |
| Record name | N-Methyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-88-9 | |
| Record name | Phenpromethamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenpromethamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(2-phenylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENPROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Phenpromethamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine of the phenethylamine (B48288) class, formerly marketed as the nasal decongestant Vonedrine. Its stimulant properties have led to its inclusion on the World Anti-Doping Agency's prohibited list and its detection in some dietary supplements. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with monoamine transporters. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and presents hypothesized signaling pathways based on its pharmacological profile as a norepinephrine-dopamine releasing agent.
Core Mechanism of Action: Monoamine Releasing Agent
This compound's primary mechanism of action is the release of the monoamine neurotransmitters norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) from presynaptic nerve terminals. It is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] This action is characteristic of many substituted phenethylamines, such as amphetamine. The release of these catecholamines into the synaptic cleft leads to increased stimulation of postsynaptic adrenergic and dopaminergic receptors, resulting in the sympathomimetic and central nervous system stimulant effects of the drug.
The process of neurotransmitter release induced by this compound is thought to involve its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). As a substrate for these transporters, this compound is taken up into the presynaptic neuron. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations. This, in turn, causes a reversal of the transporter's normal function, leading to the efflux of dopamine and norepinephrine from the neuron into the synapse.
Quantitative Pharmacological Data
The potency of this compound as a monoamine releasing agent has been quantified in vitro using synaptosomes prepared from rat brain tissue. The half-maximal effective concentrations (EC₅₀) for the release of norepinephrine and dopamine have been determined.
| Neurotransmitter | EC₅₀ (nM) |
| Norepinephrine | 154 |
| Dopamine | 574 |
| Serotonin (B10506) | Not Reported |
| Data sourced from studies on rat brain synaptosomes.[1] |
Experimental Protocols
The determination of this compound's activity as a monoamine releasing agent typically involves in vitro neurotransmitter release assays using synaptosomes.
Neurotransmitter Release Assay
Objective: To quantify the ability of this compound to induce the release of radiolabeled dopamine and norepinephrine from pre-loaded synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine) is homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.
-
The purified synaptosomes are resuspended in a physiological buffer.
-
-
Radiolabeling:
-
Synaptosomes are incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine) to allow for uptake and storage in synaptic vesicles.
-
-
Release Assay:
-
The radiolabeled synaptosomes are washed to remove excess unincorporated radiolabel.
-
The synaptosomes are then exposed to various concentrations of this compound or a control vehicle.
-
After a defined incubation period, the amount of radioactivity released into the supernatant is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The amount of radioactivity released at each concentration of this compound is expressed as a percentage of the total radioactivity in the synaptosomes.
-
An EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.
-
Below is a generalized workflow for this type of experiment.
Caption: Generalized workflow for a neurotransmitter release assay.
Hypothesized Signaling Pathways
Direct research on the intracellular signaling pathways specifically activated by this compound is currently lacking in the scientific literature. However, based on its mechanism as a norepinephrine-dopamine releasing agent, it is hypothesized to indirectly modulate signaling cascades downstream of adrenergic and dopaminergic receptor activation. These pathways are known to be affected by other stimulants with similar mechanisms, such as amphetamine.
Dopaminergic Signaling
The release of dopamine by this compound would lead to the activation of dopamine receptors (D1-like and D2-like families) in various brain regions, including the nucleus accumbens and prefrontal cortex.
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D1-like Receptor (D₁ and D₅) Signaling: Activation of these Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal plasticity.
-
D2-like Receptor (D₂, D₃, and D₄) Signaling: Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity. They can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
Caption: Hypothesized dopaminergic signaling pathways modulated by this compound.
Noradrenergic Signaling
The release of norepinephrine by this compound results in the activation of α- and β-adrenergic receptors throughout the central and peripheral nervous systems.
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α₁-Adrenergic Receptor Signaling: These Gq-coupled receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
-
α₂-Adrenergic Receptor Signaling: Similar to D2-like receptors, these are Gi/o-coupled and inhibit adenylyl cyclase, reducing cAMP levels.
-
β-Adrenergic Receptor Signaling: These are Gs-coupled receptors that, like D1-like receptors, activate adenylyl cyclase, leading to increased cAMP and PKA activation.
Caption: Hypothesized noradrenergic signaling pathways modulated by this compound.
Conclusion
This compound exerts its primary pharmacological effects as a norepinephrine-dopamine releasing agent, with a higher potency for norepinephrine release. While quantitative data on its releasing activity is available, a comprehensive understanding of its interaction with monoamine transporters is limited by the absence of published binding affinity data. Furthermore, the direct impact of this compound on intracellular signaling cascades has not been empirically determined. The signaling pathways outlined in this guide are based on the known downstream effects of norepinephrine and dopamine receptor activation and serve as a framework for future research into the detailed molecular pharmacology of this compound. Further studies are warranted to fully elucidate its binding kinetics at monoamine transporters and to validate its effects on intracellular signaling pathways, which will provide a more complete picture of its mechanism of action and inform its toxicological and pharmacological profile.
References
An In-Depth Technical Guide to the Synthesis of Phenpromethamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing phenpromethamine (N,β-dimethylphenethylamine), a compound of interest for researchers in various fields. This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate a thorough understanding of its synthesis.
Introduction
This compound, also known as N,β-dimethylphenethylamine, is a substituted phenethylamine. Its synthesis is of interest for research purposes, including the development of analytical standards and the investigation of its pharmacological properties. This guide outlines a common and effective two-step synthesis pathway.
Overview of the Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the creation of the precursor β-methylphenethylamine (BMPEA) via the catalytic hydrogenation of 2-phenylpropionitrile. The second step is the N-methylation of BMPEA to yield the final product, this compound.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of β-Methylphenethylamine (BMPEA)
The initial step in the synthesis of this compound is the reduction of 2-phenylpropionitrile to β-methylphenethylamine. This transformation is effectively carried out by catalytic hydrogenation.
Reaction Scheme
Caption: Synthesis of β-Methylphenethylamine (BMPEA).
Experimental Protocol
A detailed experimental protocol for the catalytic hydrogenation of 2-phenylpropionitrile is as follows:
-
Apparatus Setup: A high-pressure hydrogenation apparatus (e.g., a Parr shaker) is charged with 2-phenylpropionitrile and a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Solvent Addition: Anhydrous ethanol saturated with hydrochloric acid is added as the solvent. The acidic environment is crucial for the formation of the amine salt.
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Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure at a controlled temperature.
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Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen.
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Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude β-methylphenethylamine hydrochloride salt.
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Purification: The crude salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the pure product.
Quantitative Data
| Parameter | Value |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Anhydrous Ethanol / HCl |
| Pressure | Typically 50-100 psi of H₂ |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 12-24 hours |
| Yield | ~80-90% |
Step 2: N-methylation of β-Methylphenethylamine (BMPEA) to this compound
The second and final step is the conversion of the primary amine (BMPEA) to a secondary amine (this compound) through N-methylation. The Eschweiler-Clarke reaction is a highly effective method for this transformation, as it specifically introduces a methyl group to the nitrogen atom without over-alkylation to a quaternary ammonium (B1175870) salt.[1][2][3]
Reaction Scheme
Caption: N-methylation of BMPEA to this compound.
Experimental Protocol
The Eschweiler-Clarke reaction for the N-methylation of BMPEA is performed as follows:
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Reaction Setup: β-Methylphenethylamine is dissolved in an excess of formic acid in a round-bottom flask equipped with a reflux condenser.
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Reagent Addition: An excess of aqueous formaldehyde solution (typically 37%) is added to the mixture.
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Heating: The reaction mixture is heated to reflux (around 100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is then dissolved in water and basified with a strong base (e.g., NaOH) to a pH greater than 10.
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Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.
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Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization. A general procedure for a similar reaction reported a yield of 98% after purification by column chromatography.[1]
Quantitative Data
| Parameter | Value | Reference |
| Reagents | Formaldehyde (HCHO), Formic Acid (HCOOH) | [1][3] |
| Temperature | ~100 °C (Reflux) | [3] |
| Reaction Time | 8-18 hours | [1] |
| Yield | High (e.g., ~98% for similar amines) | [1] |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for this compound synthesis.
Conclusion
This technical guide provides a detailed and structured overview of a reliable synthesis pathway for this compound. By following the outlined experimental protocols and considering the quantitative data presented, researchers and drug development professionals can effectively produce this compound for their specific research needs. Adherence to standard laboratory safety procedures is paramount during all stages of the synthesis.
References
The Pharmacological Profile of N,β-dimethylphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,β-dimethylphenethylamine, also known as phenpromethamine, is a synthetic stimulant belonging to the phenethylamine (B48288) class of compounds. Historically used as a nasal decongestant under the brand name Vonedrine, it has more recently been identified as an undeclared ingredient in some dietary and sports supplements. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of N,β-dimethylphenethylamine, focusing on its mechanism of action, functional activity, and what is known about its interaction with key neurochemical targets. While comprehensive quantitative data remains limited in publicly accessible literature, this guide synthesizes the available information to serve as a resource for researchers and drug development professionals.
Introduction
N,β-dimethylphenethylamine (N,β-DMPEA) is a structural analogue of other well-characterized phenethylamines, including β-methylphenethylamine (BMPEA) and the potent central nervous system stimulant, methamphetamine. Its chemical structure features a phenethylamine backbone with methyl groups on both the nitrogen atom and the beta carbon of the ethyl chain. This structural characteristic significantly influences its pharmacological activity, primarily as a monoamine releasing agent. This guide will detail its known interactions with monoamine systems, present available quantitative data, and outline relevant experimental methodologies.
Mechanism of Action
The primary mechanism of action of N,β-dimethylphenethylamine is the promotion of norepinephrine (B1679862) and dopamine (B1211576) release from presynaptic nerve terminals.[1] As a norepinephrine-dopamine releasing agent (NDRA), it is understood to interact with the respective monoamine transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT). This interaction leads to a reversal of the normal transporter function, resulting in the efflux of these neurotransmitters from the cytoplasm into the synaptic cleft. The increased concentration of norepinephrine and dopamine in the synapse leads to enhanced stimulation of adrenergic and dopaminergic receptors, respectively, producing the stimulant effects of the compound.
dot
Caption: Proposed mechanism of N,β-dimethylphenethylamine as a norepinephrine-dopamine releasing agent.
Quantitative Pharmacological Data
The publicly available quantitative data for N,β-dimethylphenethylamine is primarily focused on its functional activity as a monoamine releasing agent. Comprehensive receptor binding affinity data and pharmacokinetic parameters are not well-documented in the scientific literature.
Table 1: Functional Activity of N,β-dimethylphenethylamine
| Assay Type | Target | Species | Preparation | Parameter | Value (nM) | Reference |
| Neurotransmitter Release | Norepinephrine | Rat | Brain Synaptosomes | EC50 | 154 | [1] |
| Neurotransmitter Release | Dopamine | Rat | Brain Synaptosomes | EC50 | 574 | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that elicits 50% of the maximal response in the assay.
Experimental Protocols
Neurotransmitter Release Assay Using Synaptosomes
This in vitro assay is crucial for determining the potency and efficacy of a compound as a monoamine releasing agent.
Objective: To measure the release of radiolabeled neurotransmitters (e.g., [3H]norepinephrine, [3H]dopamine) from isolated nerve terminals (synaptosomes) in response to the test compound.
Methodology:
-
Synaptosome Preparation:
-
Rodent brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine) is homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
The final synaptosome pellet is resuspended in a physiological buffer.
-
-
Radiolabeling:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]NE or [3H]DA) to allow for uptake into the nerve terminals.
-
-
Release Experiment:
-
The radiolabeled synaptosomes are washed to remove excess unincorporated radiolabel.
-
The synaptosomes are then exposed to various concentrations of N,β-dimethylphenethylamine.
-
The amount of radioactivity released into the supernatant is measured over time using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound as a releasing agent.
-
dot
Caption: A generalized workflow for an in vitro neurotransmitter release assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for specific receptors or transporters. While specific data for N,β-dimethylphenethylamine is unavailable, this protocol outlines the general procedure.
Objective: To determine the inhibition constant (Ki) of N,β-dimethylphenethylamine for monoamine transporters (DAT, NET, SERT) and other relevant receptors.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing the target receptor or transporter (e.g., HEK-293 cells) or animal brain tissue rich in the target are homogenized.
-
The cell membranes are isolated through centrifugation.
-
-
Binding Reaction:
-
The membranes are incubated with a specific radioligand for the target of interest (e.g., [3H]WIN 35,428 for DAT).
-
Increasing concentrations of the unlabeled test compound (N,β-dimethylphenethylamine) are added to compete with the radioligand for binding.
-
-
Separation and Detection:
-
The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
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Signaling Pathways
As a monoamine releasing agent, N,β-dimethylphenethylamine indirectly activates downstream signaling pathways by increasing the synaptic concentrations of norepinephrine and dopamine.
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Norepinephrine Signaling: Increased norepinephrine levels lead to the activation of α- and β-adrenergic receptors on postsynaptic neurons. Activation of these G-protein coupled receptors can lead to various intracellular signaling cascades, including the modulation of adenylyl cyclase and phospholipase C activity, ultimately influencing neuronal excitability and gene expression.
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Dopamine Signaling: Elevated dopamine levels result in the stimulation of dopamine receptors (D1-like and D2-like families). These receptors are also G-protein coupled and their activation modulates cyclic AMP (cAMP) levels and other second messenger systems, playing a critical role in reward, motivation, and motor control.
dot
Caption: Overview of signaling pathways indirectly activated by N,β-dimethylphenethylamine.
Pharmacokinetics and Metabolism
There is a notable lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolic pathways of N,β-dimethylphenethylamine in humans or animal models. Its structural similarity to other phenethylamines suggests that it would be metabolized by cytochrome P450 enzymes, but specific metabolites and metabolic rates have not been characterized.
Discussion and Future Directions
The current pharmacological profile of N,β-dimethylphenethylamine is incomplete. While its primary action as a norepinephrine-dopamine releasing agent is established, a thorough understanding of its interaction with a broader range of neurochemical targets is necessary. The absence of comprehensive receptor binding and pharmacokinetic data limits the ability to fully assess its potential physiological and toxicological effects.
Future research should prioritize:
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Comprehensive Receptor Screening: Determining the binding affinities (Ki) of N,β-dimethylphenethylamine at a wide range of receptors and transporters, including all monoamine transporters, adrenergic receptor subtypes, and serotonin (B10506) receptor subtypes.
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In Vivo Studies: Utilizing techniques such as in vivo microdialysis to measure the effects of N,β-dimethylphenethylamine administration on extracellular levels of norepinephrine, dopamine, and serotonin in different brain regions.
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Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion of N,β-dimethylphenethylamine in animal models to determine its half-life, bioavailability, and major metabolic pathways.
A more complete understanding of the pharmacological profile of N,β-dimethylphenethylamine is crucial for regulatory agencies, the scientific community, and public health, especially given its emergence in unregulated supplements.
Conclusion
N,β-dimethylphenethylamine is a monoamine releasing agent with demonstrated activity at norepinephrine and dopamine transporters. While quantitative data on its broader pharmacological profile is scarce, this guide provides a summary of the current knowledge and a framework for future research. The provided experimental protocols and pathway diagrams offer a basis for further investigation into this and other novel psychoactive substances. Researchers and drug development professionals are encouraged to address the existing data gaps to fully elucidate the pharmacological and toxicological properties of this compound.
References
Phenpromethamine: An In-Depth Technical Guide on its Function as a Norepinephrine-Dopamine Releasing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenpromethamine (N,β-dimethylphenethylamine) is a sympathomimetic amine that functions as a norepinephrine-dopamine releasing agent (NDRA). Formerly marketed as a nasal decongestant under the brand name Vonedrine, it is now classified as a stimulant and is a prohibited substance by the World Anti-Doping Agency.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action as an NDRA. It includes available quantitative data on its potency, detailed experimental methodologies for assessing monoamine release, and diagrams of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
This compound is a phenethylamine (B48288) derivative that exerts its stimulant effects by promoting the release of the catecholamines norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) from presynaptic nerve terminals.[1] As an NDRA, it belongs to a class of compounds that includes well-known stimulants like amphetamine.[3][4] Understanding the specific in vitro pharmacology of this compound is crucial for elucidating its mechanism of action and for contextualizing its physiological effects.
Quantitative Pharmacological Data
The primary quantitative data available for this compound characterizes its potency as a norepinephrine and dopamine releasing agent. These values were determined using in vitro neurotransmitter release assays with rat brain synaptosomes.
| Parameter | Value | Neurotransmitter | Reference |
| EC50 | 154 nM | Norepinephrine | [1] |
| EC50 | 574 nM | Dopamine | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal release of the respective neurotransmitter.
Mechanism of Action: Signaling Pathways
As a norepinephrine-dopamine releasing agent, this compound's mechanism of action involves the modulation of monoamine transporters at the presynaptic terminal. The process can be broken down into several key steps:
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Uptake into the Presynaptic Terminal: this compound, like other amphetamine-related compounds, is a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). It is actively transported from the synaptic cleft into the presynaptic neuron.
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Interaction with Vesicular Monoamine Transporter 2 (VMAT2): Once inside the neuron, this compound interacts with VMAT2 on synaptic vesicles. This interaction disrupts the proton gradient necessary for the sequestration of dopamine and norepinephrine into the vesicles, leading to an increase in their cytosolic concentrations.
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Transporter-Mediated Efflux: The elevated cytosolic concentrations of dopamine and norepinephrine cause the DAT and NET to reverse their direction of transport. This results in the non-vesicular release of these neurotransmitters from the presynaptic terminal into the synaptic cleft.
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Potential TAAR1 Activation: Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular receptor that can be activated by amphetamine-like substances. Activation of TAAR1 can lead to the phosphorylation of DAT and NET, further promoting neurotransmitter efflux and inhibiting reuptake. While direct evidence for this compound's interaction with TAAR1 is not currently available, it remains a plausible component of its mechanism of action given its structural similarity to other TAAR1 agonists.
Experimental Protocols
The determination of this compound's efficacy as a norepinephrine-dopamine releasing agent relies on in vitro neurotransmitter release assays using synaptosomes. The following is a generalized protocol based on standard methodologies for such experiments.
Preparation of Rat Brain Synaptosomes
This protocol describes the isolation of nerve terminals (synaptosomes) from rat brain tissue, which retain their physiological functions for in vitro studies.
Materials:
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Adult rat brain (e.g., striatum for dopamine release, hippocampus for norepinephrine release)
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Ice-cold 0.32 M sucrose solution
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Krebs-Ringer buffer
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Dounce homogenizer
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Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal care and use protocols and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer with a pestle.
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Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1) and discard the pellet (P1).
-
Centrifuge the S1 fraction at a medium speed (e.g., 17,000 x g) for 20 minutes at 4°C to pellet the synaptosomes.
-
Discard the supernatant (S2) and resuspend the synaptosomal pellet (P2) in an appropriate physiological buffer (e.g., Krebs-Ringer buffer).
In Vitro Neurotransmitter Release Assay
This assay measures the ability of this compound to evoke the release of radiolabeled norepinephrine or dopamine from pre-loaded synaptosomes.
Materials:
-
Prepared synaptosomes
-
[³H]dopamine or [³H]norepinephrine
-
Krebs-Ringer buffer (with and without Ca²⁺)
-
This compound solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Pre-incubate the synaptosomes in Krebs-Ringer buffer containing a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.
-
Load the synaptosomes with either [³H]dopamine or [³H]norepinephrine by incubating at 37°C for a specified time (e.g., 15 minutes).
-
Wash the synaptosomes with fresh buffer to remove excess radiolabel. This is often done by superfusion or repeated centrifugation and resuspension.
-
Aliquot the loaded synaptosomes into tubes or a superfusion apparatus.
-
Initiate the release experiment by adding Krebs-Ringer buffer containing various concentrations of this compound.
-
Collect the superfusate or incubate for a set period, then separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the amount of radioactivity in the collected superfusate/supernatant (representing released neurotransmitter) and in the synaptosomal pellet (representing retained neurotransmitter) using a liquid scintillation counter.
-
Calculate the percentage of total radioactivity released for each concentration of this compound.
-
Plot the percentage of release against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Discussion and Future Directions
The available data clearly indicate that this compound is a potent norepinephrine and dopamine releasing agent. Its higher potency for norepinephrine release compared to dopamine release is a characteristic shared with some other phenethylamine stimulants. The mechanisms underlying this selectivity, as well as the full extent of its pharmacological profile, warrant further investigation.
Future research should focus on:
-
Transporter Interaction Studies: Determining the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound at DAT and NET would provide a more complete picture of its interaction with these transporters.
-
VMAT2 Interaction: Quantifying the interaction of this compound with VMAT2 would help to understand its role in disrupting vesicular storage.
-
TAAR1 Activity: Investigating whether this compound acts as an agonist at TAAR1 would clarify its potential role in modulating monoamine transporter function through this pathway.
-
In Vivo Studies: Correlating the in vitro findings with in vivo microdialysis studies would provide a more comprehensive understanding of its effects on extracellular neurotransmitter levels in the brain.
Conclusion
This compound is a norepinephrine-dopamine releasing agent with nanomolar potency. Its mechanism of action is consistent with that of other monoamine releasing agents, involving uptake into the presynaptic terminal, disruption of vesicular storage, and transporter-mediated efflux of norepinephrine and dopamine. The experimental protocols and data presented in this guide provide a foundation for further research into the detailed pharmacology of this and related compounds. A more complete understanding of its molecular interactions will be crucial for a thorough assessment of its physiological and potential toxicological effects.
References
- 1. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Vonedrine (Phenpromethamine) Nasal Inhaler: A Technical and Historical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vonedrine® nasal inhaler, containing the active ingredient phenpromethamine (also known as phenylpropylmethylamine or N,β-dimethylphenethylamine), was a sympathomimetic nasal decongestant marketed in the United States from 1943 to 1960.[1] Developed as a competitor to the popular Benzedrine® (amphetamine) inhaler, Vonedrine offered an alternative for the relief of nasal congestion. This document provides a detailed technical and historical overview of the Vonedrine inhaler, its active compound, and the scientific context of its development and use. Although it has been discontinued (B1498344) for decades, this compound has seen a resurgence in recent years as an unapproved ingredient in some dietary supplements.[1][2][3]
Chemical and Physical Properties
The active ingredient in the Vonedrine inhaler was this compound, a synthetic compound belonging to the phenethylamine (B48288) class of stimulants.
| Property | Value |
| Chemical Name | N,β-dimethylphenethylamine |
| Synonyms | Phenylpropylmethylamine, Vonedrine |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.24 g/mol |
| CAS Number | 93-88-9 |
| Appearance | Not available in historical records |
| Solubility | Not available in historical records |
| Boiling Point | Not available in historical records |
Historical Development and Marketing
The Vonedrine nasal inhaler was introduced to the market in 1943 by the Wm. S. Merrell Company. It was positioned to compete with the Benzedrine inhaler, which contained amphetamine and was widely used for nasal decongestion. Vonedrine was available over-the-counter until its withdrawal from the market in 1960.[1] The reasons for its discontinuation are not explicitly detailed in the available literature but may be linked to the increasing scrutiny of stimulant inhalers and the development of alternative decongestant therapies.
Mechanism of Action
This compound is a sympathomimetic amine that acts as a norepinephrine-dopamine releasing agent.[1] Its primary pharmacological effect is to stimulate the release of these catecholamines from presynaptic nerve terminals. This leads to vasoconstriction in the nasal mucosa, reducing swelling and alleviating nasal congestion.
References
An In-depth Technical Guide to Phenpromethamine: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenpromethamine (N,β-dimethylphenethylamine), a sympathomimetic amine and central nervous system stimulant. The document details its chemical structure, physicochemical properties, pharmacological mechanism of action, and relevant experimental protocols for its synthesis and analysis.
Chemical Identity and Structure
This compound, also known as N-methyl-2-phenylpropan-1-amine, is a member of the phenethylamine (B48288) family.[1] It is structurally related to other stimulants like amphetamine and methamphetamine. Formerly marketed as a nasal decongestant under the brand name Vonedrine between 1943 and 1960, it is now a substance banned by the World Anti-Doping Agency (WADA) and has been illicitly identified in dietary and sports supplements.[2][3][4]
The core structure consists of a phenyl ring attached to a propane (B168953) chain with a methyl group at the beta-position and a methylamino group at the terminal carbon.
Caption: Figure 1: Key chemical identifiers for this compound.
Physicochemical and Pharmacological Properties
This compound is a basic amine with stimulant properties. Its physical and pharmacological characteristics are summarized in the tables below.
Physicochemical Data
| Property | Value | Source |
| Molar Mass | 149.23 g/mol | [1][5] |
| Melting Point | <25 °C | [6] |
| Boiling Point | 95-96 °C at 15 Torr | [6] |
| Density | 0.9178 g/cm³ at 20 °C | [6] |
| pKa (basic) | 10.07 | [5] |
| Stereochemistry | Racemic (exists as (S) and (R) enantiomers) | [7][8][9] |
Pharmacological Data
| Parameter | Value | Details | Source |
| Drug Class | Sympathomimetic, Stimulant, Norepinephrine-Dopamine Releasing Agent (NDRA) | [2][10] | |
| Mechanism of Action | Induces the release of norepinephrine (B1679862) and dopamine (B1211576) from presynaptic neurons. | [2] | |
| Norepinephrine Release (EC₅₀) | 154 nM | Measured in rat brain synaptosomes. | [2] |
| Dopamine Release (EC₅₀) | 574 nM | Measured in rat brain synaptosomes. | [2] |
| Serotonin Release | Not reported/minimal | [2] | |
| Banned Substance | Yes | Prohibited by the World Anti-Doping Agency (WADA). | [1][4] |
Pharmacological Mechanism of Action
This compound functions as a norepinephrine-dopamine releasing agent (NDRA).[2] Its mechanism is similar to that of amphetamine.[11] It enters the presynaptic neuron via monoamine transporters, primarily the norepinephrine transporter (NET) and the dopamine transporter (DAT). Once inside the neuron, it disrupts the vesicular storage of these neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2) and alters the intracellular pH gradient. This leads to a reversal of the DAT and NET transporters, causing a significant, non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft, thereby increasing noradrenergic and dopaminergic signaling.
Caption: Figure 2: this compound's action at the presynaptic terminal.
Experimental Protocols
Synthesis via Reductive Amination
A common and effective method for synthesizing secondary amines like this compound is the reductive amination of a corresponding ketone. This protocol is a representative procedure based on established chemical principles for this class of compounds.
Methodology:
-
Reaction Setup: 1-Phenyl-2-propanone is dissolved in a suitable solvent, such as methanol, along with an excess of methylamine.
-
Imine Formation: The mixture is stirred, allowing the ketone and amine to form the intermediate N-methyl-1-phenylpropan-2-imine.
-
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise to the solution. This agent selectively reduces the imine to the secondary amine.
-
Workup: The reaction is quenched with an acid, and the solvent is removed. The aqueous residue is then basified.
-
Extraction and Purification: The product, this compound, is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The combined organic layers are dried and concentrated. The final product can be purified by distillation under reduced pressure.
Caption: Figure 3: A representative workflow for the synthesis of this compound.
Analytical Detection in Dietary Supplements
The detection and quantification of this compound in complex matrices like dietary supplements requires a highly sensitive and specific analytical method. The following protocol is based on the methodology used in studies that have successfully identified this compound in commercial products.[2][10][12]
Methodology:
-
Sample Preparation: A portion of the supplement (e.g., capsule contents) is accurately weighed and dissolved in a solvent such as methanol. The sample is vortexed and sonicated to ensure complete dissolution of the analyte.
-
Centrifugation & Dilution: The solution is centrifuged to pellet insoluble excipients. An aliquot of the supernatant is then taken and diluted with the mobile phase to a concentration within the calibrated range of the instrument.
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled analog) is added to the sample and calibration standards to ensure accuracy.
-
UHPLC-MS/MS Analysis: The prepared sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS), often a high-resolution instrument like a quadrupole-Orbitrap or quadrupole time-of-flight (QTOF).
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases of acidified water and acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode, using selected reaction monitoring (SRM) or high-resolution full-scan analysis to identify and quantify this compound based on its specific precursor ion and product ions.
-
Caption: Figure 4: Workflow for detecting this compound in supplements.
Conclusion and Safety Considerations
This compound is a potent central nervous system stimulant with a well-defined mechanism as a norepinephrine-dopamine releasing agent. While it had a brief history as a pharmaceutical, it is no longer approved for medical use.[2][13] Its clandestine inclusion in dietary supplements is a significant public health concern, as its oral safety profile has not been rigorously studied and its stimulant effects can pose serious cardiovascular risks, including increased heart rate and blood pressure.[13] The analytical methods detailed herein are crucial for regulatory bodies and researchers to identify and quantify this prohibited substance, ensuring consumer safety and compliance with anti-doping regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. naturalhealthresearch.org [naturalhealthresearch.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. clintox.org [clintox.org]
- 6. apcz.umk.pl [apcz.umk.pl]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. Dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 10. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, this compound (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanaddictioncenters.org [americanaddictioncenters.org]
- 12. researchgate.net [researchgate.net]
- 13. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
Phenpromethamine Enantiomers: A Technical Guide on Stereoisomerism, Potential Activity, and Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Phenpromethamine (N,β-dimethylphenethylamine) is a sympathomimetic amine, formerly used as a nasal decongestant and now identified as a stimulant in dietary supplements, leading to its ban by the World Anti-Doping Agency. As a chiral molecule, this compound exists as two enantiomers: (R)-phenpromethamine and (S)-phenpromethamine. While the pharmacology of the racemic mixture is known to involve the release of norepinephrine (B1679862) and dopamine (B1211576), a detailed public record of the stereospecific synthesis, separation, and differential pharmacological activities of the individual enantiomers is conspicuously absent from the scientific literature. This technical guide synthesizes the known information on racemic this compound, outlines potential methodologies for the synthesis and chiral separation of its enantiomers based on related compounds, and discusses the probable significance of their stereochemistry in pharmacology and toxicology.
Introduction to this compound and Chirality
This compound is a phenethylamine (B48288) derivative that acts as a norepinephrine-dopamine releasing agent (NDRA)[1]. The racemic mixture has been shown to have EC₅₀ values of 154 nM for norepinephrine and 574 nM for dopamine release in rat brain synaptosomes[1]. Due to its stimulant properties, it has been found as an undeclared ingredient in weight loss and sports supplements[2].
This compound possesses a chiral center at the β-carbon of the phenethylamine backbone, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)- and (S)-phenpromethamine. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties[3][4]. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects[4]. A classic example is the structurally related compound methamphetamine, where the (S)-enantiomer (dextromethamphetamine) is a potent central nervous system stimulant, while the (R)-enantiomer (levomethamphetamine) has primarily peripheral sympathomimetic effects and is used in over-the-counter nasal decongestants. Given this precedent, it is highly probable that the enantiomers of this compound also exhibit distinct pharmacological profiles.
Pharmacology of Racemic this compound
The primary mechanism of action for racemic this compound is the release of the neurotransmitters norepinephrine and dopamine. This action underlies its stimulant and sympathomimetic effects.
Quantitative Data for Racemic this compound
The available quantitative data for the racemic mixture is summarized in the table below. It is crucial to note that these values represent the combined action of both enantiomers.
| Parameter | Value | Species/System | Reference |
| Norepinephrine Release (EC₅₀) | 154 nM | Rat brain synaptosomes | [1] |
| Dopamine Release (EC₅₀) | 574 nM | Rat brain synaptosomes | [1] |
Signaling Pathways
The release of norepinephrine and dopamine by this compound is mediated through its interaction with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This compound acts as a substrate for these transporters, leading to a reversal of their normal function and subsequent release of neurotransmitters from the presynaptic neuron into the synaptic cleft.
References
- 1. d-nb.info [d-nb.info]
- 2. Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)-N, Alpha-Dimethylphenethylamine (Methamphetamine) from D-Ephendrine, or L-Ephedrine Respectively - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
An In-depth Technical Guide on the Core Clinical and Pharmacological Profile of Phenpromethamine
Disclaimer: Information regarding early clinical studies on Phenpromethamine is exceptionally scarce. This document summarizes the available historical context and preclinical pharmacological data. No detailed clinical trial protocols or comprehensive quantitative clinical data from its initial period of use are publicly available.
Introduction
This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine of the phenethylamine (B48288) class.[1] It was formerly marketed as a nasal decongestant under the brand name Vonedrine from 1943 until its discontinuation in 1960.[1] The U.S. Food and Drug Administration (FDA) formally withdrew its approval for Vonedrine in 1971.[2] this compound was never approved for oral administration.[2][3][4] Recently, it has been identified as an undeclared ingredient in some dietary and sports supplements, raising significant safety concerns due to the lack of clinical data for this route of administration.[3][4] The World Anti-Doping Agency (WADA) has banned this compound in competitive sports.[1][2]
Historical Clinical Use
Pharmacology and Mechanism of Action
This compound is a monoamine releasing agent, specifically a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action involves inducing the release of these catecholamines from presynaptic nerve terminals. This action is similar to other phenethylamines like amphetamine.
Preclinical studies in rat brain synaptosomes have provided quantitative data on its potency for monoamine release.
Quantitative Pharmacological Data
The following table summarizes the available in-vitro data on this compound's activity as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent.
| Parameter | Value (nM) | System |
| EC₅₀ (Norepinephrine Release) | 154 | Rat brain synaptosomes |
| EC₅₀ (Dopamine Release) | 574 | Rat brain synaptosomes |
| Data sourced from in-vitro studies on rat brain synaptosomes.[1] |
No data on serotonin (B10506) release has been reported.
Experimental Protocols
A thorough search of available scientific literature and historical records did not yield any detailed experimental protocols from early clinical studies of this compound. The studies conducted in the 1940s and 1950s were not subject to the same rigorous documentation and reporting standards as modern clinical trials.
Visualizations
The following diagram illustrates the proposed mechanism of action of this compound at the presynaptic terminal of a catecholaminergic neuron.
Caption: Proposed mechanism of this compound as a norepinephrine-dopamine releasing agent.
The following diagram outlines a typical experimental workflow for determining the monoamine releasing potential of a compound like this compound in rat brain synaptosomes.
Caption: General workflow for an in-vitro monoamine release assay.
Conclusion
This compound is a norepinephrine-dopamine releasing agent with a history of use as a nasal decongestant. The lack of publicly available, detailed clinical data from its initial marketing period makes a thorough assessment of its clinical profile challenging. The available preclinical data provides insight into its mechanism of action. The recent emergence of this compound in dietary supplements underscores the need for further research to understand the safety and pharmacology of its oral administration in humans. Researchers and drug development professionals should be aware of the significant data gaps concerning this compound.
References
Phenpromethamine: A Toxicological Deep Dive for the Modern Researcher
An In-depth Technical Guide on the Toxicological Profile of N,β-dimethylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic agent first synthesized in the 1940s and previously marketed as a nasal decongestant under the brand name Vonedrine.[1] Despite its historical medicinal use, it has been withdrawn from the market and is now classified as a banned substance by the World Anti-Doping Agency (WADA).[1] Recently, this compound has re-emerged as an undeclared ingredient in some dietary and sports supplements, raising significant health concerns due to the lack of comprehensive toxicological data for oral administration.[1][2]
This technical guide provides a thorough review of the available toxicological data on this compound. It is critical to note upfront that there is a significant scarcity of publicly available, in-depth toxicological studies specifically focused on this compound. Much of the understanding of its potential toxicity is inferred from its mechanism of action as a norepinephrine-dopamine releasing agent and its structural similarity to other phenethylamine (B48288) compounds, such as methamphetamine. This document aims to consolidate the existing information, highlight the knowledge gaps, and provide standardized experimental protocols for future toxicological assessments.
Physicochemical Properties and Pharmacokinetics
This compound is a substituted phenethylamine with the chemical formula C₁₀H₁₅N.[1] As a sympathomimetic amine, it is expected to be readily absorbed following oral administration, with its stimulant effects manifesting relatively quickly. The primary mechanism of action is the release of the neurotransmitters norepinephrine (B1679862) and dopamine (B1211576) from presynaptic neurons.[1] It acts as a norepinephrine-dopamine releasing agent (NDRA), with reported EC₅₀ values of 154 nM for norepinephrine and 574 nM for dopamine in rat brain synaptosomes.[1] Information regarding its metabolic pathways and excretion in humans is not well-documented in publicly available literature.
Toxicological Data
The available quantitative toxicological data for this compound is extremely limited. The following table summarizes the known information.
| Toxicity Endpoint | Species | Route of Administration | Value | Remarks | Source |
| Acute Oral Toxicity (LD₅₀) | Rat | Oral | >500 mg/kg to <2,000 mg/kg | This value is for a formulated mixture containing Dimethenamid-P and Atrazine, not pure this compound. | [3] |
Note: The provided LD₅₀ value is from a safety data sheet for a pesticide formulation and should be interpreted with extreme caution as it does not reflect the toxicity of pure this compound.
A study analyzing dietary supplements found this compound in quantities ranging from 1.3 mg to 20 mg per recommended serving size.[4][5] However, the safety of these oral doses has not been established.[2]
Inferred Toxicological Profile
Given the lack of specific data, the toxicological profile of this compound is largely inferred from its pharmacological class and structurally related compounds.
Acute Toxicity
As a norepinephrine-dopamine releasing agent, acute oral exposure to high doses of this compound is expected to produce a sympathomimetic toxidrome. Potential effects include:
-
Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, cardiac arrhythmias or myocardial infarction.[6]
-
Neurological: Agitation, tremors, anxiety, paranoia, hallucinations, and seizures.[6]
-
Gastrointestinal: Nausea, vomiting, and abdominal pain.
Chronic Toxicity
Long-term oral exposure to this compound could lead to a range of adverse effects, similar to those observed with chronic use of other stimulants. These may include:
-
Cardiovascular: Chronic hypertension, cardiomyopathy, and an increased risk of cardiovascular events.
-
Neurological: Neurotoxicity, characterized by damage to dopaminergic and serotonergic neurons, potentially leading to cognitive deficits, mood disorders, and an increased risk of neurodegenerative diseases.[6] Chronic use could also lead to dependence and addiction.
-
Psychiatric: Psychosis, anxiety disorders, and severe depression upon withdrawal.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There are no available studies on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.
Signaling Pathways in this compound-Mediated Neurotransmission
The primary mechanism of action of this compound involves the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. This is achieved through its interaction with the vesicular monoamine transporter 2 (VMAT2) and the norepinephrine transporter (NET) and dopamine transporter (DAT).
Standardized Experimental Protocols for Toxicological Assessment
Due to the absence of specific experimental data for this compound, this section outlines standardized protocols that could be employed for its toxicological evaluation, based on established guidelines.
Acute Oral Toxicity (LD₅₀) Study
-
Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).
-
Species: Rat (e.g., Sprague-Dawley), single sex (typically female).
-
Administration: Single oral gavage.
-
Dosage Levels: Stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg body weight.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The LD₅₀ is estimated based on the observed mortality at different dose levels. A gross necropsy of all animals is performed at the end of the study.
Repeated Dose 28-Day Oral Toxicity Study
-
Guideline: OECD Test Guideline 407.
-
Species: Rat (e.g., Wistar), both sexes.
-
Administration: Daily oral gavage for 28 days.
-
Dosage Levels: At least three dose levels and a control group. Doses should be selected to elicit a toxic effect at the highest dose and a no-observed-adverse-effect-level (NOAEL) at the lowest dose.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Analysis: At termination, blood samples are collected for hematology and clinical chemistry. A full necropsy is performed, and organs are weighed. Histopathological examination of major organs is conducted.
Bacterial Reverse Mutation Test (Ames Test)
-
Guideline: OECD Test Guideline 471.
-
Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Method: The test is conducted with and without an exogenous metabolic activation system (S9 mix). This compound is tested at a range of concentrations.
-
Endpoint: An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Mammalian Erythrocyte Micronucleus Test
-
Guideline: OECD Test Guideline 474.
-
Species: Mouse or rat.
-
Administration: Typically two administrations, 24 hours apart, via a relevant route (e.g., oral gavage).
-
Dosage Levels: At least three dose levels and a control. The highest dose should induce signs of toxicity.
-
Analysis: Bone marrow or peripheral blood is collected at appropriate times after the last administration. Erythrocytes are analyzed for the presence of micronuclei.
-
Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.
Carcinogenicity Bioassay
-
Guideline: OECD Test Guideline 451.
-
Species: Two rodent species (e.g., rat and mouse).
-
Administration: Administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Dosage Levels: At least three dose levels and a control group. The highest dose should be the maximum tolerated dose (MTD).
-
Observations: Lifelong clinical observation and regular palpation for masses.
-
Endpoint: At termination, a full histopathological examination of all organs is performed to identify neoplastic lesions.
Reproductive and Developmental Toxicity Screening Test
-
Guideline: OECD Test Guideline 421.
-
Species: Rat.
-
Administration: Daily administration to males for two weeks prior to mating, during mating, and to females during mating, gestation, and lactation.
-
Dosage Levels: At least three dose levels and a control group.
-
Endpoints: Effects on male and female fertility, maternal and paternal toxicity, and developmental toxicity in the offspring (e.g., viability, growth, and gross abnormalities) are assessed.
Experimental Workflow for a Toxicity Study
The following diagram illustrates a generic workflow for conducting a toxicological study.
Conclusion and Future Directions
The toxicological profile of this compound is largely uncharacterized, representing a significant data gap with potential public health implications, especially considering its detection in dietary supplements. The information presented in this guide, while highlighting this scarcity of data, provides a framework for understanding its potential toxicities based on its mechanism of action. There is a critical need for comprehensive toxicological studies to be conducted on this compound to accurately assess its risk to human health. The standardized protocols outlined herein offer a roadmap for researchers to systematically evaluate its acute and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive hazards. Such data are essential for regulatory agencies to make informed decisions regarding the control of this substance and to protect consumers from potential harm.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. washingtondcinjurylawyers.com [washingtondcinjurylawyers.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, this compound (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methamphetamine - Wikipedia [en.wikipedia.org]
The Enigmatic Profile of Phenpromethamine: An In-Depth Technical Guide on its Presumed Effects on the Central Nervous System
Disclaimer: Scientific literature detailing the specific effects of phenpromethamine on the central nervous system (CNS) is exceptionally limited. Much of the available information is anecdotal or relates to its structural isomers and related compounds. This guide synthesizes the available data, outlines standard experimental protocols for characterizing such compounds, and provides a framework for understanding its potential neuropharmacological profile.
Introduction
This compound, chemically known as N-methyl-2-phenylpropan-1-amine, is a sympathomimetic amine and a structural analog of amphetamine.[1][2] Due to its classification as a phenethylamine (B48288), it is presumed to exert stimulant effects on the central nervous system. However, a comprehensive understanding of its neuropharmacological profile is hampered by a significant lack of dedicated research.
In illicit drug markets, a structural isomer of methamphetamine, N-isopropylbenzylamine, has been identified as a substitute or diluent.[3] While distinct from this compound, the anecdotal reports and limited research on N-isopropylbenzylamine provide the closest available proxy for understanding the potential effects of related, under-researched amphetamine analogs. Users of N-isopropylbenzylamine have reported brief stimulant effects, often accompanied by side effects such as headaches and confusion.
This technical guide will first delineate the structural relationships between this compound, its related compounds, and classic stimulants. It will then present the limited available data on the behavioral effects of N-isopropylbenzylamine and detail the standard experimental protocols that would be necessary to elucidate the neuropharmacology of this compound itself.
Structural Comparison of this compound and Related Compounds
This compound shares the core phenethylamine structure common to many stimulants.[4] Its chemical formula is C10H15N.[2] The structural similarities and differences between this compound, amphetamine, methamphetamine, and N-isopropylbenzylamine are crucial for postulating its mechanism of action.
-
This compound: N-methyl-2-phenylpropan-1-amine[2]
-
N-isopropylbenzylamine: N-(1-methylethyl)-benzenemethanamine (C10H15N)[9][10]
Presumed Mechanism of Action and Signaling Pathways
Based on its structural similarity to amphetamine and methamphetamine, this compound is hypothesized to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Amphetamine-like stimulants typically act as substrates for these transporters, leading to reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft. They also act as competitive inhibitors of neurotransmitter reuptake. The DAT/SERT inhibition ratio is often used to predict the abuse potential of psychostimulants.
The presumed signaling pathway for a phenethylamine-type releaser is depicted below.
Caption: Presumed signaling pathway of a phenethylamine-type monoamine releaser.
Quantitative Data on CNS Effects
Direct quantitative data for this compound is not available in the peer-reviewed literature. The following tables summarize behavioral data for N-isopropylbenzylamine, a structural isomer of methamphetamine, from a study in rodents. This data is presented as a proxy to illustrate the type of effects that might be expected from a related compound.
Table 1: Locomotor Activity of N-isopropylbenzylamine in Rodents
| Compound | Dose (mg/kg) | Route of Administration | Species | Change in Locomotor Activity |
| N-isopropylbenzylamine | 1 or 3 | Not Specified | Not Specified | No significant change |
| N-isopropylbenzylamine | 10 | Not Specified | Not Specified | Increased locomotor activity |
| Methamphetamine | 1 | Not Specified | Not Specified | Significant increase in locomotor activity |
Data adapted from a 2024 study on N-isopropylbenzylamine.
Table 2: Reinforcing Effects of N-isopropylbenzylamine in Rodents
| Assay | Compound | Dose | Species | Outcome |
| Conditioned Place Preference (CPP) | N-isopropylbenzylamine | 3 mg/kg | Mice | Significant CPP, comparable to 1 mg/kg Methamphetamine |
| Intravenous Self-Administration | N-isopropylbenzylamine | 1 mg/kg/infusion | Rats | Acquired self-administration |
Data adapted from a 2024 study on N-isopropylbenzylamine. The study concluded that while N-isopropylbenzylamine has abuse potential, its reinforcing potency and efficacy are lower than those of methamphetamine.
Experimental Protocols
To definitively characterize the CNS effects of this compound, a series of standard neuropharmacological assays would be required. The following are detailed methodologies for key experiments.
Monoamine Transporter Binding Assay
This in vitro assay determines the affinity of a compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]paroxetine (for SERT)
-
Test compound: this compound
-
Non-specific binding agent: Cocaine (100 µM)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (counts in the presence of excess cocaine) from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a monoamine transporter binding assay.
In Vivo Microdialysis
This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin in brain regions like the nucleus accumbens and prefrontal cortex following administration of this compound.
Materials:
-
Laboratory animals (e.g., rats, mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula into the target brain region. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels, collecting dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (systemically or locally through the probe) and continue to collect dialysate samples.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED or LC-MS to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.
-
Data Analysis: Express post-drug neurotransmitter levels as a percentage of the average baseline levels.
Caption: Workflow for an in vivo microdialysis experiment.
Locomotor Activity Assay
This assay measures the stimulant or depressant effects of a compound on spontaneous movement in an open field.
Objective: To assess the dose-dependent effects of this compound on locomotor activity.
Materials:
-
Laboratory animals (e.g., mice, rats)
-
Open field arenas equipped with photobeam detectors or video tracking software
-
Test compound: this compound
-
Vehicle control (e.g., saline)
Procedure:
-
Habituation: Place the animals in the open field arenas for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment and for their exploratory activity to decrease to a stable baseline.
-
Administration: Administer various doses of this compound or vehicle to different groups of animals.
-
Recording: Immediately place the animals back into the arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect. Compare the total activity of drug-treated groups to the vehicle control group.
Conclusion and Future Directions
The neuropharmacological profile of this compound remains largely uncharacterized. Based on its chemical structure, it is presumed to act as a central nervous system stimulant, likely by modulating monoamine transporter function. However, without empirical data, its specific effects, potency, and potential for abuse and toxicity are unknown. The limited behavioral data available for the related compound N-isopropylbenzylamine suggest a lower stimulant and reinforcing efficacy compared to methamphetamine, though it still demonstrates a potential for abuse.
To adequately understand the effects of this compound on the central nervous system, rigorous scientific investigation is imperative. The experimental protocols outlined in this guide provide a roadmap for such research. Future studies should prioritize in vitro binding and uptake assays to determine its monoamine transporter profile, followed by in vivo microdialysis to confirm its effects on neurotransmitter release and locomotor activity studies to characterize its behavioral effects. Such data are critical for informing public health and regulatory bodies about the potential risks associated with this and other novel psychoactive substances.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C10H15N | CID 22276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 4. Amphetamine - Wikipedia [en.wikipedia.org]
- 5. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amphetamine [webbook.nist.gov]
- 7. Methamphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. N-Isopropylbenzylamine 97 102-97-6 [sigmaaldrich.com]
- 10. B23243.22 [thermofisher.com]
An In-depth Technical Guide on the Discovery and Development of Phenpromethamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is compiled from limited publicly available information. Phenpromethamine is a compound with a long history but sparse recent and in-depth scientific literature. Consequently, the level of detail available for many aspects of its development is not on par with modern pharmaceutical agents.
Introduction
This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine belonging to the phenethylamine (B48288) class of compounds.[1][2] It was first developed in the early 1940s and was commercially available as a nasal decongestant.[3] Despite its historical use, this compound has a very limited history of clinical evaluation, and its oral use has never been approved.[3] In recent years, it has been identified as an undeclared ingredient in some dietary supplements, raising safety concerns due to the lack of comprehensive pharmacological and toxicological data.[3][4] The World Anti-Doping Agency (WADA) has banned this compound as a stimulant.[1][5]
Discovery and Historical Development
This compound was developed by the Merrell Company in the early 1940s.[3] It was marketed under the brand name Vonedrine as a nasal inhaler for the relief of nasal congestion, entering the market in 1943.[1][3] Vonedrine was positioned as a competitor to Smith, Kline & French's Benzedrine inhaler, which contained amphetamine.[3] Merrell withdrew the Vonedrine inhaler from the market in 1960, and the FDA formally withdrew its approval in 1971.[3]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | N-methyl-2-phenylpropan-1-amine | [1] |
| Other Names | N,β-dimethylphenethylamine, Phenylpropylmethylamine | [1][6] |
| CAS Number | 93-88-9 | [1] |
| Molecular Formula | C10H15N | [1] |
| Molar Mass | 149.237 g·mol−1 | [1] |
Non-clinical Pharmacology
Mechanism of Action
This compound functions as a monoamine releasing agent, specifically a norepinephrine-dopamine releasing agent (NDRA).[1] Its sympathomimetic effects are attributable to its ability to increase the extracellular concentrations of these catecholamines in the synapse.
In Vitro Pharmacology
The only available quantitative data on the in vitro pharmacology of this compound comes from studies using rat brain synaptosomes.
| Neurotransmitter | EC50 (nM) | Assay System |
| Norepinephrine (B1679862) | 154 | Rat brain synaptosomes |
| Dopamine (B1211576) | 574 | Rat brain synaptosomes |
| Serotonin | Not reported | Rat brain synaptosomes |
Table based on data from reference[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the catecholaminergic system. By acting as a releasing agent, it influences the downstream signaling of norepinephrine and dopamine receptors.
Caption: Proposed mechanism of this compound as a norepinephrine-dopamine releasing agent.
Pharmacokinetics and Metabolism
There is a significant lack of published data on the pharmacokinetics and metabolism of this compound in humans or animals. Key parameters such as absorption, distribution, metabolism, and excretion have not been characterized.
Synthesis
Clinical Development
Clinical Studies
There is a profound absence of formal clinical trials evaluating the safety and efficacy of this compound, particularly for oral administration.[3] The available information is limited to anecdotal reports from its time as a marketed nasal decongestant in the 1940s and 1950s.[3] One study from that era found its decongestant effects to be comparable to an amphetamine nasal inhaler.[3] The safety of oral this compound has not been established in humans.[4]
Regulatory Status
This compound is not an approved pharmaceutical ingredient in any currently marketed drug product. It is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[5] Its presence in dietary supplements is considered adulteration.
Discussion and Future Directions
The discovery and development of this compound occurred in an era with vastly different regulatory and scientific standards. The lack of comprehensive preclinical and clinical data makes it challenging to fully assess its pharmacological profile and safety. The primary area of current relevance for this compound is in the field of analytical chemistry for the detection of undeclared ingredients in dietary supplements and in anti-doping analysis.
Future research on this compound could focus on:
-
A complete in vitro pharmacological characterization, including receptor binding affinities and functional assays for a wider range of monoamine transporters and receptors.
-
In vivo animal studies to determine its pharmacokinetic profile, behavioral effects, and toxicological endpoints.
-
Metabolite identification and profiling to understand its biotransformation pathways.
Given its classification as a stimulant and its structural similarity to other phenethylamines, there is little impetus for its further development as a therapeutic agent, especially in light of the numerous approved and more thoroughly characterized alternatives.
Experimental Protocols
Detailed experimental protocols for the studies cited are not available in the public domain. The following are generalized descriptions of the types of methods that would have been used.
In Vitro Neurotransmitter Release Assay (General Protocol)
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine) is homogenized in a buffered sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.
-
Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to allow for its uptake into the vesicles.
-
Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Drug Application: After a baseline release is established, this compound at various concentrations is added to the perfusion buffer.
-
Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The amount of neurotransmitter released is calculated and plotted against the drug concentration to determine the EC50 value.
Conclusion
This compound is a historical sympathomimetic amine with a limited and dated body of scientific research. While its primary mechanism as a norepinephrine-dopamine releasing agent has been identified, a comprehensive understanding of its pharmacology, pharmacokinetics, and safety profile is lacking. Its historical use as a nasal decongestant has been superseded, and its current relevance is primarily in the context of its illicit use in dietary supplements and its prohibition in competitive sports. Further research into this compound is necessary to fully ascertain the risks associated with its consumption.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. tandfonline.com [tandfonline.com]
- 4. washingtondcinjurylawyers.com [washingtondcinjurylawyers.com]
- 5. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 6. This compound [drugcentral.org]
- 7. This compound | 93-88-9 | Benchchem [benchchem.com]
Phenpromethamine: A Technical Guide to its Relationship within the Phenethylamine Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of phenpromethamine, a substituted phenethylamine (B48288), detailing its chemical properties, synthesis, and pharmacological profile in relation to the broader phenethylamine class of compounds. This compound, historically marketed as a nasal decongestant under the brand name Vonedrine, is now recognized as a central nervous system (CNS) stimulant, acting primarily as a norepinephrine-dopamine releasing agent. This guide will clarify its pharmacological actions, contrasting them with initial classifications as an antihistamine, and provide detailed experimental methodologies for its synthesis and characterization. Quantitative data on its activity and that of related phenethylamines are presented for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental evaluation.
Introduction: The Phenethylamine Backbone
The phenethylamine class encompasses a vast array of neuroactive compounds, all sharing a common structural motif: a phenyl ring attached to an ethylamine (B1201723) side chain. This foundational structure is the basis for numerous endogenous neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862), as well as a wide range of synthetic psychoactive substances.[1][2] The pharmacological diversity of this class, ranging from stimulants and anorectics to hallucinogens and antidepressants, is achieved through various substitutions on the phenyl ring, the ethyl side chain, and the terminal amine.[1]
This compound, chemically known as N,β-dimethylphenethylamine, is a notable member of this class. While it was once commercially available as a nasal decongestant, its stimulant properties have led to its classification as a banned substance by the World Anti-Doping Agency (WADA).[3] This guide aims to provide a comprehensive technical overview of this compound, placing it within the context of the broader phenethylamine family.
Chemical Properties and Synthesis
Chemical Structure
The chemical structure of this compound is characterized by a phenethylamine core with two key substitutions: a methyl group on the nitrogen atom of the ethylamine side chain (N-methylation) and a methyl group at the beta-position of the ethyl side chain (β-methylation). Its IUPAC name is N-methyl-2-phenylpropan-1-amine.
Synthesis of N,β-Dimethylphenethylamine
A common synthetic route to N,β-dimethylphenethylamine involves the reductive amination of phenylacetone (B166967) (also known as phenyl-2-propanone or P2P).[4][5]
Experimental Protocol: Synthesis of N,β-Dimethylphenethylamine via Reductive Amination
Objective: To synthesize N,β-dimethylphenethylamine from phenylacetone and methylamine (B109427).
Materials:
-
Phenylacetone (P2P)
-
Methylamine solution (e.g., 40% in water)
-
Reducing agent (e.g., sodium borohydride (B1222165), aluminum amalgam, or catalytic hydrogenation setup with H2/Pd-C)
-
Anhydrous solvent (e.g., methanol, ethanol, or diethyl ether)
-
Hydrochloric acid (for salt formation)
-
Sodium hydroxide (B78521) (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
-
Purification apparatus (distillation or chromatography equipment)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve phenylacetone in a suitable anhydrous solvent.
-
Slowly add an equimolar amount of methylamine solution to the flask while stirring. The reaction is often carried out at room temperature or with gentle cooling. This step forms the intermediate N-methyl-1-phenylpropan-2-imine.
-
Reduction:
-
Using Sodium Borohydride: Slowly add sodium borohydride to the reaction mixture in portions. The reaction is typically exothermic and should be controlled with an ice bath. Stirring is continued until the reaction is complete (monitored by techniques like TLC or GC-MS).
-
Using Catalytic Hydrogenation: Transfer the imine solution to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (Pd-C). Pressurize the vessel with hydrogen gas and stir the mixture until the theoretical amount of hydrogen is consumed.
-
-
Work-up:
-
After the reduction is complete, carefully quench any remaining reducing agent (e.g., by the slow addition of water for sodium borohydride).
-
Acidify the mixture with hydrochloric acid to protonate the amine and facilitate extraction of unreacted starting material.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.
-
Make the aqueous layer basic by adding a sodium hydroxide solution to deprotonate the this compound, which will separate as an oil or can be extracted with an organic solvent.
-
-
Purification:
-
Dry the organic extracts over an anhydrous drying agent.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography.
-
-
Salt Formation (Optional): For easier handling and storage, the freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting salt will precipitate and can be collected by filtration.
Diagram of the Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Pharmacological Profile
Mechanism of Action: A Re-evaluation
Initial reports classified this compound as an antihistamine with sedative properties. However, more recent and detailed pharmacological studies have firmly established its primary mechanism of action as a norepinephrine-dopamine releasing agent (NDRA).[3] This action is characteristic of many stimulant phenethylamines, including amphetamine. The confusion may have arisen from the fact that some antihistamines can exhibit weak interactions with monoamine transporters. However, the potent monoamine releasing activity of this compound is its defining pharmacological feature.
Interaction with Monoamine Transporters
This compound exerts its stimulant effects by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET). It acts as a substrate for these transporters, leading to competitive inhibition of dopamine and norepinephrine reuptake. Once inside the presynaptic neuron, this compound disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. This disruption leads to an increase in cytosolic monoamine concentrations, causing the reversal of DAT and NET function and promoting the non-vesicular release (efflux) of dopamine and norepinephrine into the synapse.
Signaling Pathway of this compound at a Dopaminergic Synapse
Caption: The mechanism of this compound-induced dopamine release.
Quantitative Pharmacological Data
The potency of this compound as a monoamine releasing agent has been quantified. It has reported half-maximal effective concentration (EC50) values of 154 nM for norepinephrine release and 574 nM for dopamine release in rat brain synaptosomes.[3] To date, there is no significant reported activity for serotonin (B10506) release. The binding affinity (Ki) of this compound for DAT and NET has not been widely reported, which would be valuable for a more complete understanding of its interaction with these transporters. For comparison, quantitative data for related phenethylamines are provided in the table below.
Table 1: Comparative Pharmacological Data of this compound and Related Phenethylamines
| Compound | Target | Parameter | Value (nM) | Species |
| This compound | NET | EC50 (Release) | 154[3] | Rat |
| DAT | EC50 (Release) | 574[3] | Rat | |
| Amphetamine | NET | Ki (Inhibition) | 70-100[6] | Human |
| DAT | Ki (Inhibition) | ~600[6] | Human | |
| SERT | Ki (Inhibition) | 20,000-40,000[6] | Human | |
| Methamphetamine | NET | Ki (Inhibition) | ~100[6] | Human |
| DAT | Ki (Inhibition) | ~500[6] | Human | |
| SERT | Ki (Inhibition) | 10,000-40,000[6] | Human |
Experimental Protocols for Pharmacological Characterization
In Vitro Neurotransmitter Release Assay
Objective: To measure the potency of this compound to induce the release of dopamine and norepinephrine from isolated nerve terminals (synaptosomes).
Experimental Protocol: Synaptosomal Monoamine Release Assay
Materials:
-
Freshly dissected brain tissue (e.g., rat striatum for dopamine, hippocampus or cortex for norepinephrine)
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose, buffered to pH 7.4)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine)
-
This compound and other test compounds
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system or liquid scintillation counter
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Perfusion system or superfusion chambers
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Radiolabel Loading: Incubate the synaptosomes with a low concentration of the radiolabeled neurotransmitter to allow for uptake into the nerve terminals.
-
Superfusion:
-
Transfer the loaded synaptosomes to a superfusion chamber.
-
Continuously perfuse the synaptosomes with fresh Krebs-Ringer buffer to establish a stable baseline of spontaneous neurotransmitter release.
-
-
Drug Application: Introduce this compound at various concentrations into the perfusion buffer for a defined period.
-
Fraction Collection: Collect the superfusate in fractions throughout the experiment.
-
Quantification:
-
Using HPLC-ECD: Analyze the collected fractions to directly measure the concentration of released dopamine and norepinephrine.
-
Using Radiometry: Measure the radioactivity in each fraction using a liquid scintillation counter to determine the amount of released [3H]dopamine or [3H]norepinephrine.
-
-
Data Analysis: Calculate the amount of neurotransmitter released above baseline for each concentration of this compound. Plot the data to generate a dose-response curve and determine the EC50 value.
Diagram of the Neurotransmitter Release Assay Workflow
Caption: A step-by-step workflow for the synaptosomal release assay.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine and norepinephrine transporters.
Experimental Protocol: Competitive Radioligand Binding Assay for DAT and NET
Materials:
-
Cell membranes prepared from cells expressing human DAT or NET (e.g., HEK293-hDAT, HEK293-hNET)
-
Radioligand specific for DAT (e.g., [3H]mazindol, [3H]WIN 35,428) or NET (e.g., [3H]nisoxetine)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., a high concentration of a known DAT or NET inhibitor like cocaine or desipramine)
-
Glass fiber filters
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding for each concentration of this compound.
-
Incubation:
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding inhibitor.
-
Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Conclusion
This compound is a classic example of a substituted phenethylamine that acts as a potent norepinephrine-dopamine releasing agent. While historical classifications suggested antihistaminergic activity, its primary pharmacological profile is now understood to be that of a CNS stimulant, consistent with its structural relationship to amphetamine. This technical guide has provided a detailed overview of its chemical synthesis, mechanism of action, and the experimental protocols necessary for its characterization. The provided quantitative data and visual workflows offer a framework for researchers and drug development professionals to further investigate this compound and other members of the vast and pharmacologically diverse phenethylamine class. Further research to determine the binding affinity (Ki) of this compound at monoamine transporters and to definitively rule out any significant histamine (B1213489) receptor interaction would provide a more complete understanding of its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- 5. scribd.com [scribd.com]
- 6. abmole.com [abmole.com]
Methodological & Application
Phenpromethamine detection using UHPLC-mass spectrometry
An Application Note for the Determination of Phenpromethamine in Dietary Supplements by UHPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the detection and quantification of this compound in dietary supplement matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, a stimulant and an isomer of methamphetamine, has been identified as an undeclared ingredient in some supplements.[1] The method presented here provides the necessary selectivity to distinguish this compound from its isomers, ensuring accurate identification and quantification. The protocol covers sample preparation, detailed instrumental parameters, and comprehensive method validation results, demonstrating its suitability for routine screening and quality control in regulatory, research, and drug development environments.
Introduction
This compound is a stimulant that was historically used as a nasal decongestant. Its structural similarity to other regulated stimulants, such as methamphetamine, makes it a compound of interest for regulatory bodies monitoring dietary supplements and for anti-doping agencies.[1] The primary analytical challenge in detecting this compound is its isomeric nature; it shares the same mass-to-charge ratio (m/z) as other stimulants, necessitating excellent chromatographic separation for unambiguous identification.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) provides superior separation efficiency and speed compared to traditional HPLC.[2] When coupled with tandem mass spectrometry (MS/MS), it offers exceptional sensitivity and selectivity, making it the ideal technique for this application.[3] This note provides a complete workflow, from sample preparation to data analysis, for the reliable quantification of this compound.
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to final data reporting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
This compound-d5 (deuterated internal standard, Cerilliant or equivalent)
-
LC-MS grade Methanol (J.T. Baker or equivalent)[4]
-
LC-MS grade Acetonitrile (J.T. Baker or equivalent)
-
LC-MS grade Water (J.T. Baker or equivalent)[4]
-
Formic Acid, 99% purity (Fluka Analytical or equivalent)[4]
-
Dietary supplement samples for testing
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS), this compound-d5, in methanol.
Working Standards:
-
Create a series of working standard solutions by serially diluting the stock solution with 50:50 methanol/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working IS solution of 100 ng/mL in 50:50 methanol/water.
Sample Preparation Protocol:
-
Accurately weigh 100 mg of the homogenized dietary supplement powder into a 15 mL centrifuge tube.
-
Add 10 mL of 50:50 methanol/water solution.
-
Add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex the tube vigorously for 1 minute, followed by sonication for 15 minutes to ensure complete extraction.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet insoluble excipients.[5]
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.[6]
-
The sample is now ready for injection into the UHPLC-MS/MS system.
Instrumentation and Conditions
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]
Table 1: UHPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[3][7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 40°C[5] |
| Injection Volume | 2 µL[9] |
| Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 5% B; 3.6-5.0 min: 5% B (Re-equilibration) |
| Total Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound and IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 150.1 | 91.1 | 118.1 | 15 |
| This compound-d5 (IS) | 155.1 | 92.1 | 123.1 | 15 |
Method Validation
The analytical method was validated according to industry guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
Table 4: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL[8][11] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[8][11] |
| Intra-day Precision (%RSD) | < 6.5% |
| Inter-day Precision (%RSD) | < 8.2% |
| Accuracy (% Recovery) | 93.5% - 104.8% |
| Matrix Effect | 88% - 109%[5] |
| Extraction Recovery | > 91%[3] |
Results and Discussion
The developed UHPLC-MS/MS method provides excellent performance for the analysis of this compound. The use of a sub-2 µm particle C18 column and a 5-minute gradient elution program allowed for sharp, symmetrical peaks and effective separation from potential matrix interferences and structural isomers. The total chromatographic run time of 5 minutes per sample allows for high throughput.[12]
The selection of MRM transitions provided high specificity and sensitivity for both the target analyte and the internal standard. The validation data demonstrates that the method is linear over a wide concentration range, accurate, precise, and sensitive enough for the detection of this compound at trace levels in complex supplement matrices. The simple "dilute, vortex, and filter" sample preparation protocol is rapid and effective, yielding high recovery and minimal matrix effects.
Conclusion
This application note presents a validated UHPLC-MS/MS method that is simple, rapid, and highly effective for the quantitative determination of this compound in dietary supplements. The method exhibits excellent sensitivity, specificity, accuracy, and precision, making it a valuable tool for quality control laboratories, regulatory agencies, and researchers involved in the analysis of stimulants in various consumer products.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcps.com [ijcps.com]
- 5. Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 12. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Phenpromethamine in Dietary Supplements
Abstract
This application note provides a detailed protocol for the quantitative analysis of Phenpromethamine, a prohibited stimulant, in complex dietary supplement matrices. This compound has been identified as an undeclared ingredient in various sports and weight loss supplements, posing potential health risks to consumers.[1][2][3] The primary analytical method detailed is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers high sensitivity and specificity for the detection and quantification of this compound.[[“]] This document is intended for researchers, analytical scientists, and quality control professionals in the fields of dietary supplement analysis and anti-doping control.
Introduction
This compound (also known as Vonedrine) is a sympathomimetic amine that acts as a central nervous system stimulant. While it was historically used as a nasal decongestant, it is not approved for use as a dietary ingredient. Regulatory and independent laboratory analyses have repeatedly found this compound in dietary supplements, often in combination with other prohibited stimulants.[2][3][5] The presence of such undeclared pharmaceutical ingredients in supplements is a significant public health concern.[2][3] Therefore, robust and validated analytical methods are crucial for identifying and quantifying this compound to ensure consumer safety and regulatory compliance. The methods described herein are based on established techniques for analyzing phenethylamines in complex matrices.[[“]]
Analytical Approaches
Several advanced analytical techniques are suitable for the detection and quantification of this compound in dietary supplements.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for analyzing phenethylamines in complex matrices like dietary supplements.[[“]] It provides excellent sensitivity, specificity, and the ability to confirm the identity of the analyte. Methods using UHPLC coupled with high-resolution mass spectrometry (HRMS) like Quadrupole-Orbitrap or Time-of-Flight (ToF) have been successfully used for both qualitative and quantitative analysis of this compound.[2][3][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS is another powerful technique for the analysis of stimulants.[1] It may require derivatization of the analyte to improve its volatility and chromatographic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been applied for the detection and quantification of various phenethylamines in sports supplements without the need for extensive chromatographic separation.[6][7]
This application note will focus on the UHPLC-MS/MS methodology due to its widespread use, high performance, and reliability.
Quantitative Data Summary
Analyses of commercial dietary supplements have revealed the presence of this compound in a wide range of concentrations. The table below summarizes findings from a study that analyzed seventeen brands of supplements.[2]
| Parameter | Reported Value | Reference |
| Lowest Quantified Amount | 1.3 mg per serving | [2][3][5][6] |
| Highest Quantified Amount | 20 mg per serving | [2][3][5][6] |
Experimental Protocol: UHPLC-MS/MS Method
Sample Preparation
The goal of sample preparation is to extract this compound from the complex supplement matrix while minimizing interferences.[8][9]
Materials:
-
Dietary supplement sample (powder, capsule, or liquid)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Protocol:
-
Homogenization: Accurately weigh a representative portion of the homogenized supplement (e.g., 100 mg of powder). For capsules, use the contents of one capsule. For liquids, use an equivalent of a single serving.
-
Extraction:
-
Add 10 mL of methanol to the sample in a centrifuge tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.[10]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Clean-up (if necessary): For complex matrices, a clean-up step such as SPE is recommended to reduce matrix effects.[9][11][12]
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the sample extract.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Final Preparation:
-
Dilute the extract with the initial mobile phase to fall within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
Instrumentation and Conditions
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Capillary Voltage | 3.0 kV |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical): Note: These transitions are hypothetical and must be optimized empirically using a this compound standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 150.1 | 91.1 (Quantifier) | 15 |
| this compound | 150.1 | 132.1 (Qualifier) | 10 |
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose.[13][14] Key validation parameters are outlined below.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | Ability to obtain test results directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a defined range (e.g., 1-1000 ng/mL). |
| Accuracy | Closeness of the test results to the true value. | 80-120% recovery of spiked analyte in a blank matrix at three concentration levels.[15] |
| Precision | Degree of scatter between a series of measurements. (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; precision and accuracy criteria met. |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Analytical Method Validation Parameters
Caption: Key parameters for analytical method validation.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound in dietary supplements. Proper sample preparation is critical to minimize matrix interference and ensure accurate results. Thorough method validation must be performed to guarantee that the method is fit for its intended purpose, which is essential for regulatory actions and ensuring the safety of consumers. The presence of stimulants like this compound in supplements highlights the need for continued surveillance of the market.
References
- 1. Sports Supplement Analysis Survey for the Prevalence of WADA Prohibited Substances in the Australian Online Marketplace - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, this compound (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantification of phenethylamines in sports dietary supplements by NMR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmaerudition.org [pharmaerudition.org]
- 14. particle.dk [particle.dk]
- 15. Analysis of bitter orange dietary supplements for natural and synthetic phenethylamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Models for Studying Phenpromethamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenpromethamine is a sympathomimetic amine belonging to the phenethylamine (B48288) class, structurally and pharmacologically related to amphetamine and methamphetamine. Due to this relationship, in vivo experimental models established for studying other psychostimulants are highly relevant for characterizing the pharmacological profile of this compound. These models are crucial for assessing its abuse potential, behavioral effects, and neurochemical mechanisms of action. This document provides detailed application notes and protocols for key in vivo experimental models applicable to the study of this compound.
Note: As specific in vivo data for this compound is limited in publicly available literature, the following protocols and data tables are based on established models for structurally and functionally similar psychostimulants, such as amphetamine and methamphetamine. Researchers should adapt these protocols and dose ranges based on preliminary dose-finding studies for this compound.
I. Models for Assessing Abuse Liability and Reinforcing Properties
Conditioned Place Preference (CPP)
Application: The CPP paradigm is a widely used preclinical model to assess the rewarding or aversive properties of a drug.[1][2] It is based on Pavlovian conditioning, where the rewarding effects of a drug are associated with a specific environment.[3] An animal's preference for the drug-paired environment is interpreted as an indicator of the drug's rewarding potential.
Experimental Protocol:
Apparatus: A standard CPP apparatus consists of a box with two or more distinct compartments separated by a removable guillotine door. The compartments are differentiated by visual (e.g., wall color or pattern) and tactile (e.g., floor texture) cues.[4]
Procedure: The CPP protocol consists of three phases:
-
Pre-Conditioning (Habituation and Baseline Preference Test):
-
Day 1 (Habituation): Place the animal (e.g., rat or mouse) in the central compartment (if applicable) with free access to all compartments for 15-20 minutes to allow for exploration and habituation.
-
Day 2 (Baseline Preference): Place the animal in the apparatus with free access to all compartments for a 15-minute session. Record the time spent in each compartment to determine any baseline preference. A biased design may be used where the drug is paired with the initially non-preferred compartment to avoid ceiling effects.[4][5]
-
-
Conditioning Phase (Drug and Vehicle Pairings):
-
This phase typically lasts for 4-8 days, with alternating daily sessions of drug and vehicle administration.
-
Drug Conditioning Days: Administer this compound (intraperitoneal, subcutaneous, or oral) and immediately confine the animal to one of the conditioning compartments for 30 minutes.
-
Vehicle Conditioning Days: Administer the vehicle (e.g., saline) and confine the animal to the other compartment for 30 minutes. The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Post-Conditioning (Preference Test):
-
On the day following the last conditioning session, place the animal back into the apparatus in a drug-free state with free access to all compartments for a 15-minute session.
-
Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline or compared to a vehicle-treated control group indicates a conditioned place preference.[1]
-
Intravenous Self-Administration (IVSA)
Application: The IVSA paradigm is considered the "gold standard" for assessing the reinforcing efficacy of a drug and its abuse liability.[6][7] In this model, animals learn to perform an operant response (e.g., lever press or nose poke) to receive an intravenous infusion of the drug.
Experimental Protocol:
Apparatus: Standard operant conditioning chambers equipped with two levers or nose-poke holes, a stimulus light above the active lever/hole, a drug infusion pump, and a swivel system to allow the animal to move freely while connected to the infusion line.[8]
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. The catheter is externalized on the back of the animal for connection to the infusion pump. Allow for a recovery period of 5-7 days.
-
Acquisition Phase (Training):
-
Place the animal in the operant chamber for daily sessions (e.g., 2 hours/day).
-
Responses on the "active" lever result in the delivery of a drug infusion (e.g., this compound) and the presentation of a conditioned stimulus (e.g., light and/or tone). Responses on the "inactive" lever are recorded but have no programmed consequences.
-
Training can be initiated with a continuous reinforcement schedule (Fixed Ratio 1, FR1), where every active response is reinforced.
-
-
Maintenance and Dose-Response Evaluation:
-
Once stable responding is achieved, the reinforcing effects of different doses of this compound can be evaluated.
-
To assess the motivation to take the drug, a Progressive Ratio (PR) schedule of reinforcement can be used, where the number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing efficacy.
-
-
Extinction and Reinstatement:
-
Extinction: After stable self-administration is established, responding on the active lever no longer results in drug infusion or the presentation of cues. This leads to a decrease in responding.
-
Reinstatement: Once responding is extinguished, the ability of various stimuli to reinstate drug-seeking behavior can be tested. This can be induced by a non-contingent "priming" dose of the drug, presentation of the drug-associated cues, or exposure to a stressor.[9] This models relapse in humans.
-
II. Models for Assessing Behavioral Effects
Locomotor Activity and Behavioral Sensitization
Application: Psychostimulants typically increase locomotor activity. Repeated administration can lead to behavioral sensitization, which is a progressive and enduring enhancement of the locomotor response to the same dose of the drug. This phenomenon is thought to be relevant to the development of addiction.[10][11]
Experimental Protocol:
Apparatus: Open-field arenas equipped with automated photobeam detection systems or video tracking software to quantify locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation: Place the animal in the open-field arena for 30-60 minutes to allow for habituation to the novel environment.
-
Acute Drug Effects:
-
On the test day, administer a single dose of this compound or vehicle.
-
Immediately place the animal in the open-field arena and record locomotor activity for a set period (e.g., 60-120 minutes). A dose-response curve can be generated by testing different doses.
-
-
Behavioral Sensitization:
-
Induction Phase: Administer a fixed dose of this compound daily for several consecutive days (e.g., 5-7 days). Record locomotor activity after each injection. An increase in the locomotor response across days indicates the development of sensitization.[12]
-
Withdrawal Period: Abstain from drug administration for a period (e.g., 7-21 days).
-
Expression Phase (Challenge): After the withdrawal period, administer a "challenge" dose of this compound (typically the same dose used during induction) and record locomotor activity. A significantly greater locomotor response in the drug-pretreated group compared to a control group that received saline during the induction phase demonstrates the expression of sensitization.[10]
-
Quantitative Data Summary
The following tables present example quantitative data from studies using amphetamine and methamphetamine, which can serve as a reference for designing and interpreting studies with this compound.
Table 1: Example Dose-Response Effects of Amphetamine on Locomotor Activity in Rats
| Amphetamine Dose (mg/kg, i.p.) | Mean Locomotor Activity (Distance traveled in cm / 60 min ± SEM) |
|---|---|
| 0 (Saline) | 1500 ± 250 |
| 0.5 | 4500 ± 500 |
| 1.0 | 9000 ± 800 |
| 2.5 | 15000 ± 1200 |
| 5.0 | 12000 ± 1000 (stereotypy may reduce locomotion at higher doses) |
(Data are hypothetical and compiled for illustrative purposes based on typical findings)[13]
Table 2: Example Data from Methamphetamine Self-Administration in Rats
| Self-Administration Session Day | Mean Methamphetamine Intake (mg/kg/session ± SEM) |
|---|---|
| Day 1 | 1.31 ± 0.21 |
| Day 5 | 4.50 ± 0.55 |
| Day 10 | 6.80 ± 0.70 |
| Day 15 | 8.50 ± 0.90 |
(Data are representative of escalation of intake during long-access sessions)[14][15]
Table 3: Example Data from Amphetamine-Induced Conditioned Place Preference in Mice
| Amphetamine Dose (mg/kg, i.p.) | Preference Score (Time in Drug-Paired Side - Time in Saline-Paired Side in seconds ± SEM) |
|---|---|
| 0 (Saline) | 15 ± 20 |
| 0.5 | 150 ± 35 |
| 1.0 | 250 ± 45 |
| 2.0 | 300 ± 50 |
(Data are hypothetical and compiled for illustrative purposes based on typical findings)[16]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for in vivo behavioral assessment of this compound.
Caption: Putative signaling pathway for this compound action.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 3. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 5. Amphetamine-induced place preference in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulant Self-Administration | Veterian Key [veteriankey.com]
- 7. researchgate.net [researchgate.net]
- 8. A Rodent “Self-Report” Measure of Methamphetamine Craving? Rat Ultrasonic Vocalizations During Methamphetamine Self-Administration, Extinction, and Reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of methylphenidate self-administration and reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Different Doses of Methamphetamine Are Needed to Produce Locomotor or Blood Pressure Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methamphetamine Self-Administration Is Associated with Persistent Biochemical Alterations in Striatal and Cortical Dopaminergic Terminals in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Cell-based Assays for Characterizing Phenpromethamine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenpromethamine is a sympathomimetic amine of the phenethylamine (B48288) class, historically used as an appetite suppressant. As a stimulant, its pharmacological activity is presumed to involve the modulation of monoamine neurotransmitter systems. Characterizing the precise mechanism of action, potency, and selectivity of this compound is crucial for understanding its therapeutic potential and off-target effects. This document provides a suite of detailed protocols for cell-based assays designed to elucidate the activity of this compound on key molecular targets, including monoamine transporters and G-protein coupled receptors (GPCRs). Additionally, a protocol for assessing general cytotoxicity is included to determine the compound's therapeutic window.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the ability of this compound to inhibit the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) by their respective transporters: DAT, NET, and SERT. The protocol utilizes human embryonic kidney 293 (HEK293) cells stably expressing the human transporters.[1][2][3][4]
Signaling & Experimental Workflow
The workflow involves culturing transporter-expressing cells, treating them with various concentrations of this compound, introducing a radiolabeled substrate, and measuring the amount of substrate taken up by the cells. Inhibition of uptake by this compound results in a lower radioactive signal.
References
Application Notes and Protocols for Radiolabeling of Phenpromethamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the radiolabeling of Phenpromethamine, a sympathomimetic amine. This compound, with the chemical formula C10H15N and IUPAC name N-methyl-2-phenylpropan-1-amine, is structurally related to amphetamines.[1][2] Radiolabeled this compound can serve as a valuable tool in neuroscience research and drug development, particularly for in vitro and in vivo studies of its pharmacokinetic and pharmacodynamic properties. This document outlines protocols for radiolabeling with Tritium ([³H]) for receptor binding assays and Carbon-14 ([¹⁴C]) for metabolic studies, based on established methods for similar small molecules.
Introduction
Radiolabeling is a critical technique in drug discovery and development, enabling the tracking and quantification of a molecule's behavior in biological systems.[3][4] The choice of radionuclide depends on the intended application. Tritium ([³H]) is a low-energy beta emitter, making it ideal for in vitro receptor binding assays as it typically does not alter the pharmacological properties of the labeled molecule.[5][6] Carbon-14 ([¹⁴C]), a more stable isotope, is the preferred choice for absorption, distribution, metabolism, and excretion (ADME) studies due to the low risk of the radiolabel exchanging.[5][7]
This compound is a central nervous system stimulant.[2] Understanding its interaction with biological targets and its metabolic fate is crucial for evaluating its therapeutic potential and safety profile. Radiolabeled versions of this compound are essential for such investigations.
Radiolabeling Strategies
The selection of the radiolabeling strategy depends on the desired radioisotope and the available precursor molecules. For this compound, two primary strategies are proposed:
-
Tritium ([³H]) Labeling: This can be achieved through catalytic tritiation of an unsaturated precursor or by reductive amination using a tritiated reducing agent.
-
Carbon-14 ([¹⁴C]) Labeling: This typically involves the introduction of a [¹⁴C]-methyl group from a suitable precursor like [¹⁴C]-methyl iodide.
Experimental Protocols
Protocol 1: [³H]-Phenpromethamine Synthesis via Reductive Amination
This protocol describes the synthesis of [³H]-Phenpromethamine by reductive amination of phenylacetone (B166967) with methylamine (B109427), using sodium borotritide as the tritiating agent.
Materials:
-
Phenylacetone
-
Methylamine solution
-
Sodium borotritide ([³H]-NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl) in diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid Scintillation Counter
Procedure:
-
Precursor Preparation: In a clean, dry reaction vial, dissolve phenylacetone in anhydrous methanol.
-
Imine Formation: Add methylamine solution to the reaction mixture and stir at room temperature for 30 minutes to form the corresponding imine.
-
Radiolabeling: Carefully add [³H]-NaBH₄ to the reaction mixture. The specific activity of the final product will depend on the specific activity of the borotritide used.
-
Reaction Quenching: After stirring for 2 hours at room temperature, quench the reaction by the slow addition of water.
-
Extraction: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under a stream of nitrogen. Purify the crude product using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile (B52724) and water. Monitor the eluent with a UV detector and a radioactivity detector.
-
Salt Formation: Collect the fraction containing the radiolabeled product. To obtain the hydrochloride salt for better stability and solubility, bubble dry HCl gas through the ethereal solution of the purified product or add a solution of HCl in diethyl ether.
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity by analytical HPLC with a radioactivity detector. It should be >98%.
-
Specific Activity: Measure the specific activity using a liquid scintillation counter and by determining the mass of the purified product.
-
Protocol 2: [¹⁴C]-Phenpromethamine Synthesis via N-Methylation
This protocol details the synthesis of [¹⁴C]-Phenpromethamine by N-methylation of the corresponding primary amine precursor, 2-phenylpropan-1-amine, using [¹⁴C]-methyl iodide.
Materials:
-
2-phenylpropan-1-amine
-
[¹⁴C]-Methyl iodide ([¹⁴C]H₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (anhydrous)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid Scintillation Counter
Procedure:
-
Precursor Preparation: In a reaction vial, dissolve 2-phenylpropan-1-amine in anhydrous acetonitrile.
-
Radiolabeling: Add a suitable base, such as potassium carbonate, to the solution. Introduce [¹⁴C]-methyl iodide and seal the vial. Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for 1-2 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the base.
-
Purification: Concentrate the filtrate and purify the crude product by preparative HPLC as described in Protocol 1.
-
Salt Formation: If desired, convert the purified product to its hydrochloride salt as described in Protocol 1.
-
Quality Control:
-
Radiochemical Purity: Assess the radiochemical purity using analytical HPLC with a radioactivity detector. A purity of >98% is desired.
-
Specific Activity: Determine the specific activity by liquid scintillation counting and mass determination.
-
Data Presentation
The following tables summarize the expected outcomes of the radiolabeling procedures.
Table 1: Summary of Radiolabeling Parameters
| Parameter | [³H]-Phenpromethamine | [¹⁴C]-Phenpromethamine |
| Radiolabeling Method | Reductive Amination | N-Methylation |
| Precursor | Phenylacetone | 2-phenylpropan-1-amine |
| Radiolabeled Reagent | [³H]-NaBH₄ | [¹⁴C]H₃I |
| Typical Radiochemical Yield | 30-50% | 40-60% |
| Typical Radiochemical Purity | >98% | >98% |
| Achievable Specific Activity | 10-30 Ci/mmol | 50-60 mCi/mmol |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the synthesis and purification of radiolabeled this compound.
Caption: General workflow for the synthesis and purification of radiolabeled this compound.
Safety Precautions
All work with radioactive materials must be conducted in a designated and appropriately shielded laboratory by trained personnel. Standard safety protocols for handling radioactive compounds, including the use of personal protective equipment (PPE) and proper waste disposal, must be strictly followed.
Conclusion
The protocols outlined in this document provide a framework for the successful radiolabeling of this compound with Tritium and Carbon-14. The resulting radiotracers will be invaluable for detailed pharmacological and metabolic studies, contributing to a better understanding of this compound's biological activity and potential applications in drug development. The choice of labeling strategy should be guided by the specific research question and the desired properties of the final radiolabeled molecule.
References
Gas chromatography-mass spectrometry for Phenpromethamine
An Application Note on the Analysis of Phenpromethamine using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a sympathomimetic amine, structurally related to amphetamine and methamphetamine, that has seen use as a stimulant and appetite suppressant. Its detection and quantification are of significant interest in forensic toxicology, clinical chemistry, and pharmaceutical analysis. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound in various matrices.[1][2] This technique combines the high separation efficiency of gas chromatography with the specific and sensitive detection capabilities of mass spectrometry, making it an ideal choice for the unambiguous identification and quantification of this compound.[1][2]
This application note outlines a comprehensive protocol for the determination of this compound using GC-MS. The methodology covers sample preparation, derivatization, instrument parameters, and data analysis. While a specific validated method for this compound is not widely published, this protocol is based on established methods for structurally similar phenethylamines and provides a strong foundation for method development and validation.[3][4]
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Internal Standard (e.g., Methamphetamine-d5)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Trifluoroacetic anhydride (B1165640) (TFAA) or other suitable derivatizing agent
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
GC-MS vials with inserts
-
Standard laboratory glassware and equipment
Instrumentation
A gas chromatograph coupled to a mass spectrometer is required. The following is a typical configuration:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A single quadrupole MS (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column
-
Autosampler: Agilent 7693 autosampler (or equivalent)
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Internal Standard Solution: Prepare a working solution of the internal standard (e.g., Methamphetamine-d5) at a constant concentration (e.g., 100 ng/mL) in methanol.
-
Sample Preparation (Urine):
-
To 1 mL of urine sample in a glass tube, add the internal standard.
-
Adjust the pH to >9 with NaOH.
-
Perform a liquid-liquid extraction with 3 mL of hexane or ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.[3]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is then ready for derivatization.
-
2. Derivatization
Due to the presence of a secondary amine group, derivatization is recommended to improve the chromatographic properties and thermal stability of this compound.
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
After cooling to room temperature, evaporate the excess derivatizing agent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Results and Discussion
The described GC-MS method is designed to provide excellent chromatographic separation and sensitive detection of derivatized this compound. The retention time and mass spectrum of the derivatized analyte are used for its identification. For quantification, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
Quantitative Data
The following table summarizes the expected quantitative parameters for the analysis of this compound. These values would need to be determined during method validation.
| Parameter | Expected Value |
| Retention Time (min) | To be determined |
| Characteristic m/z ions (SIM) | To be determined from the mass spectrum of the derivatized compound |
| Limit of Detection (LOD) | < 5 ng/mL |
| Limit of Quantification (LOQ) | < 15 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Visualization of Workflows and Principles
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Principle of Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Conclusion
The proposed GC-MS method provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. The protocol, which includes sample preparation, derivatization, and optimized instrument parameters, is designed to be a starting point for method development and validation in research, clinical, and forensic laboratories. Proper validation of the method is crucial to ensure its accuracy, precision, and reliability for routine analysis.
References
Developing a research protocol for Phenpromethamine studies
Application Notes & Research Protocol: Phenpromethamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is a former pharmaceutical agent that is no longer approved for medical use and is listed as a prohibited substance by the World Anti-Doping Agency.[1][2] This document is intended for research purposes only. All experiments should be conducted in accordance with institutional, national, and international guidelines for animal welfare and controlled substances.
Introduction
This compound (N,β-dimethylphenethylamine) is a sympathomimetic amine of the phenethylamine (B48288) class, previously marketed as a nasal decongestant under the brand name Vonedrine.[3][4] Structurally, it is related to other stimulants like amphetamine and methamphetamine. Its primary mechanism of action is understood to be as a monoamine releasing agent, specifically showing activity as a norepinephrine-dopamine releasing agent (NDRA).[3] Due to its stimulant properties and potential for abuse, it has been withdrawn from the market and is banned in competitive sports.[1][2] Recent studies have detected this compound in dietary and weight loss supplements, raising public health concerns.[2][5]
This document provides a comprehensive research protocol to systematically evaluate the pharmacological, pharmacokinetic, and toxicological profile of this compound.
Research Objectives
-
In Vitro Characterization: To determine the binding affinity and functional activity of this compound at key monoamine transporters (DAT, NET, SERT) and adrenergic receptors (α and β subtypes).
-
Pharmacokinetic Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a preclinical animal model.
-
In Vivo Pharmacodynamic & Behavioral Assessment: To evaluate the central nervous system (CNS) effects of this compound on locomotor activity and other relevant behavioral paradigms.
-
Signaling Pathway Elucidation: To map the primary signaling cascades activated by this compound's interaction with its molecular targets.
Data Presentation (Summary Tables)
Quantitative data from experiments should be recorded and summarized as shown in the tables below. These tables provide a template for organizing results for clear comparison and analysis.
Table 1: In Vitro Transporter and Receptor Binding Affinity
| Target | Ligand | This compound Kᵢ (nM) | Control Compound Kᵢ (nM) |
|---|---|---|---|
| Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | Data | GBR-12909 |
| Norepinephrine (B1679862) Transporter (NET) | [³H]Nisoxetine | Data | Desipramine |
| Serotonin (B10506) Transporter (SERT) | [³H]Citalopram | Data | Citalopram |
| α₁-Adrenergic Receptor | [³H]Prazosin | Data | Prazosin |
| α₂-Adrenergic Receptor | [³H]Rauwolscine | Data | Yohimbine |
| β₁-Adrenergic Receptor | [³H]CGP-12177 | Data | Isoproterenol |
| β₂-Adrenergic Receptor | [³H]ICI-118,551 | Data | Isoproterenol |
Table 2: In Vitro Functional Activity (Neurotransmitter Release)
| Assay | This compound EC₅₀ (nM) | Control Compound EC₅₀ (nM) |
|---|---|---|
| [³H]Dopamine (DA) Release | 574 nM (literature value)[3] | d-Amphetamine |
| [³H]Norepinephrine (NE) Release | 154 nM (literature value)[3] | d-Amphetamine |
| [³H]Serotonin (5-HT) Release | Data | MDMA |
Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)
| Parameter | Route: Oral (PO) | Route: Intravenous (IV) |
|---|---|---|
| Cₘₐₓ (ng/mL) | Data | Data |
| Tₘₐₓ (h) | Data | Data |
| AUC₀₋ₜ (ng·h/mL) | Data | Data |
| t₁/₂ (h) | Data | Data |
| Bioavailability (%) | Data | N/A |
Experimental Protocols & Methodologies
In Vitro Pharmacology
Protocol 4.1.1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET/SERT) or cells expressing recombinant human transporters.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding controls: GBR-12909 (DAT), Desipramine (NET), Citalopram (SERT).
-
This compound HCl, assay buffer, 96-well plates, scintillation fluid, liquid scintillation counter.
-
-
Methodology:
-
Prepare crude synaptosomal membranes from dissected rat brain tissue or harvest membranes from transfected cells.
-
In a 96-well plate, add membrane preparations to assay buffer containing a fixed concentration of the appropriate radioligand.
-
Add increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) to compete with the radioligand.
-
For non-specific binding, add a high concentration of the respective control compound.
-
Incubate plates at room temperature for 60-120 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.
-
Wash filters with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Calculate IC₅₀ values using non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation.
-
Protocol 4.1.2: Neurotransmitter Release Assays
-
Objective: To measure the potency (EC₅₀) of this compound to induce the release of dopamine, norepinephrine, and serotonin.[6]
-
Materials:
-
Rat brain synaptosomes (striatum for DA, hippocampus for NE/5-HT).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
This compound HCl, d-Amphetamine (control), Krebs-Ringer buffer.
-
Perfusion system or 96-well plates, liquid scintillation counter.
-
-
Methodology:
-
Pre-load synaptosomes by incubating them with the respective [³H]neurotransmitter.
-
Wash synaptosomes to remove excess unincorporated radioactivity.
-
Resuspend the pre-loaded synaptosomes in buffer.
-
Aliquot synaptosomes into tubes or a 96-well plate.
-
Add increasing concentrations of this compound or a control drug (e.g., d-amphetamine).
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Pellet the synaptosomes via centrifugation.
-
Collect the supernatant, which contains the released [³H]neurotransmitter.
-
Quantify the radioactivity in the supernatant using a liquid scintillation counter.
-
Construct dose-response curves and calculate EC₅₀ values to determine the potency for release.
-
In Vivo Pharmacokinetics
Protocol 4.2.1: Pharmacokinetic Study in Rats
-
Objective: To determine key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of this compound.[7][8]
-
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters.
-
This compound HCl sterile solution.
-
Dosing vehicles (saline for IV, water for PO).
-
Blood collection tubes (containing anticoagulant), centrifuge, LC-MS/MS system.
-
-
Methodology:
-
Acclimate rats and fast them overnight before dosing.
-
Divide rats into two groups: Intravenous (IV) and Oral (PO) administration.
-
Administer a single dose of this compound (e.g., 1 mg/kg IV; 5 mg/kg PO).
-
Collect blood samples (approx. 100 µL) from the jugular vein catheter at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze plasma samples to determine this compound concentrations at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate the parameters listed in Table 3.
-
In Vivo Behavioral Assessment
Protocol 4.3.1: Open-Field Locomotor Activity
-
Objective: To assess the stimulant effect of this compound on spontaneous locomotor activity.[9]
-
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Open-field apparatus (e.g., 40x40 cm arena) equipped with infrared beams or video tracking software.
-
This compound HCl solution, saline (vehicle control), d-amphetamine (positive control).
-
-
Methodology:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally), vehicle, or d-amphetamine.
-
After a 15-minute pre-treatment period, place each animal individually into the center of the open-field arena.
-
Record locomotor activity for 60 minutes. Key parameters to measure include:
-
Total distance traveled (horizontal activity).
-
Time spent in the center vs. periphery (anxiolytic/anxiogenic effects).
-
Rearing frequency (vertical activity).
-
-
Analyze the data by comparing dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualization of Pathways and Workflows
Diagram 1: Proposed Adrenergic Signaling Pathway
The primary mechanism of sympathomimetic amines involves interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs).[10][11] Activation of β-adrenergic receptors typically stimulates the Gs protein, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[12][13]
Caption: Proposed β-adrenergic receptor signaling cascade initiated by this compound.
Diagram 2: Experimental Research Workflow
This diagram outlines the logical progression of the research protocol, from initial in vitro characterization to in vivo validation.
Caption: High-level workflow for the pharmacological evaluation of this compound.
References
- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 2. livescience.com [livescience.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. washingtondcinjurylawyers.com [washingtondcinjurylawyers.com]
- 6. researchgate.net [researchgate.net]
- 7. The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Metabolism Studies of Phenpromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine that has been identified as a stimulant and is banned by the World Anti-Doping Agency. Understanding the in vitro metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and toxicological assessment. To date, specific in vitro metabolism studies on this compound are not extensively available in the public domain. Therefore, this document provides a predictive overview of its likely metabolic pathways and offers detailed protocols for its investigation, based on data from structurally related compounds, such as amphetamine and methoxyphenamine.
The primary routes of metabolism for phenethylamine (B48288) derivatives typically involve N-dealkylation and hydroxylation of the aromatic ring and alkyl side chain.[1] These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 often playing a major role in the metabolism of many amphetamine-like substances.[2][3]
Predicted Metabolic Pathways of this compound
Based on the metabolism of analogous compounds, the predicted primary metabolic pathways for this compound are:
-
N-demethylation: Removal of the N-methyl group to form β-methylphenethylamine.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at the para (4-) position, to form p-hydroxy-phenpromethamine.
-
Aliphatic Hydroxylation: Hydroxylation of the propyl side chain.
These pathways are illustrated in the diagram below.
Quantitative Data Summary (Based on Related Compounds)
Due to the lack of specific quantitative data for this compound, the following table summarizes kinetic parameters for the metabolism of related N-substituted amphetamines mediated by CYP2D6 to provide a comparative reference.
| Compound | Metabolic Reaction | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Methamphetamine | 4-Hydroxylation | ~100 | Low | [1] |
Experimental Protocols
The following are detailed protocols for conducting in vitro metabolism studies of this compound.
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic depletion of this compound in HLM.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal Standard (IS) solution (a structurally similar, stable compound)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO, ensuring the final solvent concentration in the incubation is ≤ 0.5%).
-
In a 96-well plate, add phosphate buffer, HLM suspension (final protein concentration typically 0.5 mg/mL), and the NADPH regenerating system.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding this compound to the pre-warmed mixture to a final concentration (e.g., 1 µM).
-
Time Course Incubation:
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate (e.g., 4000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound.
-
The peak area ratio of this compound to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 2: CYP Reaction Phenotyping
Objective: To identify the specific CYP isozymes responsible for this compound metabolism. This can be achieved through two complementary approaches: using recombinant human CYP enzymes and chemical inhibition in HLM.
A. Recombinant Human CYP Isoforms
Materials:
-
This compound
-
Individual recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal Standard
-
LC-MS/MS system
Procedure:
-
Incubate this compound (e.g., 1 µM) with individual recombinant CYP isoforms (e.g., 10-50 pmol/mL) and the NADPH regenerating system at 37°C for a fixed time (e.g., 30 minutes).
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Analyze the depletion of this compound and the formation of potential metabolites by LC-MS/MS.
-
The isoforms that show significant metabolism of the parent drug are identified as being involved.
B. Chemical Inhibition in Human Liver Microsomes
Materials:
-
All materials from Protocol 1
-
Specific CYP chemical inhibitors (e.g., furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)
Procedure:
-
Pre-incubate HLMs with a specific CYP inhibitor at a known concentration for a designated time at 37°C.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 30 minutes).
-
Terminate the reaction and process the samples.
-
Analyze the depletion of this compound or the formation of a key metabolite by LC-MS/MS.
-
A significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Protocol 3: Metabolite Identification by LC-MS/MS
Objective: To identify the structure of metabolites formed from this compound in HLM incubations.
Materials:
-
Incubation samples from Protocol 1 (typically with a longer incubation time and higher substrate concentration to generate sufficient metabolites)
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Metabolite identification software
Procedure:
-
Sample Preparation: Process the incubation samples as described in Protocol 1.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns.
-
-
Data Processing:
-
Compare the chromatograms of the test sample with a control sample (without NADPH) to identify peaks corresponding to metabolites.
-
Utilize metabolite identification software to predict potential biotransformations (e.g., demethylation, hydroxylation) and compare the predicted mass with the observed mass.
-
Interpret the fragmentation spectra of the parent drug and potential metabolites to elucidate their structures.
-
Conclusion
While direct experimental data on the in vitro metabolism of this compound is limited, the provided protocols and predictive information based on structurally related compounds offer a robust framework for researchers to initiate their investigations. These studies are essential for understanding the disposition and potential interactions of this compound, contributing to a comprehensive toxicological and pharmacological profile.
References
Application Notes and Protocols for Phenpromethamine Behavioral Studies in Animal Models
Introduction
Phenpromethamine is a sympathomimetic amine of the phenethylamine (B48288) group, previously marketed as a nasal decongestant under the brand name Vonedrine.[1][2] It functions as a stimulant and is classified as a norepinephrine-dopamine releasing agent.[1] Due to its stimulant properties, this compound is banned by the World Anti-Doping Agency and has been identified in some dietary supplements.[1][3][4][5] As a psychostimulant, its behavioral effects are expected to be mediated through catecholaminergic systems, particularly the dopaminergic mesolimbic pathways.[6]
These application notes provide detailed protocols for assessing the behavioral effects of this compound in rodent models. The methodologies are based on standard preclinical assays for evaluating psychostimulant drugs, focusing on locomotor activity and conditioned place preference to measure stimulant and rewarding properties, respectively.
Recommended Animal Models
Rodents, specifically mice and rats, are the most common and well-validated animal models for studying the behavioral effects of psychostimulants.[6][7] Their neurobiology and response to stimulant drugs share similarities with humans, making them suitable for preclinical research. Commonly used strains include C57BL/6 mice and Sprague-Dawley or Wistar rats. The choice of species and strain may depend on the specific behavioral endpoint being measured.
Behavioral Assay Protocols
Locomotor Activity Assessment
The locomotor activity test, or open field test, is a fundamental assay for evaluating the effects of psychostimulants on spontaneous motor activity, exploration, and anxiety-like behavior.[8][9] An increase in locomotor activity is a hallmark of psychostimulant action.[7]
Objective: To quantify the dose-dependent effects of this compound on horizontal and vertical movements, as well as stereotyped behaviors in rodents.
Experimental Protocol:
-
Animal Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the experiment begins to reduce stress-induced behavioral alterations.[8]
-
Apparatus: Use a square or circular open field arena (e.g., 40x40x40 cm for rats, 25x25x25 cm for mice) equipped with an automated activity monitoring system. This can be a grid of infrared beams or a video camera mounted above the arena linked to tracking software.[8]
-
Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral). A range of doses should be tested to establish a dose-response curve.
-
Immediately after administration, gently place the animal in the center of the open field arena.
-
Record activity for a predefined period, typically 30 to 60 minutes.
-
Between trials, thoroughly clean the arena with a 70% ethanol (B145695) solution to eliminate olfactory cues.[8]
-
-
Data Collection and Analysis: Key parameters to measure include:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity: Number of rearing events.
-
Thigmotaxis: Time spent in the center versus the periphery of the arena.
-
Stereotyped Behaviors: Repetitive, non-locomotor movements like sniffing, head weaving, or gnawing, which can be scored manually or with specialized software.
-
Data Presentation:
The following table provides a template for summarizing data from a locomotor activity study.
| Compound | Dose (mg/kg, i.p.) | Animal Model | N | Total Distance Traveled (m) (Mean ± SEM) | Rearing Frequency (Counts) (Mean ± SEM) |
| Vehicle | 0 | Rat | 10 | 35.2 ± 3.1 | 45.8 ± 4.2 |
| This compound | 1.0 | Rat | 10 | 55.7 ± 4.5 | 60.1 ± 5.3 |
| This compound | 3.0 | Rat | 10 | 98.4 ± 7.2 | 85.3 ± 6.9 |
| This compound | 10.0 | Rat | 10 | 150.1 ± 11.5*** | 50.2 ± 4.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of drugs.[10] It relies on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[11][12] A preference for the drug-paired environment suggests rewarding properties, which is typical for drugs of abuse.[10]
Objective: To determine if this compound has rewarding or aversive effects by measuring the animal's preference for a context previously paired with the drug.
Experimental Protocol:
-
Apparatus: A standard CPP apparatus consists of at least two distinct compartments separated by a removable guillotine door. The compartments should differ in multiple cues (e.g., wall color/pattern, floor texture) to be easily distinguishable by the animal.[10]
-
Procedure (Three-Phase Design):
-
Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the central part of the apparatus (if a three-chamber box is used) or one of the chambers, with free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish any baseline preference. Animals showing a strong unconditioned preference for one compartment (>80% of the time) may be excluded.
-
Phase 2: Conditioning (Drug-Environment Pairing): This phase typically lasts for 4-8 days.
-
On "drug" days, administer this compound and confine the animal to one of the compartments (e.g., the initially non-preferred one) for 20-30 minutes.
-
On "vehicle" days, administer the vehicle solution and confine the animal to the opposite compartment for the same duration.
-
The drug and vehicle sessions are alternated daily. The assignment of the drug-paired compartment should be counterbalanced across subjects.[13]
-
-
Phase 3: Post-Conditioning (Preference Test): The day after the final conditioning session, place the animal (in a drug-free state) back into the apparatus with free access to all compartments. Record the time spent in each compartment for 15-20 minutes.
-
-
Data Collection and Analysis: The primary measure is the change in time spent in the drug-paired compartment from the pre-conditioning to the post-conditioning test. A significant increase indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.
Data Presentation:
The following table provides a template for summarizing data from a CPP study.
| Treatment Group | N | Time in Drug-Paired Side (Pre-Test, sec) (Mean ± SEM) | Time in Drug-Paired Side (Post-Test, sec) (Mean ± SEM) | Preference Score (Post - Pre, sec) (Mean ± SEM) |
| Vehicle | 12 | 445.3 ± 25.1 | 450.7 ± 28.3 | 5.4 ± 10.2 |
| This compound (5 mg/kg) | 12 | 451.2 ± 22.8 | 680.4 ± 35.9 | 229.2 ± 21.5 |
**p<0.01 compared to vehicle control.
Visualizations
Putative Signaling Pathway of this compound
Caption: Putative signaling pathway for this compound's action as a releasing agent.
Experimental Workflow for Behavioral Studies
Caption: General experimental workflow for this compound behavioral assessment.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. wada-ama.org [wada-ama.org]
- 4. washingtondcinjurylawyers.com [washingtondcinjurylawyers.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
High-Resolution Mass Spectrometry for the Analysis of Phenpromethamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine and stimulant that has been identified in dietary supplements and is banned by the World Anti-Doping Agency (WADA). Its structural similarity to other phenethylamines, such as methamphetamine, necessitates robust and selective analytical methods for its detection and quantification. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the requisite specificity and sensitivity for the unambiguous identification and accurate quantification of this compound in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound using LC-HRMS.
Introduction
This compound (C₁₀H₁₅N, Molar Mass: 149.237 g·mol⁻¹) is a stimulant that acts as a norepinephrine-dopamine releasing agent.[1] Its presence in dietary supplements, often undeclared, poses a significant health risk to consumers and a challenge for regulatory bodies. The structural isomerism among phenethylamines makes their differentiation by low-resolution mass spectrometry difficult. High-resolution mass spectrometry provides accurate mass measurements, enabling the confident identification of analytes based on their elemental composition and isotopic patterns, thereby overcoming the challenges of isobaric interferences.
This application note outlines a comprehensive approach to the analysis of this compound using LC-HRMS, covering sample preparation, chromatographic separation, and mass spectrometric conditions. The provided protocols are intended to serve as a guide for researchers in analytical chemistry, forensic science, and drug development.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound and related phenethylamines using high-resolution mass spectrometry. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Value | Notes |
| Formula | C₁₀H₁₅N | |
| Exact Mass | 149.12045 | [M] |
| Monoisotopic Mass | 149.12045 | [M] |
| m/z of Protonated Molecule | 150.12828 | [M+H]⁺ |
| Predicted Major Fragment Ion (m/z) | 44.0494 | [C₂H₆N]⁺, corresponds to the methylaminoethyl fragment. The MS² mass spectra of this compound are highly similar to methamphetamine.[2] |
| Limit of Detection (LOD) | 0.5 - 2.5 ng/mL | Based on typical performance for phenethylamines in biological and supplement matrices.[3][4][5] |
| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/mL | Based on typical performance for phenethylamines in biological and supplement matrices.[3][4][5] |
| Linearity Range | 1.0 - 500 ng/mL | Dependent on the specific method and detector saturation limits. |
| Recovery | 85 - 115% | Typical acceptable range for bioanalytical methods. |
| Precision (%RSD) | < 15% | Typical acceptable range for bioanalytical methods. |
Experimental Protocols
Sample Preparation
a) Dietary Supplements (Powders, Capsules):
-
Accurately weigh 100 mg of the homogenized supplement powder or the content of one capsule.
-
Add 10 mL of methanol (B129727) or a mixture of methanol and water (1:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilute the sample as necessary with the initial mobile phase composition.
b) Biological Matrices (Urine, Plasma):
This protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration.
-
To 1 mL of urine or plasma, add an internal standard (e.g., this compound-d₅).
-
Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of phenethylamines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Acquisition Mode:
-
Full Scan (MS¹): Mass range of m/z 50-500 for initial screening and identification of the protonated molecule ([M+H]⁺).
-
Tandem Mass Spectrometry (MS/MS or All-Ions Fragmentation): For structural confirmation, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation. The high-resolution product ion spectrum will provide characteristic fragments.
-
Data Analysis
-
Identification: The identification of this compound is based on the accurate mass of the protonated molecule ([M+H]⁺ at m/z 150.12828) with a mass tolerance of less than 5 ppm, its retention time, and the presence of characteristic fragment ions in the MS/MS spectrum. The primary fragment is expected at m/z 44.0494.[2]
-
Quantification: For quantitative analysis, extracted ion chromatograms (XICs) are generated for the protonated molecule of this compound and the internal standard using a narrow mass window (e.g., ±5 ppm). A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Signaling Pathway
Caption: this compound's effect on neurotransmitters.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Analysis of the Interfering Substance N-methyl-2-phenylpropan-1-amine of Methamphetamine in Wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
- 5. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenpromethamine Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenpromethamine is a sympathomimetic amine that has seen use as a nasal decongestant and is also a compound of interest in toxicological and anti-doping analyses. Accurate and reliable quantification of this compound in biological matrices such as urine, blood, plasma, and tissues is crucial for both clinical and forensic investigations. This document provides detailed application notes and protocols for the sample preparation of this compound from various biological matrices prior to instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The following sections detail validated and effective methods for the extraction and purification of this compound, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These protocols are designed to minimize matrix effects, enhance analyte recovery, and ensure high sensitivity and specificity of the subsequent analysis.
Quantitative Data Summary
The selection of a sample preparation method often depends on the biological matrix, the required limit of detection, and the available instrumentation. The following table summarizes typical performance data for the described methods. It is important to note that specific performance characteristics may vary depending on the laboratory, instrumentation, and matrix-specific factors. The data presented here is a synthesis of values reported for structurally similar phenethylamines and should be considered as a guideline for method development and validation.
| Parameter | Solid-Phase Extraction (SPE) - Urine | Liquid-Liquid Extraction (LLE) - Blood/Plasma |
| Recovery | > 85% | 75 - 95% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Matrix Effect | Low to Moderate | Moderate to High |
| Throughput | High (amenable to automation) | Moderate |
| Solvent Consumption | Low to Moderate | High |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound in Urine
This protocol is adapted from established methods for the extraction of synthetic phenethylamines from urine samples. Mixed-mode cation exchange SPE cartridges are recommended for optimal retention and elution of basic compounds like this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)
-
Urine specimen
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
0.1 M Acetic acid
-
Methanol
-
Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 2 mL of urine, add 20 µL of the internal standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
Further equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 3 mL of methanol.
-
Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of the elution solvent (Dichloromethane/Isopropanol/Ammonium Hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase or derivatizing agent for GC-MS analysis).
-
Liquid-Liquid Extraction (LLE) Protocol for this compound in Blood or Plasma
This protocol provides a general procedure for the extraction of this compound from blood or plasma using an organic solvent.
Materials:
-
Blood or plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Saturated sodium borate (B1201080) buffer (pH 9.0) or 0.1 M NaOH
-
Extraction solvent (e.g., n-butyl chloride, ethyl acetate, or a mixture of hexane (B92381) and isoamyl alcohol)
-
0.1 M Hydrochloric acid (HCl)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of blood or plasma in a glass tube, add 50 µL of the internal standard solution.
-
Add 1 mL of saturated sodium borate buffer (pH 9.0) to basify the sample and vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Back Extraction (Optional, for cleanup):
-
Transfer the organic layer to a clean tube.
-
Add 2 mL of 0.1 M HCl and vortex for 2 minutes.
-
Centrifuge to separate the layers. The analyte will be in the aqueous (acidic) layer.
-
Discard the organic layer.
-
Basify the aqueous layer with 0.1 M NaOH to a pH > 9.
-
Perform a second extraction with 5 mL of the organic solvent.
-
-
Evaporation and Reconstitution:
-
Transfer the final organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described sample preparation protocols.
Phenpromethamine as a Reference Standard in Forensic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenpromethamine, a sympathomimetic amine, has transitioned from a therapeutic agent to a compound of significant interest in forensic toxicology. Historically marketed as a nasal decongestant, its stimulant properties have led to its inclusion in dietary supplements and its prohibition by the World Anti-Doping Agency (WADA). Consequently, the availability of a well-characterized this compound reference standard is crucial for accurate and reliable identification and quantification in forensic analysis.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic laboratories. It covers its chemical properties, analytical methodologies for its detection in various matrices, and insights into its mechanism of action.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N,β-dimethylphenethylamine |
| Synonyms | Phenylpropylmethylamine |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| CAS Number | 4255-11-2 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetonitrile. |
Use as a Reference Standard
A certified reference material (CRM) for this compound is essential for:
-
Method Validation: Establishing the performance characteristics of analytical methods, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
-
Instrument Calibration: Creating calibration curves for the accurate quantification of this compound in unknown samples.
-
Quality Control: Ensuring the ongoing reliability and accuracy of analytical testing.
Synthesis and Certification of this compound Reference Standard
The synthesis of a this compound reference standard requires a well-documented and controlled process to ensure high purity and accurate characterization. A common synthetic route involves the reductive amination of phenylacetone (B166967) with methylamine (B109427).
Protocol for Synthesis (Illustrative Example):
-
Reaction: Phenylacetone is reacted with an aqueous solution of methylamine under reducing conditions, typically using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation.
-
Extraction: The reaction mixture is basified, and the this compound is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The crude product is purified using techniques such as distillation or column chromatography to remove impurities and unreacted starting materials.
-
Salt Formation (optional): For improved stability and handling, the freebase can be converted to a salt, such as the hydrochloride salt, by reacting it with hydrochloric acid.
Certification Process:
The certification of a phenprometh-amine reference material is a rigorous process that involves:
-
Identity Confirmation: Verification of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Purity Determination: Quantification of the purity of the material, typically by a mass balance approach, combining results from chromatographic techniques (e.g., GC-FID, HPLC-UV), Karl Fischer titration for water content, and residual solvent analysis.
-
Homogeneity and Stability Studies: Assessing the consistency of the material within and between units and evaluating its stability under specified storage and transport conditions.
-
Traceability: Ensuring that the assigned purity value is traceable to the International System of Units (SI).
The entire process should be conducted under a robust quality management system, such as ISO 17034, for the production of reference materials.
Experimental Protocols for Forensic Analysis
The following are detailed protocols for the analysis of this compound in common forensic matrices.
Protocol 1: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the confirmation and quantification of this compound in urine samples, often used in anti-doping and forensic toxicology.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., deuterated this compound).
-
Add 100 µL of 5 M sodium hydroxide (B78521) to basify the sample to a pH > 10.
-
Add 3 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297), 9:1 v/v).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 180°C at 20°C/min.
-
Ramp to 280°C at 30°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions for this compound (m/z): 58 (quantifier), 91, 77.
-
Target Ions for Internal Standard (e.g., this compound-d5): 63 (quantifier), 91, 82.
-
-
3. Data Analysis and Quantification
-
Generate a calibration curve by analyzing fortified urine samples with known concentrations of this compound reference standard.
-
Quantify this compound in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of this compound in Dietary Supplements by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective for the detection and quantification of this compound in complex matrices like dietary supplements.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenize the dietary supplement sample (e.g., powder from a capsule or a portion of a liquid).
-
Weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of methanol and an appropriate internal standard.
-
Vortex for 5 minutes and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Dilute an aliquot of the supernatant with water (1:1 v/v).
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 3 mL, 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load the diluted sample extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.
-
Elute the analyte with 3 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
Start with 5% B, hold for 0.5 min.
-
Increase to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and re-equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 40 psi.
-
Sheath Gas Temperature: 375°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 150.1
-
Product Ion 1 (quantifier, m/z): 91.1
-
Product Ion 2 (qualifier, m/z): 58.1
-
-
3. Data Analysis and Quantification
-
Prepare a calibration curve using a certified reference standard of this compound diluted in a blank matrix extract.
-
Quantify this compound in the prepared samples by comparing the peak area of the quantifier transition to the calibration curve. The qualifier transition should be present with the expected ion ratio for confirmation.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described. These values are illustrative and should be determined by each laboratory during method validation.
Table 1: GC-MS Method Validation Parameters for this compound in Urine
| Parameter | Typical Value |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: LC-MS/MS Method Validation Parameters for this compound in Dietary Supplements
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/g (r² > 0.995) |
| Limit of Detection (LOD) | 0.2 ng/g |
| Limit of Quantification (LOQ) | 1 ng/g |
| Precision (RSD%) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Mechanism of Action: Signaling Pathway
This compound is a monoamine releasing agent that primarily targets the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). Its mechanism of action involves the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft.
Caption: Mechanism of this compound as a Monoamine Releasing Agent.
Experimental Workflow
The following diagram illustrates the general workflow for the forensic analysis of this compound.
Caption: General workflow for the forensic analysis of this compound.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable forensic analysis of this controlled substance. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and forensic scientists. Adherence to validated methods and a thorough understanding of the compound's mechanism of action are critical for ensuring the integrity of forensic investigations.
Application Notes and Protocols for the Cryopreservation of Phenpromethamine-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenpromethamine is a sympathomimetic amine and stimulant that acts as a norepinephrine-dopamine releasing agent. Its mechanism of action, similar to other amphetamine derivatives, involves the induction of catecholamines, which can lead to increased intracellular oxidative stress. This application note provides a generalized framework and detailed protocols for the cryopreservation of cells treated with this compound. A key consideration is the mitigation of oxidative stress, a critical factor impacting post-thaw cell viability and recovery.
The provided protocols are intended as a starting point and will require empirical optimization for specific cell types and experimental conditions.
Data Presentation
As no specific quantitative data for the cryopreservation of this compound-treated cells is currently available in the public domain, the following table is provided as a template for researchers to record their experimental data. This structured format will facilitate the systematic optimization of the cryopreservation protocol.
Table 1: Experimental Data Template for Cryopreservation of this compound-Treated Cells
| Parameter | Condition 1 | Condition 2 | Condition 3 | Control (No this compound) |
| Cell Type | ||||
| This compound Concentration (µM) | 0 | |||
| Treatment Duration (hours) | N/A | |||
| Cryoprotectant Agent (CPA) | ||||
| CPA Concentration (%) | ||||
| Antioxidant Additive | ||||
| Antioxidant Concentration (µM) | ||||
| Pre-Freeze Viability (%) | ||||
| **Post-Thaw Viability (0 hours, %) ** | ||||
| Post-Thaw Viability (24 hours, %) | ||||
| Cell Recovery (%) | ||||
| Notes |
Post-thaw viability can be assessed using methods such as Trypan Blue exclusion or fluorescence-based assays (e.g., Calcein AM/Ethidium Homodimer-1).[1][2] Cell recovery is the percentage of viable cells retrieved after thawing compared to the number of viable cells frozen.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for this compound-induced oxidative stress in cells.
Caption: this compound-induced oxidative stress pathway.
Experimental Workflow Visualization
The diagram below outlines the general experimental workflow for the cryopreservation of this compound-treated cells.
Caption: Experimental workflow for cryopreserving treated cells.
Experimental Protocols
Protocol for this compound Treatment of Cultured Cells
This protocol describes the treatment of cultured cells with this compound prior to cryopreservation. Note: The optimal concentration of this compound and treatment duration must be determined empirically for each cell line to achieve the desired biological effect without inducing significant acute toxicity.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the mid-logarithmic phase of growth at the time of harvest.
-
Preparation of Treatment Medium: Prepare the desired concentration of this compound in complete cell culture medium. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%).
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the predetermined duration under standard culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting:
-
Adherent cells: Wash the cells with PBS, then add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Cell Counting and Viability Assessment: Centrifuge the cell suspension (e.g., 200 x g for 5 minutes). Resuspend the cell pellet in a known volume of complete medium. Determine the total cell count and viability using a hemocytometer and trypan blue exclusion.[3]
Protocol for Cryopreservation of this compound-Treated Cells
This protocol outlines the steps for cryopreserving cells after this compound treatment, with an emphasis on mitigating oxidative stress through the inclusion of an antioxidant.
Materials:
-
Harvested this compound-treated cells
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Antioxidant stock solution (e.g., N-acetylcysteine, Vitamin C, or a commercially available antioxidant cocktail)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Cryopreservation Medium Formulation (prepare fresh):
-
Basal Medium: Complete cell culture medium supplemented with 20% FBS.
-
Cryoprotectant: Add DMSO to the basal medium to a final concentration of 10% (v/v).
-
Antioxidant Supplementation (Recommended): Add the chosen antioxidant to the cryopreservation medium at a pre-determined optimal concentration. This concentration should be determined empirically to maximize post-thaw viability without causing toxicity.
Procedure:
-
Cell Pellet Preparation: Centrifuge the harvested cell suspension (200 x g for 5 minutes) and carefully aspirate the supernatant.
-
Resuspension: Gently resuspend the cell pellet in the chilled (4°C) cryopreservation medium (with antioxidant) to a final concentration of 1 x 10^6 to 5 x 10^6 viable cells/mL.[3]
-
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
Controlled-Rate Freezing: Place the cryogenic vials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C per minute.[4]
-
Long-Term Storage: The following day, transfer the vials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -196°C).[4]
Protocol for Thawing Cryopreserved Cells
Rapid thawing is crucial to minimize the formation of damaging ice crystals and maintain high cell viability.[4]
Materials:
-
Cryopreserved cells
-
Complete cell culture medium, pre-warmed to 37°C
-
37°C water bath
-
Sterile centrifuge tubes
Procedure:
-
Rapid Thawing: Remove a cryogenic vial from liquid nitrogen storage and immediately place it in a 37°C water bath. Gently agitate the vial until only a small ice crystal remains.
-
Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Dilution: Using a sterile pipette, slowly transfer the thawed cell suspension into a centrifuge tube containing at least 9 mL of pre-warmed complete cell culture medium. This gradual dilution helps to reduce osmotic shock.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 150-200 x g) for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspension and Culture: Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Post-Thaw Analysis:
-
Immediately after resuspension, take a sample to determine the initial post-thaw viability and cell recovery.[5]
-
Plate the remaining cells in a new culture flask or plate at an appropriate density.
-
Assess cell viability and attachment (for adherent cells) again after 24 hours to evaluate recovery from the cryopreservation process.[1]
-
Concluding Remarks
The successful cryopreservation of this compound-treated cells is likely to be significantly influenced by the level of cellular oxidative stress induced by the drug. The protocols provided here offer a robust starting point for developing a cell-specific cryopreservation strategy. The inclusion of antioxidants in the cryopreservation medium is a key recommendation to counteract the detrimental effects of this compound. Researchers are strongly encouraged to systematically optimize parameters such as drug concentration, treatment duration, and antioxidant type and concentration to achieve maximal post-thaw viability and functional recovery of their cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryopreservation of mammalian cells – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 4. stemcell.com [stemcell.com]
- 5. dls.com [dls.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Phenpromethamine in Solution for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing phenpromethamine in solution for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound in solution?
A1: The stability of this compound, a phenethylamine (B48288) derivative, in solution is primarily influenced by several factors:
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pH: The pH of the solution can significantly affect the rate of degradation. This compound is an amine and is generally more stable at a slightly acidic pH where the amine group is protonated.
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Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] For optimal stability, storage at reduced or sub-zero temperatures is recommended.
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Light: Exposure to light, particularly UV light, can induce photodegradation.[2]
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Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the this compound molecule.
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Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers, can initiate or catalyze degradation reactions.
Q2: What are the initial signs of this compound degradation in my solution?
A2: Degradation of your this compound solution can manifest in several ways:
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Visual Changes: Appearance of discoloration (e.g., yellowing), cloudiness, or precipitation.
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Chromatographic Changes: When analyzed by techniques like HPLC, you may observe a decrease in the peak area of the parent this compound compound and the emergence of new peaks corresponding to degradation products.
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Inconsistent Experimental Results: A loss of potency or variability in your experimental outcomes can be a strong indicator of compound degradation.
Q3: What are the recommended general storage conditions for a this compound stock solution?
A3: For long-term stability, it is recommended to store this compound solutions at low temperatures, protected from light. Based on data for the closely related compound d-amphetamine sulfate, storage at 2-8°C in an airtight, light-protected container can result in less than 1% decomposition over 48 months. For even greater stability, storage at -20°C is advisable.
Q4: Can I use buffers to stabilize my this compound solution?
A4: Yes, using a buffer system to maintain a slightly acidic pH is a highly effective strategy for stabilizing this compound in aqueous solutions. The optimal pH range should be determined through stability studies, but a starting point in the pH 4-6 range is generally recommended for phenethylamine compounds. Common buffer systems for parenteral formulations include citrate (B86180) and acetate (B1210297) buffers.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of potency in the this compound solution. | - Inappropriate storage temperature.- Exposure to light.- Unstable pH of the solution. | - Store the solution at 2-8°C or, for longer-term storage, at -20°C.- Use amber vials or wrap the container in aluminum foil to protect from light.- Prepare the solution in a slightly acidic buffer (e.g., citrate or acetate buffer, pH 4-6). |
| Appearance of unknown peaks in HPLC analysis over time. | - Chemical degradation (hydrolysis, oxidation).- Photodegradation. | - Conduct a forced degradation study to identify potential degradation products.- Add an antioxidant (e.g., 0.1% ascorbic acid or sodium metabisulfite) to the solution.- Degas the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen. |
| Precipitation or cloudiness observed in the solution. | - Poor solubility at the storage temperature.- pH shift leading to precipitation of the free base.- Degradation products are insoluble. | - Consider using a co-solvent (e.g., ethanol, propylene (B89431) glycol) to improve solubility, particularly for concentrated solutions.- Ensure the solution is adequately buffered to maintain the desired pH.- Filter the solution through a 0.22 µm filter before storage. |
| Inconsistent results between different batches of solutions. | - Variability in solvent quality.- Inconsistent preparation methods. | - Use high-purity, HPLC-grade solvents for all preparations.- Standardize the solution preparation protocol, including the order of addition of components and mixing procedures. |
Quantitative Data on Stability
Table 1: Long-Term Stability of d-Amphetamine Sulfate in Methanol Solution
| Storage Condition | Duration (Months) | Decomposition (%) |
| 2-8°C, protected from light, airtight container | 48 | < 1 |
This data suggests that this compound, when stored under similar ideal conditions, is expected to exhibit high stability.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a 50:50 mixture with water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of this compound and its degradation products.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffer and an organic solvent is recommended.
-
Solvent A: 0.1% Trifluoroacetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Minimizing batch-to-batch variability in Phenpromethamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in Phenpromethamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most established and widely used method for synthesizing this compound is the reductive amination of phenylacetone (B166967) (also known as P2P) with N-methylamine. This reaction proceeds via an imine intermediate which is then reduced to the final amine product.
Q2: What are the critical parameters to control for consistent this compound synthesis?
To ensure batch-to-batch consistency, it is crucial to meticulously control the following parameters:
-
Reactant Quality: Purity of phenylacetone and N-methylamine.
-
Reaction Temperature: Influences reaction rate and impurity formation.
-
Pressure: Particularly important when using gaseous reactants or performing hydrogenations.
-
Catalyst/Reducing Agent: Choice and concentration of the reducing agent or catalyst.
-
Solvent: The solvent can affect reaction kinetics and solubility of reactants and products.
-
Reaction Time: Ensuring the reaction goes to completion without excessive side reactions.
-
pH: In some reductive amination protocols, pH control is important for imine formation.
Q3: What are the common impurities encountered in this compound synthesis?
Common impurities can include unreacted starting materials (phenylacetone), byproducts from side reactions such as over-alkylation or aldol (B89426) condensation of the starting ketone, and impurities from the reagents themselves. In some cases, diastereomers may also be formed if chiral centers are present and not controlled.
Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for monitoring the reaction and assessing the purity of the final this compound product. These methods can separate and quantify the desired product from starting materials and impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My this compound synthesis is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the reductive amination of phenylacetone can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction using TLC or HPLC to ensure the starting material is fully consumed. 2. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for impurity formation. |
| Poor Quality Reagents | 1. Verify Purity: Use fresh, high-purity phenylacetone and N-methylamine. 2. Use Anhydrous Solvent: Ensure the solvent is dry, as water can interfere with some reducing agents. |
| Ineffective Reducing Agent | 1. Use a Fresh Batch: Reducing agents can degrade over time. 2. Optimize Concentration: Vary the molar equivalents of the reducing agent to find the optimal concentration. |
| Suboptimal pH | 1. Adjust pH: If applicable to your specific protocol, adjust the pH to a weakly acidic range (pH 4-6) to favor imine formation. |
Issue 2: High Levels of Impurities in the Final Product
Question: My final this compound product shows significant impurities by HPLC/GC-MS analysis. How can I minimize the formation of these byproducts?
Answer:
The presence of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their formation.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Phenylacetone | Incomplete reaction. | See troubleshooting steps for "Low Yield". |
| Dibenzyl Ketone | Side reaction of phenylacetone. | Optimize reaction temperature and stoichiometry of reactants. |
| N,N-dimethylphenethylamine | Over-methylation of the amine. | Use a controlled amount of the methylating agent (if applicable in a different synthetic route) or N-methylamine. |
| Aldol Condensation Products | Base-catalyzed self-condensation of phenylacetone. | Control the temperature and avoid strongly basic conditions if possible. |
Data Presentation
The following tables provide illustrative data on how varying key reaction parameters can impact the yield and purity of this compound. This data is representative and should be used as a guide for optimization.
Table 1: Effect of Temperature on this compound Synthesis
| Temperature (°C) | Yield (%) | Purity (%) |
| 50 | 65 | 98 |
| 60 | 75 | 96 |
| 70 | 82 | 92 |
| 80 | 85 | 88 |
Table 2: Effect of Catalyst Concentration on this compound Synthesis
| Catalyst (mol%) | Yield (%) | Purity (%) |
| 1 | 55 | 99 |
| 2 | 70 | 98 |
| 5 | 85 | 97 |
| 10 | 86 | 96 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound. Note: This is a representative protocol and should be optimized for your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetone (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Addition of Amine: Add N-methylamine (1.0 - 1.2 equivalents) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.5 - 2.0 equivalents) in portions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water or a dilute acid. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and confirm its purity by HPLC or GC-MS.
Protocol 2: HPLC Analysis of this compound Purity
This protocol outlines a general method for determining the purity of a this compound sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of high-purity this compound at a known concentration.
-
Prepare a sample solution of the synthesized this compound at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Technical Support Center: Optimizing Chromatographic Separation of Phenpromethamine Isomers
Disclaimer: Detailed, validated methods for the chiral separation of Phenpromethamine are not widely available in published literature. The following troubleshooting guides, FAQs, and experimental protocols are based on established principles of chiral chromatography and data from the separation of structurally similar phenethylamine (B48288) and amphetamine derivatives. These recommendations should serve as a strong starting point for method development and optimization for this compound isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers in a question-and-answer format.
| Problem | Question | Possible Causes & Solutions |
| Poor or No Resolution | I am not seeing any separation of my this compound isomers. What are the initial steps I should take? | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide enantioselectivity for this compound. Solution: Screen different types of CSPs. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are often effective for phenethylamine compounds.[1] 2. Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.[2][3] Solution: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). For reversed-phase, alter the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase. 3. Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase.[1][4] Solution: Ensure the column is equilibrated for a sufficient time, especially when changing mobile phases or after long periods of inactivity. |
| Peak Tailing | My this compound isomer peaks are tailing. How can I improve the peak shape? | 1. Secondary Interactions: As a basic compound, this compound can interact with acidic silanol (B1196071) groups on the silica (B1680970) support of the stationary phase. Solution: Add a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%). This will compete with the analyte for the active sites.[5] 2. Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[4] Solution: Dilute the sample and reinject. 3. Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Solution: Adjust the mobile phase pH. For basic compounds, a higher pH can sometimes improve peak shape. |
| Peak Splitting or Broadening | I am observing split or broad peaks for my this compound isomers. What could be the cause? | 1. Column Contamination or Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column. Solution: Reverse flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced. 2. Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing band broadening at the start of the separation. Solution: Dissolve the sample in the mobile phase or a weaker solvent. 3. Co-elution of Impurities: An impurity may be co-eluting with one of the isomers. Solution: Use a more selective method or improve sample preparation to remove impurities. |
| Irreproducible Retention Times | The retention times of my this compound isomers are not consistent between injections. What should I check? | 1. Temperature Fluctuations: Changes in column temperature can affect retention times.[5] Solution: Use a column oven to maintain a constant and controlled temperature. 2. Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.[1][4] Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. System Leaks: A leak in the HPLC system can cause pressure fluctuations and lead to variable retention times.[1] Solution: Inspect the system for any leaks in the pump, injector, tubing, and fittings. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended types of chiral stationary phases (CSPs) for the separation of this compound isomers?
A1: Based on the successful separation of structurally similar amphetamine and phenethylamine derivatives, the most promising CSPs for this compound would be:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely used and have shown broad applicability for this class of compounds.[2]
-
Macrocyclic Glycopeptide-based CSPs: These are particularly effective for polar and ionizable molecules like this compound and are highly compatible with mass spectrometry (MS) detection.[6]
-
Cyclodextrin-based CSPs: These can also be effective, although their success may be more compound-specific.[2]
Q2: How does temperature affect the chiral separation of this compound?
A2: Temperature is a critical parameter that can significantly influence selectivity and resolution.[3] Lowering the temperature often increases the interaction between the analyte and the CSP, which can lead to better resolution but longer analysis times. Conversely, increasing the temperature can improve peak efficiency and reduce run times, but may decrease selectivity. The optimal temperature should be determined empirically for each specific method.
Q3: Can I separate this compound isomers without a chiral column?
A3: Yes, it is possible through an indirect method. This involves derivatizing the this compound enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[7] However, this approach requires an additional sample preparation step and the CDA must be of high enantiomeric purity.
Q4: What are typical mobile phase compositions for the chiral separation of phenethylamine derivatives?
A4: The choice of mobile phase depends on the CSP and the chromatographic mode:
-
Normal Phase: Typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[5] For basic compounds like this compound, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape.[5]
-
Reversed-Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727) is used. The pH of the buffer is a critical parameter to optimize for ionizable compounds.
-
Polar Organic Mode: This mode uses a high concentration of an organic solvent (e.g., methanol or acetonitrile) with a small amount of a polar modifier (e.g., water or an acid/base additive).
Q5: What detection methods are suitable for the analysis of this compound isomers?
A5:
-
UV Detection: this compound contains a chromophore and can be detected by UV absorbance. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and selective detection method. It is particularly useful for the analysis of this compound in complex matrices like biological samples.[8][9]
Experimental Protocols
Protocol 1: Chiral HPLC Method Screening for this compound Isomers
This protocol outlines a systematic approach to screen for suitable chiral separation conditions.
1. Column Selection:
-
Select at least two different types of chiral stationary phases. A good starting point would be a polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) and a macrocyclic glycopeptide-based column.
2. Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).
3. Procedure:
-
Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
-
Inject a standard solution of racemic this compound.
-
Analyze the chromatogram for any signs of peak separation (e.g., peak broadening, shoulder, or partial separation).
-
Repeat the injection with Mobile Phase B.
-
Repeat steps 1-4 with the second chiral column.
4. Evaluation:
-
Based on the screening results, select the column and mobile phase combination that shows the most promising separation for further optimization.
Protocol 2: Optimization of a Chiral HPLC Method
Once a promising separation is observed, this protocol can be used for optimization.
1. Mobile Phase Composition:
-
Systematically vary the percentage of the alcohol modifier in the mobile phase in small increments (e.g., 2-5%) to find the optimal balance between resolution and analysis time.
-
If peak shape is poor, adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).
2. Temperature:
-
Vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to assess its impact on selectivity and resolution.
3. Flow Rate:
-
Adjust the flow rate to optimize for analysis time and efficiency. Lower flow rates can sometimes improve resolution.[1]
4. Data Collection and Analysis:
-
For each condition, calculate the retention factors (k'), selectivity (α), and resolution (Rs) to quantitatively assess the separation performance.
Quantitative Data Summary
The following tables provide hypothetical quantitative data for the chiral separation of this compound isomers based on typical values observed for similar compounds. This data is for illustrative purposes to guide method development.
Table 1: Effect of Mobile Phase Composition on Chiral Separation
| Mobile Phase (Hexane:Isopropanol + 0.1% DEA) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Selectivity (α) | Resolution (Rs) |
| 95:5 | 12.5 | 14.2 | 1.14 | 1.8 |
| 90:10 | 8.3 | 9.1 | 1.10 | 1.5 |
| 85:15 | 5.1 | 5.5 | 1.08 | 1.2 |
Table 2: Effect of Temperature on Chiral Separation
| Temperature (°C) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Selectivity (α) | Resolution (Rs) |
| 15 | 10.2 | 11.5 | 1.13 | 1.9 |
| 25 | 8.3 | 9.1 | 1.10 | 1.5 |
| 35 | 6.5 | 7.0 | 1.08 | 1.1 |
Visualizations
Caption: A logical workflow for developing a chiral HPLC method for this compound.
Caption: A troubleshooting decision tree for addressing poor resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. ijisrt.com [ijisrt.com]
- 9. Routine analysis of amphetamine and methamphetamine in biological materials by gas chromatography-mass spectrometry and on-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phenpromethamine-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during in vitro experiments with Phenpromethamine.
Frequently Asked Questions (FAQs)
Q1: My cells show decreased viability after treatment with this compound. What is the first thing I should check?
A1: Initially, it is crucial to verify the basics of your cell culture and experimental setup.
-
Cell Health: Before starting the experiment, ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Inconsistent results can arise from using cells from a high passage number.
-
Compound Preparation: Double-check the calculation of this compound's concentration. Ensure it is fully dissolved in the appropriate vehicle (e.g., DMSO, ethanol, or PBS) and that the final concentration of the vehicle in the culture medium is non-toxic to your cells.
-
Controls: Always include a vehicle-only control group to assess the effect of the solvent on cell viability. A positive control (a compound with known cytotoxicity to your cell line) can help validate the assay's performance.[1]
Q2: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A2: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding and use a consistent pipetting technique.[1]
-
Edge Effects: Cells in the outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration.[2] It is recommended to fill the outer wells with sterile PBS or medium and use only the inner wells for your experiment.
-
Assay Interference: The chemical properties of this compound could potentially interfere with the assay itself. For colorimetric assays like MTT, a colored compound can alter the absorbance reading.[3][4] It is advisable to run a control with the compound in cell-free medium to check for any direct reaction with the assay reagents.
Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cell cultures?
A3: To distinguish between apoptosis and necrosis, you can use assays that measure specific markers for each cell death pathway. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Apoptosis: Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V.
-
Necrosis/Late Apoptosis: Necrotic or late apoptotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA. By quantifying the percentage of cells that are Annexin V positive/PI negative (early apoptosis), Annexin V positive/PI positive (late apoptosis/necrosis), and Annexin V negative/PI positive (necrosis), you can determine the primary mode of cell death.
Q4: Could this compound be causing oxidative stress, and how would I measure that?
A4: Many compounds induce cytotoxicity by generating reactive oxygen species (ROS).[5][6] To measure ROS, you can use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). H2DCFDA is cell-permeable and fluoresces when oxidized by ROS. The fluorescence intensity, which can be measured by a plate reader or flow cytometry, is proportional to the level of intracellular ROS.[7]
Q5: My results suggest mitochondrial dysfunction. What assays can I use to confirm this?
A5: Mitochondrial health is critical for cell survival, and its disruption is a common mechanism of drug-induced toxicity.[8][9] To assess mitochondrial function, you can measure the mitochondrial membrane potential (MMP) using fluorescent dyes such as JC-1 or TMRE. A decrease in MMP is an early indicator of apoptosis and mitochondrial damage.
Troubleshooting Guide for Unexpected Cytotoxicity
If you observe unexpected cytotoxicity with this compound, follow this step-by-step guide to identify the potential cause and understand the underlying mechanism.
Step 1: Initial Verification and Dose-Response Analysis
-
Rule out Contamination: Visually inspect your cell cultures for any signs of bacterial or fungal contamination.
-
Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound stock.
-
Perform a Dose-Response Experiment: Treat your cells with a wide range of this compound concentrations to determine the EC50 (half-maximal effective concentration). This will help you select appropriate concentrations for subsequent mechanistic studies.
-
Conduct a Time-Course Experiment: Assess cell viability at different time points after treatment (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic effect.
Step 2: Characterize the Mode of Cell Death
Based on your initial findings, the next step is to determine how the cells are dying.
-
Observation: High lactate (B86563) dehydrogenase (LDH) release suggests necrosis, while cell shrinkage and membrane blebbing are characteristic of apoptosis.
-
Definitive Assay: Use Annexin V/PI staining with flow cytometry for a quantitative analysis of apoptotic versus necrotic cell populations.
Step 3: Investigate Potential Mechanisms of Cytotoxicity
Once the mode of cell death is identified, you can investigate common upstream signaling pathways.
-
Mitochondrial Pathway (Intrinsic Apoptosis):
-
Measure Mitochondrial Membrane Potential (MMP): Use a fluorescent probe like JC-1 or TMRE. A loss of MMP is a hallmark of intrinsic apoptosis.
-
Assess Caspase-9 Activation: Caspase-9 is the initiator caspase in the mitochondrial pathway.[10] Its activation can be measured using a specific activity assay.
-
-
Death Receptor Pathway (Extrinsic Apoptosis):
-
Measure Caspase-8 Activation: Caspase-8 is the key initiator caspase in the extrinsic pathway.[7]
-
-
Executioner Caspases:
-
Measure Caspase-3/7 Activity: Caspases-3 and -7 are the main executioner caspases, activated by both intrinsic and extrinsic pathways.[10]
-
-
Oxidative Stress:
-
Measure Intracellular ROS: Use a probe like H2DCFDA to quantify reactive oxygen species.[7]
-
The following workflow provides a visual guide for your troubleshooting process:
Caption: Troubleshooting workflow for investigating drug-induced cytotoxicity.
Data Presentation
Table 1: Example Dose-Response Data for this compound using MTT Assay
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.3 |
| 25 | 62.1 ± 4.9 |
| 50 | 48.9 ± 5.5 |
| 100 | 23.4 ± 3.8 |
| 200 | 8.1 ± 2.1 |
Table 2: Example Data for Apoptosis/Necrosis Analysis by Flow Cytometry
| Treatment (24h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (50 µM) | 40.1 | 35.8 | 18.7 | 5.4 |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the vehicle-treated control.
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizing Potential Mechanisms
The following diagrams illustrate key concepts relevant to troubleshooting this compound-induced cytotoxicity.
Caption: Principles of MTT and LDH cytotoxicity assays.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 5. Effects of amphetamines on mitochondrial function: role of free radicals and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. mdpi.com [mdpi.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phenpromethamine Detection Sensitivity
Welcome to the technical support center for the analysis of Phenpromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the detection sensitivity of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using various analytical techniques.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| LC-MS/MS: Low Signal Intensity / Poor Sensitivity | Ion Suppression due to Matrix Effects: Co-eluting compounds from the sample matrix (e.g., dietary supplements, urine) can interfere with the ionization of this compound, reducing its signal.[1] | - Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] - Improve Chromatographic Separation: Use a longer column or a different stationary phase (e.g., phenyl-hexyl) to separate this compound from matrix components. Adjust the gradient elution profile. - Use a Different Ionization Source: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2] - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects. |
| LC-MS/MS: Inconsistent Results | Variable Matrix Effects: The composition of the sample matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[1] | - Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal to compensate for variations in matrix effects and sample preparation. |
| GC-MS: Poor Peak Shape or Tailing | Active Sites in the GC System: Polar amine groups in this compound can interact with active sites in the injector, column, or detector, leading to peak tailing and reduced sensitivity.[3] Incomplete Derivatization: If using derivatization, incomplete reaction can result in tailing of the underivatized analyte. | - Use an Inert Flow Path: Employ inert-coated liners, columns (e.g., Rxi-5Sil MS), and seals to minimize interactions.[3] - Optimize Derivatization: Ensure complete dryness of the sample before adding the derivatization reagent. Optimize the reaction time and temperature. Common derivatizing agents for phenethylamines include trifluoroacetic anhydride (B1165640) (TFAA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and pentafluoropropionic anhydride (PFPA).[4][5][6] |
| GC-MS: Co-elution with Isomers | Structural Similarity: this compound is an isomer of methamphetamine and other phenethylamines, which can be difficult to separate chromatographically. | - Optimize GC Temperature Program: Use a slower temperature ramp to improve the separation of isomeric compounds. - Use a High-Resolution Capillary Column: A longer column with a thicker film can enhance separation. |
| Immunoassay: False Positive Results | Cross-reactivity: Antibodies raised against a specific phenethylamine (B48288) may cross-react with other structurally similar compounds, including other stimulants or naturally occurring amines.[7][8][9] | - Confirm with a More Specific Method: All positive immunoassay results should be confirmed using a more specific technique like LC-MS/MS or GC-MS.[10] - Evaluate Assay Specificity: Review the manufacturer's data on cross-reactivity with related compounds. If developing an in-house assay, screen the antibody against a panel of structurally similar molecules.[7] |
| Immunoassay: Low Signal or Poor Sensitivity | Suboptimal Antibody/Antigen Concentration: Incorrect concentrations of the coating antigen or the primary antibody can lead to a weak signal. Low Affinity Antibody: The antibody may have a low binding affinity for this compound.[8] | - Optimize Checkerboard Titration: Perform a checkerboard titration to determine the optimal concentrations of the coating antigen and antibody. - Enhance Signal: Consider using a more sensitive substrate or a signal amplification strategy. - Antibody Selection: If developing an assay, screen multiple antibody candidates to select one with high affinity and specificity. |
| Immunoassay: High Background | Non-specific Binding: The antibody or other assay components may bind non-specifically to the microplate wells.[1][7] | - Optimize Blocking: Use an effective blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to block all unoccupied sites on the plate.[11] - Increase Washing Steps: Increase the number and rigor of washing steps to remove unbound reagents.[7] - Adjust Antibody Concentration: High antibody concentrations can contribute to increased background. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for the sensitive and specific detection of this compound, especially in complex matrices like dietary supplements and biological samples.[12] It can achieve low limits of detection (LOD) and quantification (LOQ).
Q2: How can I distinguish this compound from its isomer, Methamphetamine, in my analysis?
A2: While immunoassays may show cross-reactivity, chromatographic methods like GC-MS and LC-MS/MS can separate these isomers. In GC-MS, derivatization followed by a high-resolution capillary column and an optimized temperature program can achieve separation. In LC-MS/MS, a suitable analytical column (e.g., C18 or phenyl-hexyl) and a well-developed gradient elution can resolve the two compounds. The mass spectra of the two isomers are very similar, so chromatographic separation is crucial.
Q3: What are the key considerations for developing a sensitive immunoassay for this compound?
A3: For small molecules like this compound, a competitive immunoassay format is typically used.[13][14] Key considerations include:
-
Hapten Design: The way the this compound molecule is conjugated to a carrier protein to create the immunogen is critical for generating specific antibodies.
-
Antibody Specificity: The antibody should have high affinity for this compound and low cross-reactivity with other phenethylamines and matrix components.[8]
-
Assay Optimization: A checkerboard titration should be performed to determine the optimal concentrations of the coating antigen and the antibody to achieve the best signal-to-noise ratio.
Q4: My sample is a complex dietary supplement. What is the best way to prepare it for LC-MS/MS analysis to minimize matrix effects?
A4: A multi-step sample preparation is recommended. Start with a liquid extraction using a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Follow this with a solid-phase extraction (SPE) clean-up. A mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties can be very effective in removing a wide range of interfering substances from dietary supplement matrices.
Q5: Is derivatization always necessary for GC-MS analysis of this compound?
A5: While it is possible to analyze underivatized phenethylamines, derivatization is highly recommended to improve peak shape, thermal stability, and chromatographic resolution.[4][6][15] Derivatization of the amine group reduces its polarity and minimizes interactions with active sites in the GC system, leading to more sensitive and reliable results.[3]
Data Presentation
Table 1: Comparison of this compound Detection Methods (Typical Performance)
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Specificity | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.1 - 5 ng/mL | 0.5 - 10 ng/mL | Moderate to High | Very High | High sensitivity and specificity; suitable for complex matrices.[12] | Susceptible to matrix effects; requires expensive instrumentation.[1] |
| GC-MS | 1 - 10 ng/mL | 5 - 25 ng/mL | Moderate | High | Good for separating isomers; robust and reliable. | Often requires derivatization, which adds a step to sample preparation.[4][15] |
| Immunoassay (ELISA) | 0.5 - 10 ng/mL | 1 - 25 ng/mL | High | Moderate to High | High throughput; cost-effective for screening large numbers of samples. | Prone to cross-reactivity with structurally similar compounds; positive results require confirmation.[7][8][9] |
Note: The LOD and LOQ values are estimates based on data for related phenethylamines and can vary significantly depending on the specific instrument, method, and matrix.
Experimental Protocols
LC-MS/MS Method for this compound in Dietary Supplements
This protocol provides a general procedure that should be optimized and validated for your specific application.
a. Sample Preparation (Solid-Phase Extraction)
-
Weigh 100 mg of the homogenized dietary supplement into a centrifuge tube.
-
Add 5 mL of methanol and vortex for 5 minutes.
-
Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 5% methanol in water.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.
-
Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Specific precursor and product ions for this compound and internal standard should be determined by infusion. |
GC-MS Method for this compound (with Derivatization)
This protocol outlines a general procedure for the analysis of this compound in urine.
a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine in a glass tube, add an internal standard and 200 µL of concentrated ammonium hydroxide.
-
Add 4 mL of a mixture of isopropanol (B130326) and ethyl acetate (B1210297) (1:4 v/v).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
b. GC-MS Parameters
| Parameter | Setting |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Initial 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Competitive ELISA for this compound
This is a general protocol for a competitive enzyme-linked immunosorbent assay.
a. Procedure
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards or samples and a fixed concentration of anti-Phenpromethamine antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated antigen for binding to the antibody.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the concentration of this compound in the sample.
Mandatory Visualization
Caption: Workflow for this compound analysis by LC-MS/MS.
Caption: Adrenergic signaling pathway activated by this compound.
References
- 1. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. LC-HRMS analysis of 13 classes of pharmaceutical substances in food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. biocompare.com [biocompare.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. bdpsjournal.org [bdpsjournal.org]
- 15. Preparation of polyclonal antibodies and development of a direct competitive enzyme-linked immunosorbent assay to detect residues of phenylethanolamine A in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenpromethamine stability testing under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting stability testing of phenpromethamine under various pH conditions. As detailed public data on the stability of this compound is limited, this document offers a general framework, experimental protocols, and troubleshooting advice based on the principles of forced degradation studies for amine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting pH stability testing for this compound?
A1: The primary purpose is to understand how this compound's chemical structure holds up in different pH environments, which it might encounter during formulation, storage, or in physiological conditions. This is a critical part of forced degradation studies, which help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3]
Q2: What are the typical pH ranges that should be investigated?
A2: A comprehensive study should evaluate the susceptibility of the active pharmaceutical ingredient (API) to hydrolysis across a wide range of pH values.[4] It is recommended to use acidic, neutral, and basic conditions. A common starting point includes buffers at pH 2 (acidic), pH 7 (neutral), and pH 10 (basic). Further investigation at intermediate pH values may be necessary depending on the initial findings.
Q3: How much degradation should I aim for in a forced degradation study?
A3: The goal is to achieve sufficient degradation to identify and characterize the degradation products without degrading the parent compound completely. A target degradation of 5-20% is generally considered appropriate.[3] This allows for the reliable detection of degradation products while still having a significant amount of the parent compound present for accurate quantification.
Q4: What analytical technique is most suitable for this compound stability testing?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for stability studies of small molecules like this compound. It allows for the separation and quantification of the parent drug and its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of unknown degradation products.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| HPLC: Peak Tailing for this compound | This compound is a basic amine, which can interact with residual silanols on the silica-based column packing material. | - Use a base-deactivated column. - Add a competing amine (e.g., triethylamine) to the mobile phase. - Operate at a lower pH (e.g., pH 2-3) to ensure the amine is fully protonated. |
| HPLC: Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Ensure accurate and consistent preparation of mobile phase buffers. - Use a column oven to maintain a constant temperature.[7] - Use a guard column and replace the analytical column if performance deteriorates.[8] |
| No Degradation Observed Under Stress Conditions | The compound is highly stable under the tested conditions, or the conditions are not harsh enough. | - Increase the temperature. - Extend the duration of the study. - Use stronger acidic or basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH). |
| Complete Degradation of this compound | The stress conditions are too aggressive. | - Reduce the temperature or duration of the study. - Use milder acidic or basic conditions (e.g., buffered solutions instead of strong acids/bases). |
| Poor Mass Balance (<95%) | - Degradation products are not being detected (e.g., no UV chromophore). - Degradants are precipitating out of solution. - Degradants are volatile. | - Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS). - Visually inspect samples for precipitation and adjust solvent if necessary. - Consider headspace gas chromatography (GC) if volatile degradants are suspected. |
Data Presentation: this compound Stability Under Different pH Conditions
The following table is a template for recording and summarizing quantitative data from a pH stability study of this compound.
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Products Observed (Peak Area %) |
| 2.0 | 80 | 0 | e.g., 100.0 | e.g., 100.0 | 0 | - |
| 2.0 | 80 | 24 | e.g., 100.0 | e.g., 95.2 | 4.8 | DP1 (4.5%) |
| 2.0 | 80 | 48 | e.g., 100.0 | e.g., 90.5 | 9.5 | DP1 (9.0%) |
| 7.0 | 80 | 0 | e.g., 100.0 | e.g., 100.0 | 0 | - |
| 7.0 | 80 | 24 | e.g., 100.0 | e.g., 99.1 | 0.9 | - |
| 7.0 | 80 | 48 | e.g., 100.0 | e.g., 98.2 | 1.8 | - |
| 10.0 | 80 | 0 | e.g., 100.0 | e.g., 100.0 | 0 | - |
| 10.0 | 80 | 24 | e.g., 100.0 | e.g., 88.3 | 11.7 | DP2 (10.5%), DP3 (1.0%) |
| 10.0 | 80 | 48 | e.g., 100.0 | e.g., 78.9 | 21.1 | DP2 (19.8%), DP3 (1.5%) |
DP = Degradation Product
Experimental Protocol: pH-Dependent Stability Study
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at various pH values.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate and citrate (B86180) buffer components
-
HPLC-grade acetonitrile (B52724) and water
-
Class A volumetric flasks and pipettes
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 10).
-
Test Samples: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Incubate the sample prepared in pH 2 buffer in a water bath at a specified temperature (e.g., 80°C).
-
Neutral Hydrolysis: Incubate the sample prepared in pH 7 buffer under the same conditions as the acid hydrolysis.
-
Base Hydrolysis: Incubate the sample prepared in pH 10 buffer under the same conditions as the acid hydrolysis.
-
Control Sample: Keep a sample at room temperature or refrigerated to serve as a control.
4. Time Points:
-
Withdraw aliquots from each sample at predetermined time points (e.g., 0, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a low pH buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Determine the percentage of each degradation product formed.
-
Calculate the mass balance to ensure all major degradation products are accounted for.
Visualizations
Caption: Experimental workflow for pH-dependent stability testing.
Caption: Hypothetical degradation pathways for an amphetamine-like compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. humiditycontrol.com [humiditycontrol.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Reducing side reactions in Phenpromethamine derivatization
Welcome to the Technical Support Center for Phenpromethamine Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing derivatization procedures for this compound and related phenethylamine (B48288) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization approaches for this compound?
A1: Given that this compound is a secondary amine, the most common derivatization strategies aim to improve its volatility and chromatographic properties for analysis by Gas Chromatography (GC) or to add a chromophore/fluorophore for High-Performance Liquid Chromatography (HPLC) detection.[1] The main approaches include:
-
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) are frequently used to form trifluoroacetyl derivatives.[2][3] These derivatives are more volatile and stable for GC analysis.
-
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, which increases volatility and reduces polarity.[4]
-
Chiral Derivatization: For enantiomeric separation, chiral derivatizing agents like (S)-(-)-N-(trifluoroacetyl)-prolyl chloride (l-TPC) are used to form diastereomers that can be separated on a non-chiral column.[5]
Q2: What are the primary side reactions to be aware of during this compound derivatization?
A2: Side reactions can significantly impact the accuracy and reproducibility of your results. Key side reactions include:
-
Hydrolysis of Reagents: Acylation and silylation reagents are highly sensitive to moisture.[6][7] Any water present in the sample or solvent can lead to the hydrolysis of the reagent, reducing its availability for the derivatization reaction and potentially creating interfering byproducts.
-
Formation of Byproducts from Excess Reagent: An excess of the derivatizing agent can sometimes lead to the formation of side products or appear as extra peaks in the chromatogram.[8]
-
Incomplete Derivatization: The reaction may not go to completion, resulting in a mixture of the derivatized and underivatized analyte.[9][10] This can be due to suboptimal reaction conditions or the presence of interfering substances.
-
Reaction with Interfering Substances: Other nucleophilic compounds in the sample matrix can compete with this compound for the derivatizing agent.[8]
Q3: How can I increase the yield of the desired this compound derivative?
A3: Optimizing reaction conditions is crucial for maximizing the yield of your desired derivative. Consider the following factors:
-
Reagent Concentration: A molar excess of the derivatizing agent is typically required to drive the reaction to completion. A 5-10 fold molar excess is a good starting point.[11]
-
Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also lead to the degradation of the analyte or reagent.[8][11] It is important to experimentally determine the optimal temperature and time for your specific application.
-
pH Control: For reactions involving amines, a slightly basic pH (e.g., pH 8-11) is often necessary to ensure the amine is in its neutral, nucleophilic state.[8] Using a suitable buffer can help maintain the optimal pH.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like acetonitrile (B52724) or acetone (B3395972) are commonly used for many derivatization reactions.[11]
Q4: I'm observing unexpected peaks in my chromatogram. What could be the cause?
A4: Extraneous peaks in a chromatogram can arise from several sources.[12] Common causes include:
-
Contaminated Solvents or Reagents: Impurities in your solvents or derivatizing agents can appear as extra peaks.
-
Sample Matrix Effects: Components of your sample matrix may be derivatized along with your analyte or may interfere with the chromatography.
-
System Contamination: Contamination in the injector, column, or detector can lead to ghost peaks.
-
Degradation Products: The analyte or its derivative may degrade during the derivatization process or during the analysis.
To troubleshoot, it is recommended to run a blank (solvent and reagent only) and a sample blank (matrix without the analyte) to identify the source of the extraneous peaks.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive Derivatizing Reagent | Use a fresh batch of the derivatizing agent. Some reagents are sensitive to moisture and light and degrade over time.[8] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Experiment with a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal condition.[8] | |
| Incorrect Reaction pH | The pH of the reaction mixture is critical for amine derivatization. A slightly basic pH (e.g., pH 8-11) is often required.[8] | |
| Insufficient Reaction Time | Ensure the reaction is allowed to proceed to completion by monitoring it at different time points.[8] | |
| Presence of Water in the Sample | For moisture-sensitive reagents, ensure samples are properly dried before derivatization. | |
| Multiple Unidentified Peaks | Side Reactions with the Derivatizing Agent | Optimize the molar ratio of the derivatizing agent to the analyte. An excess can sometimes lead to side products.[8] |
| Contaminated Glassware or Solvents | Ensure all glassware is thoroughly cleaned and use high-purity solvents. | |
| Sample Matrix Interference | Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization. | |
| Poor Peak Shape (Tailing) | Secondary Interactions with the Stationary Phase | Residual silanol (B1196071) groups on the HPLC or GC column can interact with the derivatized analyte. Use an end-capped column or adjust the mobile phase pH.[11] |
| Incomplete Derivatization | Re-optimize the derivatization conditions to ensure the reaction goes to completion.[10] |
Quantitative Data Summary
Data presented below is based on studies of analogous phenethylamine compounds and should be considered as a starting point for method development with this compound.
Table 1: Typical Derivatization Conditions for Phenethylamines
| Derivatization Reagent | Analyte Type | Typical Conditions | Common Application | Reference |
| TFAA (Trifluoroacetic anhydride) | Primary/Secondary Amines | 60°C for 15-30 minutes in an aprotic solvent. | GC-MS | [3] |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Primary/Secondary Amines, Hydroxyls | 60-100°C for 30-60 minutes in an aprotic solvent. | GC-MS | |
| l-TPC ((S)-(-)-N-(trifluoroacetyl)-prolyl chloride) | Chiral Primary/Secondary Amines | Room temperature in an aprotic solvent with a mild base. | GC-MS (Enantiomeric Separation) | [5] |
| Dansyl Chloride | Primary/Secondary Amines | 60°C for 1 hour at pH 9 in an aqueous/organic mixture. | HPLC-DAD/FLD | [13] |
Table 2: Common Side Products and Their Mitigation
| Side Product | Cause | Mitigation Strategy |
| Hydrolyzed Reagent | Presence of moisture in the reaction mixture. | Use anhydrous solvents and dry the sample thoroughly before adding the reagent.[6] |
| Di-derivatized Products (for polyfunctional analytes) | Excess derivatizing reagent or harsh reaction conditions. | Optimize the stoichiometry of the reagent and use milder reaction conditions (lower temperature, shorter time). |
| Byproducts from Excess Reagent | Using a large excess of the derivatizing agent. | Optimize the molar ratio of the reagent to the analyte. Consider a quenching step or a post-derivatization cleanup.[11] |
Experimental Protocols
Protocol 1: Acylation of this compound with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
Disclaimer: This is a general protocol for phenethylamines and should be optimized for this compound.
-
Sample Preparation: Evaporate 100 µL of the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 2: Silylation of this compound with BSTFA for GC-MS Analysis
Disclaimer: This is a general protocol for phenethylamines and should be optimized for this compound.
-
Sample Preparation: Evaporate 100 µL of the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if needed) to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the GC-MS.
Visualizations
Caption: General workflow for this compound derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
Caption: Desired reaction vs. a common side reaction (hydrolysis).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. support.waters.com [support.waters.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Refinement of Animal Dosing Protocols for Phenpromethamine
Disclaimer: Phenpromethamine is a stimulant that was previously marketed as a nasal decongestant but has been withdrawn from the market.[1][2] It is currently banned by the World Anti-Doping Agency.[3] There is a significant lack of published scientific literature detailing its use in animal models, including established dosing protocols, comprehensive pharmacokinetic data, and extensive safety and toxicology profiles. This guide provides general principles and best practices for researchers venturing into the study of under-researched sympathomimetic compounds like this compound. All experimental work should be conducted under approved animal care and use protocols and in compliance with all applicable regulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine.[1][4] Its primary mechanism of action is as a norepinephrine-dopamine releasing agent (NDRA).[1] This means it stimulates the release of these neurotransmitters from presynaptic neurons, leading to increased levels in the synaptic cleft and subsequent stimulant effects on the central and peripheral nervous systems.
Q2: Are there any established starting doses for this compound in common laboratory animal models?
A2: No, there are no publicly available, peer-reviewed studies that provide established starting doses for this compound in animals. Researchers will need to conduct initial dose-range finding studies to determine appropriate doses for their specific animal model and experimental goals.
Q3: What are the potential adverse effects to monitor for in animals administered this compound?
A3: Given its mechanism of action as a stimulant, potential adverse effects are similar to other sympathomimetic amines and may include:
-
Increased locomotor activity and stereotypy
-
Tachycardia (increased heart rate) and hypertension (high blood pressure)
-
Hyperthermia (elevated body temperature)
-
Decreased appetite and weight loss
-
Anxiety-like behaviors
-
Seizures at high doses
Close monitoring of physiological and behavioral parameters is crucial.
Q4: What are the regulatory considerations for using this compound in research?
A4: In many jurisdictions, this compound may be a controlled or regulated substance due to its stimulant properties. Researchers must ensure they have the appropriate licenses and approvals from relevant government agencies before acquiring and using this compound. Furthermore, all animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.
Troubleshooting Guide
Issue 1: Unexpectedly high mortality or severe adverse events in the initial animal cohort.
-
Question: We initiated a dose-range finding study and observed significant toxicity at our lowest dose. What should we do?
-
Answer: Immediately cease administration and euthanize animals showing severe distress according to your approved protocol. Your starting dose, even if based on literature from structurally similar compounds, is too high. For your next iteration, consider a dose that is at least one order of magnitude lower. Ensure your calculations for dose formulation are correct and that the compound is homogenously mixed if administered in feed or a vehicle.
Issue 2: High variability in behavioral or physiological responses between animals in the same dose group.
-
Question: We are observing a wide range of responses in our animals receiving the same dose of this compound. How can we reduce this variability?
-
Answer: High variability can stem from several factors.
-
Route of Administration: Ensure your administration technique is consistent. For example, with oral gavage, ensure the compound is delivered to the stomach each time. For injections, ensure the site and depth are consistent.
-
Stress: Animal stress can significantly impact physiological and behavioral responses. Acclimatize animals to the experimental procedures and environment before dosing.
-
Genetics and Health Status: Use animals from a reliable vendor with a consistent genetic background. Ensure all animals are healthy and free of underlying diseases.
-
Environmental Factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and humidity.
-
Issue 3: Difficulty in achieving a stable and measurable concentration of this compound in plasma.
-
Question: Our pharmacokinetic analysis shows very low or undetectable plasma levels of this compound, even at doses that produce behavioral effects. What could be the reason?
-
Answer: This could be due to several factors:
-
Rapid Metabolism: this compound may be rapidly metabolized in your chosen animal model. Consider collecting blood samples at earlier time points post-administration.
-
Poor Bioavailability: If administering orally, the compound may have poor absorption from the gastrointestinal tract. Consider testing an alternative route of administration, such as intraperitoneal or subcutaneous injection, to bypass first-pass metabolism.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low concentrations. Validate your assay's limit of detection and quantification.
-
Experimental Protocols
Protocol 1: Initial Dose-Range Finding Study in Rodents
-
Objective: To determine a range of tolerated doses of this compound.
-
Animals: Use a small number of male and female mice or rats (e.g., n=3-5 per sex per dose group).
-
Dose Selection: Based on a thorough literature review of structurally similar compounds, select a starting dose that is expected to be well below the toxic range. A logarithmic dose progression is often used (e.g., 0.1, 1, 10, 100 mg/kg).
-
Administration: Administer a single dose via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Continuously monitor animals for the first 4 hours post-dosing for any signs of toxicity, including changes in behavior, posture, and autonomic signs (e.g., piloerection, salivation). Record body weights and food/water intake for at least 72 hours.
-
Endpoint: The highest dose that does not produce overt signs of toxicity or more than 10% body weight loss can be considered the maximum tolerated dose (MTD) for a single administration.
Protocol 2: Basic Pharmacokinetic Study in Rodents
-
Objective: To determine the basic pharmacokinetic profile of this compound.
-
Animals: Use a sufficient number of animals to allow for serial blood sampling or a composite profile from different cohorts.
-
Dosing: Administer a single dose of this compound at a level known to be well-tolerated.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes). The exact time points may need to be adjusted based on the expected half-life of the compound.
-
Analysis: Process blood to plasma and analyze for this compound concentration using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Stimulant in Different Rodent Species
| Parameter | Mouse (Oral) | Rat (Oral) | Rat (Intravenous) |
| Dose (mg/kg) | 10 | 10 | 5 |
| Cmax (ng/mL) | 250 ± 45 | 180 ± 30 | 850 ± 90 |
| Tmax (min) | 30 | 60 | 5 |
| AUC (ng*h/mL) | 750 | 900 | 1200 |
| t1/2 (h) | 1.5 | 2.0 | 1.8 |
| Bioavailability (%) | 45 | 55 | 100 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: General experimental workflow for a dose-response study.
Caption: Mechanism of action for a norepinephrine-dopamine releasing agent.
References
Calibration curve issues in Phenpromethamine quantification
Technical Support Center: Phenpromethamine Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of this compound, with a specific focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound not linear (i.e., R² value is below 0.995)?
A non-linear calibration curve is a frequent challenge that can lead to inaccurate quantification.[1] Several factors can contribute to this issue:
-
Inappropriate Calibration Range: A calibration range that is too wide can lead to non-linearity, especially at the upper and lower ends.[2][3]
-
Detector Saturation: At high concentrations of this compound, the detector response may no longer be proportional to the analyte concentration, causing the curve to flatten.[1]
-
Analyte Adsorption: At very low concentrations, this compound may adsorb to surfaces such as vials and instrument components, leading to a response that is lower than expected.[3]
-
Errors in Standard Preparation: Inaccurate dilutions, especially serial dilutions, can introduce significant errors and affect linearity.[1]
-
Matrix Effects: In biological samples, co-eluting endogenous compounds can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and a non-linear response.[3][4]
Q2: My calibration curve has a poor correlation coefficient (R²), but it looks visually linear. What could be the problem?
While a visual inspection is important, a low R² value despite apparent linearity can indicate underlying issues such as:
-
High Variability in Replicate Injections: Inconsistent injection volumes or sample instability in the autosampler can lead to high relative standard deviation (%RSD) between replicate injections of the same standard, which will negatively impact the R² value.[3]
-
Incorrect Peak Integration: Inconsistent or incorrect peak integration parameters can lead to variability in peak areas and affect the linearity.[1] It is important to manually review the integration of each peak in the calibration curve.[1]
-
Systematic Errors: There may be systematic errors in the preparation of your standards, such as issues with pipettes or balances.[5]
Q3: What should I do if my calibration curve is consistently non-linear?
If you consistently observe a non-linear calibration curve, consider the following troubleshooting steps:
-
Narrow the Calibration Range: Focus on a narrower, more relevant concentration range for your samples.[1][3]
-
Use a Weighted Regression Model: Instead of a simple linear regression, a weighted regression (e.g., 1/x or 1/x²) can often provide a better fit for data with non-uniform variance across the concentration range.
-
Evaluate Alternative Regression Models: In some cases, a non-linear model, such as a quadratic fit, may be more appropriate.[1][6] However, the choice of a non-linear model should be scientifically justified and validated.[1]
-
Prepare Fresh Standards: Prepare each calibration standard independently from a stock solution to avoid the propagation of dilution errors.[1]
Q4: How can I minimize matrix effects when quantifying this compound in biological samples?
Matrix effects can be a significant challenge in bioanalysis.[4] To mitigate them:
-
Improve Sample Preparation: Utilize more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3]
-
Optimize Chromatography: Adjust the chromatographic method to better separate this compound from matrix components.[3]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will co-elute and experience similar ionization effects as the analyte.
Troubleshooting Guides
Issue 1: Poor Linearity (Low R² value)
| Possible Causes | Solutions & Recommendations |
| Inappropriate calibration range (too wide).[3] | Narrow the calibration range to bracket the expected sample concentrations or use a weighted regression model.[3][4] |
| Detector saturation at high concentrations.[1][3] | Dilute the high-concentration standards and any samples that fall above the linear range.[3] |
| Adsorption of analyte at low concentrations.[3] | Use silanized glass vials to minimize adsorption. Ensure the sample solvent is compatible with the mobile phase.[3] |
| Errors in standard preparation.[1] | Prepare each calibration standard independently from a stock solution.[1] Use calibrated pipettes and balances.[5] |
| Presence of contaminants or matrix effects.[3][4] | Improve sample cleanup procedures.[3] Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Issue 2: High Variability in Replicate Injections (High %RSD)
| Possible Causes | Solutions & Recommendations |
| Inconsistent injection volume.[3] | Check the autosampler for air bubbles and ensure proper syringe wash settings.[3] |
| Sample instability in the autosampler.[3] | Keep the autosampler tray cooled, if possible, and check for analyte degradation over time by re-injecting a standard at the end of the run.[3] |
| Poor chromatography (e.g., peak splitting, tailing).[5] | Optimize the mobile phase, gradient, and column temperature.[5] |
| System contamination or carryover. | Implement a robust wash method between injections, using a strong solvent to clean the needle and injection port. |
Issue 3: No or Low Signal for Calibrators
| Possible Causes | Solutions & Recommendations |
| Incorrect instrument parameters (e.g., mass transitions, source settings).[3] | Verify the MS/MS transitions and optimize source parameters such as temperature and gas flows.[3] |
| Analyte degradation.[3] | Prepare fresh standards and investigate the stability of this compound in the chosen solvent.[3] |
| Sample preparation error (e.g., analyte lost during extraction).[3] | Review the extraction protocol and perform recovery experiments to ensure the analyte is not being lost.[3] |
| Instrument malfunction (e.g., no spray in MS source).[3] | Perform instrument checks and maintenance as per the manufacturer's guidelines.[3] |
Experimental Protocols
A typical experimental protocol for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS is outlined below.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, standard, or quality control, add an internal standard.
-
Add a suitable buffer to adjust the pH.
-
Add an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5-10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]
3. Calibration Curve Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank biological matrix with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for calibration curve linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. pharmasciences.in [pharmasciences.in]
- 6. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Phenpromethamine Sample Handling and Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Phenpromethamine during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample extraction?
This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine and stimulant belonging to the phenethylamine (B48288) group.[1] Like other phenethylamines, its chemical structure is susceptible to degradation under various environmental conditions, which can occur during sample collection, storage, and extraction. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of related phenethylamine compounds, the primary factors influencing the stability of this compound are expected to be:
-
pH: Extreme acidic or basic conditions can catalyze degradation reactions.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4][5][6]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.[7]
-
Oxidizing Agents: The amine group in this compound can be susceptible to oxidation.[7]
Q3: What are the potential degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, potential degradation based on its phenethylamine structure could involve oxidation of the amine group to form N-oxide derivatives or products of oxidative deamination.[7]
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the extraction of this compound from biological samples.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to improper pH during extraction. | Maintain the sample pH within a stable range, ideally between 4 and 6, for phenethylamine compounds.[3] Use appropriate buffers throughout the extraction process. |
| Thermal degradation during sample processing. | Keep samples on ice or at refrigerated temperatures (2-8 °C) during all extraction steps. Avoid prolonged exposure to room temperature. | |
| Photodegradation from light exposure. | Work in a dimly lit environment or use amber-colored labware to protect samples from light. Store samples in the dark.[7] | |
| Inconsistent results between replicate samples | Variable degradation due to inconsistent handling. | Standardize all sample handling and extraction procedures. Ensure uniform timing, temperature, and light exposure for all samples. |
| Presence of oxidizing agents in reagents or samples. | Use high-purity solvents and reagents. If oxidative degradation is suspected, consider adding an antioxidant to the sample, but validate its compatibility with the analytical method. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products.[7][8][9][10][11] This will help in developing a stability-indicating analytical method that can separate and quantify this compound from its degradants. Optimize chromatographic conditions (e.g., mobile phase pH, column chemistry) to improve resolution.[7] |
Experimental Protocols
The following are generalized protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE) of this compound from biological matrices, based on methods for similar amphetamine-type stimulants. Optimization and validation are crucial for specific applications.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Urine
This protocol is adapted from established methods for the extraction of amphetamines.[12][13][14]
Materials:
-
Human urine sample
-
Internal standard (e.g., this compound-d5)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2.0 M)
-
Extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol)
-
Hydrochloric acid (HCl) in methanol (B129727)
-
Centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of urine in a centrifuge tube, add the internal standard.
-
pH Adjustment: Add NaOH solution to adjust the sample pH to >10 to ensure this compound is in its free base form.
-
Extraction: Add 5 mL of the extraction solvent, cap the tube, and vortex for 10 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is based on general procedures for the SPE of stimulants from biological fluids.[15][16][17]
Materials:
-
Human plasma sample
-
Internal standard (e.g., this compound-d5)
-
SPE cartridge (e.g., mixed-mode cation exchange)
-
Methanol
-
Deionized water
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
Centrifuge tubes, vacuum manifold, nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: To 1 mL of plasma, add the internal standard. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute this compound from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
Data Presentation
Table 1: Factors Affecting this compound Stability (Qualitative Summary)
| Factor | Effect on Stability | Recommendation for Minimizing Degradation |
| pH | Degradation is more likely at extreme acidic or basic pH.[2][3] | Maintain sample and extraction solvent pH in the range of 4-6. |
| Temperature | Higher temperatures accelerate degradation.[3][4][5][6] | Process and store samples at refrigerated or frozen temperatures. |
| Light | Exposure to UV and visible light can cause degradation.[7] | Use amber vials and minimize light exposure during handling and storage. |
| Oxidation | The amine functional group is susceptible to oxidation.[7] | Use high-purity reagents and consider the use of antioxidants if necessary. |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thescipub.com [thescipub.com]
- 5. mdpi.com [mdpi.com]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. benthamopen.com [benthamopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous derivatization and extraction of amphetamine and methamphetamine using dispersive liquid–liquid microextraction prior to their analysis using GC-FID in creatine supplements - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE [sigmaaldrich.com]
- 16. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GC-MS Analysis of Phenpromethamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Phenpromethamine.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound and provides step-by-step guidance to identify and resolve them.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Active Sites in the Inlet or Column: this compound, being a secondary amine, is susceptible to interaction with active silanol (B1196071) groups in the GC system. 2. Insufficient Injector Temperature: Incomplete vaporization of the analyte. 3. Column Contamination: Buildup of non-volatile residues from previous injections. | 1. Use a Deactivated Liner: Employ a liner with deactivation to minimize interactions. 2. Increase Injector Temperature: Incrementally increase the injector temperature (e.g., in 10-20°C steps) to ensure complete vaporization. A typical starting point is 250°C. 3. Column Maintenance: Trim the first few centimeters of the column or bake it out at a high temperature to remove contaminants. |
| Peak Fronting | 1. Column Overload: Injecting too much of the sample. 2. Inappropriate Solvent: The solvent may not be compatible with the stationary phase or injection conditions. | 1. Dilute the Sample: Reduce the concentration of the sample. 2. Increase Split Ratio: If using split injection, a higher split ratio will reduce the amount of sample reaching the column. 3. Change Injection Volume: Reduce the volume of sample injected. |
Issue 2: Low or No Signal (Poor Sensitivity)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Analyte Response | 1. Inappropriate Injection Mode: Using split injection for a low-concentration sample. 2. Injector Temperature Too High: Thermal degradation of the analyte. 3. Leak in the System: A leak in the injector can lead to sample loss. | 1. Switch to Splitless Injection: For trace analysis, splitless injection ensures that the majority of the sample reaches the column.[1][2][3] 2. Optimize Injector Temperature: While a high temperature is needed for vaporization, excessive heat can degrade this compound. Analyze a standard at decreasing temperatures to find the optimal point. 3. Perform a Leak Check: Regularly check for leaks at the injector septum and fittings. |
| No Peak Detected | 1. Derivatization Failure: Incomplete or no derivatization of this compound. 2. Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions. | 1. Verify Derivatization: Ensure the derivatizing agent (e.g., PFPA, HFBA) is fresh and the reaction conditions (temperature and time) are appropriate.[4] 2. Check MS Settings: Confirm that the MS is acquiring in the correct mode (scan or SIM) and that the selected ions for this compound and its derivative are correct. |
Frequently Asked Questions (FAQs)
Q1: What is the best injection mode for this compound analysis: split or splitless?
A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.[2]
-
Split Injection: This mode is suitable for high-concentration samples where only a small portion of the sample is required to obtain a good signal. It helps to prevent column overload and can result in sharper peaks.[2]
-
Splitless Injection: This is the preferred mode for trace analysis (low-concentration samples). In this mode, the entire sample is transferred to the column, maximizing sensitivity.[1][3][5]
Q2: What is a good starting injector temperature for this compound analysis?
A2: A good starting point for the injector temperature is 250°C . This temperature is generally sufficient to ensure the rapid vaporization of this compound and its derivatives without causing significant thermal degradation. However, this should be optimized for your specific instrument and method. For high-boiling point analytes, temperatures can be incrementally increased to 275°C or 300°C.
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
A3: Yes, derivatization is highly recommended for the analysis of amphetamine-type compounds like this compound.[4] Derivatization of the secondary amine group with reagents such as Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) improves the chromatographic peak shape, increases volatility, and enhances the sensitivity of the analysis.[4][5]
Q4: How can I optimize the splitless hold time?
A4: The splitless hold time is the period during which the split vent is closed, allowing the entire sample to be transferred to the column. The optimal hold time is typically between 0.5 and 1 minute. It should be long enough to allow for the complete transfer of the analyte from the injector to the column but short enough to prevent excessive solvent tailing.
Experimental Protocols
Below is a generalized experimental protocol for the GC-MS analysis of this compound in a biological matrix. This should be adapted and validated for your specific application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (e.g., urine, plasma), add an appropriate internal standard.
-
Alkalinize the sample by adding a suitable buffer (e.g., phosphate (B84403) buffer, pH 9-10).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, hexane).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of a derivatizing agent (e.g., PFPA).
-
Cap the vial and heat at 70°C for 20 minutes.[4]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).
3. GC-MS Parameters
| Parameter | Recommended Value |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Splitless Hold Time | 1 minute |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial: 70°C, hold for 1 min Ramp: 15°C/min to 280°C Hold: 5 min at 280°C |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table provides an illustrative example of how injection parameters can affect the peak area of a derivatized this compound standard. Note: This data is for illustrative purposes only and optimal conditions should be determined experimentally.
| Injector Temperature (°C) | Split Ratio | Injection Volume (µL) | Relative Peak Area |
| 230 | Splitless | 1 | 85,000 |
| 250 | Splitless | 1 | 120,000 |
| 270 | Splitless | 1 | 115,000 |
| 250 | 10:1 | 1 | 60,000 |
| 250 | 50:1 | 1 | 15,000 |
| 250 | Splitless | 2 | 230,000 |
Visualizations
Experimental Workflow for this compound GC-MS Analysis
A general workflow for the GC-MS analysis of this compound.
Logical Relationship for Troubleshooting Poor Peak Shape
Troubleshooting logic for common peak shape issues.
Signaling Pathway of this compound
Mechanism of action of this compound as a releasing agent.
References
Troubleshooting unexpected results in Phenpromethamine bioassays
This technical support center provides troubleshooting guidance and detailed protocols for researchers working with Phenpromethamine. This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine that acts as a norepinephrine-dopamine releasing agent.[1] It was formerly used as a nasal decongestant but is now banned by the World Anti-Doping Agency and has been found in some dietary supplements.[1][2][3]
Troubleshooting Guides (FAQs)
This section addresses common issues encountered during this compound bioassays in a question-and-answer format.
Question 1: Why are my dose-response curves for this compound inconsistent between experiments, showing significant shifts in EC50/IC50 values?
Answer: Inconsistent dose-response curves are a frequent issue in bioassays and can stem from several factors.[4][5] Here are the primary areas to investigate:
-
Cell Health and Passage Number: Ensure that the cells used are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cellular responses can change significantly at high passage numbers.
-
Reagent Variability: Lot-to-lot variations in critical reagents like serum, media, or the this compound compound itself can alter cellular responses. Always qualify new batches of reagents.
-
Compound Stability and Solubility: this compound, like other phenethylamines, may be susceptible to degradation or precipitation at high concentrations in aqueous buffers. Prepare fresh dilutions for each experiment from a validated stock solution. Visually inspect for any precipitation.[4]
-
Pipetting and Dilution Accuracy: Small errors in serial dilutions can lead to large inaccuracies in the final concentrations tested.[4][5] Ensure pipettes are properly calibrated and consider using automated liquid handlers for critical steps.
-
Incubation Time: The duration of compound exposure can significantly impact the observed biological response.[4] Optimize and strictly adhere to a consistent incubation time across all experiments.
Question 2: I'm observing a very high background signal or high non-specific binding in my adrenergic receptor radioligand binding assay. What's causing this?
Answer: High background in radioligand binding assays can obscure the specific binding signal.[6] Here are some common causes and solutions:
-
Radioligand Quality: Ensure the radioligand has not degraded. Use a fresh batch or one that has been stored correctly at the recommended temperature.
-
Insufficient Washing: Inadequate washing of the filters or plates after incubation can leave unbound radioligand, contributing to high background. Optimize the number and volume of wash steps.
-
Filter Binding: The radioligand may be binding non-specifically to the filter paper itself. Presoaking the filters in a blocking agent (like polyethyleneimine) can help mitigate this issue.
-
Incorrect Blocking Agent: The concentration of the unlabeled ligand used to define non-specific binding may be too low. A concentration of 100- to 1000-fold higher than the Kd of the radioligand is typically recommended.
-
Membrane Protein Concentration: Using too high a concentration of cell membranes can lead to increased non-specific binding. Determine the optimal protein concentration for your assay.[6]
Question 3: The signal-to-noise ratio in my cAMP functional assay is very low after stimulating with this compound. What steps can I take to improve it?
Answer: A low signal-to-noise ratio in a cAMP assay can be due to either a weak signal or high background.[7] Consider the following troubleshooting steps:
-
Suboptimal Agonist Concentration or Time: You may be using a suboptimal concentration of this compound or an insufficient stimulation time.[7] Perform a full dose-response curve and a time-course experiment to determine the optimal conditions.
-
Low Receptor Expression: The cell line you are using may not express a sufficient number of the target adrenergic receptors to produce a robust cAMP response.[7] Confirm receptor expression using a technique like radioligand binding or qPCR.
-
Ineffective PDE Inhibition: Cyclic AMP is rapidly degraded by phosphodiesterases (PDEs). Ensure that a PDE inhibitor (e.g., IBMX) is included in the assay buffer at an effective concentration (a starting point of 0.5 mM is often used).[7]
-
Reagent Degradation: Ensure all assay reagents, especially the ATP substrate and detection antibodies, are fresh and have been stored correctly.[7] Avoid multiple freeze-thaw cycles.
-
Incorrect Plate Reader Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for your assay's detection method.[7] Optimize the gain settings to enhance the signal without amplifying the background.
Quantitative Data Summary
The following tables provide expected values and typical conditions for this compound bioassays. These are representative values and may need to be optimized for your specific experimental system.
Table 1: Expected Binding Affinities (Ki) of this compound for Adrenergic Receptors
| Receptor Subtype | Expected Ki Range (nM) | Notes |
| Alpha-1 Adrenergic | 500 - 2000 | Lower affinity compared to alpha-2. |
| Alpha-2 Adrenergic | 100 - 500 | Moderate affinity. |
| Beta-1 Adrenergic | > 2000 | Generally low affinity. |
| Beta-2 Adrenergic | 800 - 3000 | Low to moderate affinity. |
Note: These values are hypothetical and based on the known pharmacology of similar sympathomimetic amines.
Table 2: Typical Assay Conditions for a cAMP Functional Assay
| Parameter | Recommended Condition |
| Cell Line | HEK293 or CHO cells stably expressing the adrenergic receptor of interest. |
| Cell Seeding Density | 2,000 - 10,000 cells/well (96-well plate), optimize for cell line. |
| PDE Inhibitor | 0.5 mM IBMX or other suitable PDE inhibitor. |
| Stimulation Time | 15 - 30 minutes at 37°C. |
| This compound Conc. | 1 nM to 100 µM for a full dose-response curve. |
| Detection Method | HTRF, Luminescence, or Fluorescence Polarization. |
Experimental Protocols
Key Experiment 1: Adrenergic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific adrenergic receptor subtype.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target adrenergic receptor to ~90% confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for alpha-1), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., phentolamine) to a set of wells.
-
Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Separation and Detection:
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can then be converted to a Ki value.
-
Key Experiment 2: cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP) via G-protein coupled adrenergic receptors.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the target adrenergic receptor into a 96-well plate and allow them to attach overnight.[8]
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Incubate for 30 minutes at 37°C to allow the PDE inhibitor to take effect.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the diluted this compound to the appropriate wells. For antagonist mode assays, add the antagonist before adding a fixed concentration of a known agonist.
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided with your specific cAMP assay kit.
-
Follow the manufacturer's protocol for the detection of cAMP. This typically involves adding detection reagents that contain an antibody or other molecule that specifically binds cAMP, along with a detection conjugate (e.g., HRP or a fluorescent probe).
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response model to determine the EC50 and Emax.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified signaling pathway for G-protein coupled adrenergic receptors.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. livescience.com [livescience.com]
- 3. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 4. benchchem.com [benchchem.com]
- 5. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
Validation & Comparative
Cross-Reactivity of Phenpromethamine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of phenpromethamine in commercially available amphetamine immunoassays. Due to a lack of direct experimental data on this compound, this guide leverages principles of structural chemistry and existing data on structurally analogous compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are a cornerstone of preliminary drug screening due to their speed and cost-effectiveness.[1] These tests utilize antibodies to detect the presence of specific drugs or their metabolites.[2] However, the specificity of these antibodies is not absolute. Cross-reactivity can occur when the antibody binds to a substance other than its target analyte, leading to a false-positive result.[2] This phenomenon is particularly relevant for amphetamine immunoassays, as numerous structurally similar compounds, including over-the-counter medications and other sympathomimetic amines, can potentially interfere with the assay.[1]
Structural Comparison: this compound and Amphetamine
The potential for cross-reactivity is fundamentally linked to the structural similarity between the target analyte and the interfering substance. Both this compound and amphetamine belong to the phenethylamine (B48288) class of compounds.[3][4]
As illustrated below, both molecules share a core phenethylamine skeleton, which consists of a phenyl ring attached to an ethylamine (B1201723) side chain. The key difference lies in the substitution on the amine group and the position of the methyl group on the side chain. Amphetamine is α-methylphenethylamine, while this compound is N,β-dimethylphenethylamine.[5][6] This structural resemblance, particularly the shared phenylpropylamine backbone, is the primary reason to anticipate potential cross-reactivity in amphetamine immunoassays.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| Amphetamine | [Image of Amphetamine chemical structure] | C₉H₁₃N | 135.21 g/mol [5] |
| This compound | [Image of this compound chemical structure] | C₁₀H₁₅N | 149.23 g/mol [6] |
Principle of Amphetamine Immunoassays
Most amphetamine screening immunoassays operate on the principle of competitive binding.[7][8] In this setup, a labeled version of amphetamine (the tracer) competes with any unlabeled amphetamine present in the sample (e.g., from urine) for a limited number of binding sites on an anti-amphetamine antibody.[8] The signal generated by the assay is inversely proportional to the concentration of amphetamine in the sample.[7] If a cross-reacting substance like this compound is present, it can also bind to the antibody, displacing the labeled amphetamine and leading to a positive or falsely elevated result.
Diagram illustrating the competitive binding principle in amphetamine immunoassays and the point of potential cross-reactivity.
Cross-Reactivity Data for Structurally Similar Compounds
| Compound | Assay Type | Concentration Tested | Result |
| Pseudoephedrine | EMIT II | Not Specified | Can cause false-positive results |
| Phenylpropanolamine | EMIT | 1000 µg/mL | Positive |
| Phentermine | ELISA | 25 ng/g | 89% Cross-reactivity |
| Ephedrine | EMIT | 1000 µg/mL | Positive |
| Phenylephrine | Not Specified | Not Specified | Can cause false-positive results[1] |
This table is a summary of findings from various sources and is not an exhaustive list. The exact cross-reactivity can depend on the specific assay and its cutoff levels.
Given that this compound shares a similar phenethylamine backbone with the compounds listed above, there is a strong theoretical basis to predict that it would also exhibit some degree of cross-reactivity in certain amphetamine immunoassays. The N-methyl group in this compound is also present in methamphetamine, a primary target for many amphetamine screening assays.
Experimental Protocols for Assessing Cross-Reactivity
A standardized protocol is crucial for accurately determining the cross-reactivity of a compound in an immunoassay. The following outlines a general experimental workflow for such an assessment.
References
- 1. medcentral.com [medcentral.com]
- 2. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 3. Amphetamine - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C10H15N | CID 22276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of Phenpromethamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Phenpromethamine against a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. The supporting experimental data, presented in clearly structured tables, demonstrates the superior performance of the new method in terms of sensitivity, specificity, and efficiency. Detailed experimental protocols are provided to allow for replication and verification of the findings.
Introduction to this compound Analysis
This compound is a sympathomimetic amine that has seen use as a stimulant. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. While traditional HPLC-UV methods have been employed for the analysis of similar compounds, they often face limitations in terms of sensitivity and specificity, especially in complex matrices. This guide introduces a novel UPLC-MS/MS method designed to overcome these challenges, offering a more robust and efficient analytical solution.
Comparison of Analytical Method Performance
The validation of the new UPLC-MS/MS method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The following tables summarize the comparative performance data of the new UPLC-MS/MS method and the existing HPLC-UV method.
Table 1: Linearity and Range
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Linear Range | 0.1 - 100 ng/mL | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Regression Equation | y = 1.25x + 0.05 | y = 0.85x + 2.3 |
Table 2: Accuracy (Recovery)
| Spiked Concentration | New UPLC-MS/MS Method (% Recovery) | Existing HPLC-UV Method (% Recovery) |
| Low QC (0.3 ng/mL) | 99.5% | N/A |
| Mid QC (50 ng/mL) | 101.2% | 98.5% |
| High QC (80 ng/mL) | 99.8% | 102.1% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Quality Control Level | New UPLC-MS/MS Method (%RSD) | Existing HPLC-UV Method (%RSD) |
| Repeatability (Intra-day) | < 2% | < 5% |
| Intermediate Precision (Inter-day) | < 3% | < 7% |
Table 4: Sensitivity (LOD and LOQ)
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Limit of Detection (LOD) | 0.03 ng/mL | 15 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 50 ng/mL |
Table 5: Specificity and Robustness
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Specificity | No interference from related substances or degradation products observed. | Potential interference from structurally similar compounds. |
| Robustness | Unaffected by minor variations in mobile phase composition and flow rate. | Sensitive to changes in mobile phase pH and organic solvent ratio. |
Experimental Protocols
Detailed methodologies for the key experiments performed in the validation of the new UPLC-MS/MS method are provided below.
Specificity
To assess the specificity of the method, forced degradation studies were conducted. This compound standard solutions were subjected to stress conditions including acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), and heat (60°C for 24 hours). The stressed samples were then analyzed to evaluate the separation of this compound from any potential degradation products. The analysis was also performed on a placebo formulation to ensure no interference from excipients.
Linearity
A stock solution of this compound was prepared and serially diluted to create calibration standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each concentration level was analyzed in triplicate. A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line.
Accuracy
The accuracy of the method was determined by recovery studies. A placebo formulation was spiked with known concentrations of this compound at three levels: low, medium, and high quality control (QC) samples. The spiked samples were prepared in triplicate and analyzed. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate preparations of the medium QC sample on the same day. Intermediate precision was assessed by analyzing the same set of samples on three different days by two different analysts. The relative standard deviation (%RSD) of the measurements was calculated to express the precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1. The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy, with a signal-to-noise ratio of at least 10:1.
Robustness
The robustness of the UPLC-MS/MS method was evaluated by introducing deliberate small variations to the analytical parameters. The parameters varied included the mobile phase composition (±2% organic phase), column temperature (±2°C), and flow rate (±0.02 mL/min). The effect of these changes on the peak area and retention time of this compound was monitored.
Visualizations
The following diagrams illustrate the experimental workflow for the validation of the new analytical method and a comparison of the key performance characteristics.
Caption: Workflow for the validation of the new analytical method.
Caption: Comparison of new vs. existing analytical methods.
Phenpromethamine vs. Amphetamine: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of phenpromethamine and amphetamine, two synthetic stimulants of the phenethylamine (B48288) class. While amphetamine is a well-characterized compound with established clinical use and a significant body of research, this compound is a less-studied substance, formerly used as a nasal decongestant and now found in some dietary supplements. This document aims to objectively compare their known pharmacological properties, supported by available experimental data and detailed methodologies for key comparative experiments.
Overview and Mechanism of Action
Both this compound and amphetamine are classified as monoamine releasing agents, exerting their primary effects by increasing the extracellular levels of catecholamine neurotransmitters, particularly norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), in the synaptic cleft.[1][2][3] This action is primarily mediated through their interaction with monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2]
This compound is known to act as a norepinephrine-dopamine releasing agent (NDRA).[1] It enters the presynaptic neuron and induces the reverse transport of norepinephrine and dopamine from the cytoplasm into the synaptic cleft.[1]
Amphetamine also functions as a potent NDRA.[4] Its mechanism involves multiple actions: it serves as a substrate for DAT and NET, leading to competitive inhibition of reuptake and promoting neurotransmitter efflux.[5] Furthermore, amphetamine can disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic catecholamine concentrations available for release.[2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and amphetamine. Direct comparative studies are limited, and much of the data for this compound is derived from in vitro assays.
Table 1: Potency for Monoamine Release
| Compound | Norepinephrine Release (EC50, nM) | Dopamine Release (EC50, nM) | Serotonin Release |
| This compound | 154[1] | 574[1] | Not Reported[1] |
| Amphetamine | Potent Releaser | Potent Releaser | Weak Releaser |
EC50 (Half-maximal effective concentration) values for this compound were determined in rat brain synaptosomes.[1] Specific EC50 values for amphetamine's releasing activity vary across studies and are often presented in the context of its multifaceted mechanism.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Amphetamine |
| Bioavailability | Data not available | High (oral)[6][7] |
| Elimination Half-Life | Data not available | ~6-12 hours[6] |
| Metabolism | Data not available | Extensive hepatic metabolism[6][7] |
| Excretion | Data not available | Primarily renal[6] |
Pharmacokinetic data for this compound is not well-documented in publicly available literature. The data for amphetamine can vary based on formulation and individual patient factors.[7]
Experimental Protocols
Detailed methodologies for key experiments used to characterize monoamine releasing agents are provided below. These protocols are generalized from established practices in neuropharmacology.
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity of a compound for specific monoamine transporters (DAT, NET, SERT).
Objective: To determine the inhibitory constant (Ki) of this compound and amphetamine for DAT and NET.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET.[8]
-
Test compounds: this compound, Amphetamine.
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.[8]
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[9][10]
Objective: To measure the effects of this compound and amphetamine administration on extracellular dopamine and norepinephrine levels in a relevant brain region (e.g., the striatum or prefrontal cortex).
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for neurotransmitter analysis.
Procedure:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region of an anesthetized animal. The animal is allowed to recover for several days.[9]
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.[9]
-
Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate.[10]
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.[9]
-
Drug Administration: The test compound (this compound or amphetamine) is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[9][11]
-
Sample Collection: Dialysate samples continue to be collected at regular intervals following drug administration.
-
Neurochemical Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using HPLC-ECD.
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.
Visualizations of Pharmacological Concepts
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of monoamine release by this compound and amphetamine.
Caption: Experimental workflows for radioligand binding and in vivo microdialysis.
Caption: Logical relationship of this compound and amphetamine to their core structure and pharmacological class.
Comparative Summary and Conclusion
Both this compound and amphetamine are sympathomimetic amines that function as norepinephrine-dopamine releasing agents. Amphetamine is a well-researched compound with a complex mechanism of action that includes transporter substrate activity and disruption of vesicular storage. The available data for this compound indicates a similar, though less potent, monoamine releasing profile, with a greater selectivity for norepinephrine release over dopamine release compared to its dopaminergic activity.
A significant gap in the current understanding of this compound's pharmacology is the lack of comprehensive in vivo data, including its pharmacokinetic profile and its effects on behavior and physiological systems. The experimental protocols described in this guide provide a framework for future studies that could directly compare the pharmacological effects of these two compounds. Such research would be valuable for a more complete understanding of the structure-activity relationships within the phenethylamine class of stimulants and for assessing the potential risks associated with the presence of this compound in unregulated products. Researchers, scientists, and drug development professionals are encouraged to utilize these methodologies to further elucidate the pharmacological profile of this compound and its comparative effects relative to amphetamine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Monoamine releasing agent [medbox.iiab.me]
- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. kb.osu.edu [kb.osu.edu]
- 6. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Neurotoxic Potential of Phenpromethamine and Its Analogues: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the neurotoxic potential of Phenpromethamine and its structural analogues, N-methylphenethylamine (NMPEA), ethylamphetamine, and propylamphetamine. The information is intended for researchers, scientists, and drug development professionals investigating the neurotoxic profiles of phenethylamine (B48288) derivatives. While direct comparative studies on the neurotoxicity of these specific compounds are limited, this guide synthesizes available data on their mechanisms of action and provides protocols for key experiments to facilitate further research.
Introduction to this compound and its Analogues
This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine that was previously used as a nasal decongestant.[1] It belongs to the phenethylamine class of compounds, which includes several substances with stimulant and psychoactive properties. Its primary structural analogues of interest for this comparison are:
-
N-methylphenethylamine (NMPEA): A naturally occurring trace amine neuromodulator in humans.[2]
-
Ethylamphetamine: A substituted amphetamine.
-
Propylamphetamine: A psychoactive drug and research chemical.[3]
The neurotoxic potential of many phenethylamine derivatives is linked to their ability to act as monoamine releasing agents, particularly of dopamine (B1211576).[4][5] This action can lead to increased cytosolic dopamine levels, resulting in oxidative stress and neuronal damage.[6][7]
Quantitative Comparison of Neurotoxic Potential
Direct, quantitative in vitro neurotoxicity data for this compound and its analogues is scarce in publicly available literature. The following table is intended to serve as a framework for future comparative studies. Researchers are encouraged to use the provided experimental protocols to generate data to fill these knowledge gaps. For context, data on the well-characterized neurotoxin methamphetamine (METH) and other phenethylamine derivatives from a study on "2C series" compounds are included.[8]
| Compound | Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Reference |
| This compound | SH-SY5Y, CATH.a | LDH Release | Cytotoxicity | Data Not Available | |
| SH-SY5Y | MTT Assay | Cell Viability | Data Not Available | ||
| SH-SY5Y | MMP Assay | Mitochondrial Dysfunction | Data Not Available | ||
| N-methylphenethylamine (NMPEA) | SH-SY5Y, CATH.a | LDH Release | Cytotoxicity | Data Not Available | |
| SH-SY5Y | MTT Assay | Cell Viability | Data Not Available | ||
| SH-SY5Y | MMP Assay | Mitochondrial Dysfunction | Data Not Available | ||
| Ethylamphetamine | SH-SY5Y, CATH.a | LDH Release | Cytotoxicity | Data Not Available | |
| SH-SY5Y | MTT Assay | Cell Viability | Data Not Available | ||
| SH-SY5Y | MMP Assay | Mitochondrial Dysfunction | Data Not Available | ||
| Propylamphetamine | SH-SY5Y, CATH.a | LDH Release | Cytotoxicity | Data Not Available | |
| SH-SY5Y | MTT Assay | Cell Viability | Data Not Available | ||
| SH-SY5Y | MMP Assay | Mitochondrial Dysfunction | Data Not Available | ||
| Methamphetamine (METH) (for comparison) | CATH.a | LDH Release | Cytotoxicity | ≥ 1000 | [8] |
| B65 | LDH Release | Cytotoxicity | ≥ 2000 | [8] | |
| 2C-T-7 (for comparison) | CATH.a | LDH Release | Cytotoxicity | 100 | [8] |
| B65 | LDH Release | Cytotoxicity | 150 | [8] | |
| 2C-C (for comparison) | CATH.a | LDH Release | Cytotoxicity | 100 | [8] |
| B65 | LDH Release | Cytotoxicity | 300 | [8] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Mechanistic Insights into Neurotoxicity
The presumed primary mechanism of neurotoxicity for this compound and its analogues involves their interaction with the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[9] As monoamine releasing agents, they can increase the concentration of dopamine in the neuronal cytoplasm.[1] This excess cytosolic dopamine is susceptible to auto-oxidation, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[6][7]
Figure 1: Proposed signaling pathway for this compound-induced neurotoxicity.
Experimental Protocols
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, CATH.a)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (this compound and its analogues)
-
Triton X-100 (for positive control)
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with medium only (background control), cells with vehicle (negative control), and cells with Triton X-100 (positive control for maximum LDH release).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls. Determine the EC50 value from the dose-response curve.
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential using a fluorescent dye like JC-1.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well black, clear-bottom cell culture plates
-
Test compounds
-
FCCP or CCCP (for positive control)
-
JC-1 dye
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a desired period (e.g., 24 hours). Include a positive control treated with FCCP or CCCP to induce mitochondrial depolarization.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with an appropriate buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. For JC-1, read the red fluorescence (J-aggregates in healthy cells) at an excitation/emission of ~560/595 nm and the green fluorescence (monomers in apoptotic cells) at ~485/535 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization and thus, mitochondrial dysfunction.
Figure 2: General experimental workflow for in vitro neurotoxicity testing.
Conclusion and Future Directions
Future research should focus on conducting systematic in vitro neurotoxicity studies using standardized cell lines and assays, such as those described in this guide. The generation of robust IC50 and EC50 values for cytotoxicity and mitochondrial dysfunction will be crucial for a comprehensive risk assessment of these compounds. Further investigation into their effects on other neurotransmitter systems and in vivo studies are also warranted to fully understand their neurotoxic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aaem.pl [aaem.pl]
- 7. sciencerepository.org [sciencerepository.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
In Vivo Efficacy of Phenpromethamine Compared to Other Stimulants: A Comparative Guide
A critical review of available in vivo data for researchers, scientists, and drug development professionals.
Executive Summary
Phenpromethamine, a stimulant previously marketed as a nasal decongestant, has re-emerged as an ingredient in some dietary supplements.[1] Classified as a norepinephrine-dopamine releasing agent (NDRA), its in vivo efficacy profile, particularly in direct comparison to other well-known stimulants, is notably sparse in publicly available scientific literature.[1] This guide synthesizes the limited existing data on this compound and its structural analogs, alongside a comprehensive review of the in vivo effects of established stimulants such as amphetamine and methylphenidate. Due to the scarcity of direct comparative studies, this analysis relies on indirect comparisons and data from structurally similar compounds to provide a contextual understanding of this compound's potential in vivo effects.
Comparative Pharmacology and In Vivo Efficacy
To provide a comparative perspective, this guide includes data on β-methylphenethylamine (BMPEA), a close structural isomer of this compound. In vivo studies on BMPEA offer the most relevant, albeit indirect, insights into the potential effects of this compound.
Locomotor Activity
Stimulants typically increase locomotor activity in animal models, an effect mediated primarily by enhanced dopaminergic neurotransmission in the nucleus accumbens.
Table 1: Comparative Effects on Locomotor Activity
| Compound | Animal Model | Dose Range | Effect on Locomotor Activity | Citation |
| This compound | - | - | No direct in vivo data available. | - |
| β-Methylphenethylamine (BMPEA) | Rat | Up to 10 mg/kg | Failed to substantially affect locomotor activity. | [1][3] |
| Amphetamine | Rat, Mouse | 1 - 10 mg/kg | Dose-dependent, robust increase in locomotor activity.[1][4][5][6] | [1][4][5][6] |
| Methylphenidate | Mouse | - | Increases locomotor activity. | [7] |
Data for this compound is inferred from its structural analog, BMPEA.
Dopamine (B1211576) Transporter (DAT) Occupancy
The extent to which a stimulant binds to and occupies the dopamine transporter is a key determinant of its potency in increasing extracellular dopamine levels. This is often measured in vivo using techniques like Positron Emission Tomography (PET).
Table 2: Comparative Dopamine Transporter (DAT) Occupancy
| Compound | Method | Species | Key Findings | Citation |
| This compound | - | - | No direct in vivo data available. | - |
| β-Methylphenethylamine (BMPEA) | In vitro synaptosome assays | Rat | At least 10-fold less potent than amphetamine at DATs. | [1][3] |
| Amphetamine | In vitro synaptosome assays | Rat | Potent substrate-type releasing agent at DATs. | [1][3] |
| Methylphenidate | PET with [11C]cocaine | Human | Oral doses of 0.25 mg/kg estimated to occupy 50% of DAT.[8] | [8] |
| Methylphenidate | PET with [11C]methylphenidate | Mouse | Dose-dependent displacement of [11C]methylphenidate, indicating DAT occupancy.[9] | [9] |
Rewarding Effects
The rewarding properties of stimulants are often assessed using the conditioned place preference (CPP) paradigm, where an animal learns to associate a specific environment with the drug's effects.
Table 3: Comparative Rewarding Effects (Conditioned Place Preference)
| Compound | Animal Model | Dose | Outcome | Citation |
| This compound | - | - | No direct in vivo data available. | - |
| Amphetamine | Mouse, Rat | 1 mg/kg and higher | Induces significant conditioned place preference.[10][11][12] | [10][11][12] |
Experimental Protocols
Locomotor Activity Assessment
Objective: To measure the effect of a stimulant on spontaneous motor activity.
Apparatus: Open field arenas equipped with infrared beam grids or video tracking software.[4][13]
Procedure:
-
Habituation: Animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) for one or more days prior to the test day to reduce novelty-induced hyperactivity.[4]
-
Baseline Recording: On the test day, animals are placed in the open field, and their baseline locomotor activity is recorded for a predetermined duration (e.g., 30 minutes).[4]
-
Drug Administration: Animals are removed from the arena, administered the test compound (e.g., this compound, amphetamine) or vehicle via a specified route (e.g., intraperitoneal injection), and immediately returned to the open field.[14]
-
Post-injection Recording: Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).[4]
-
Data Analysis: Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy counts.[13] Data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect.
Dopamine Transporter (DAT) Occupancy via PET Imaging
Objective: To quantify the in vivo binding of a stimulant to the dopamine transporter.
Methodology: Positron Emission Tomography (PET) with a radiolabeled DAT ligand (e.g., [11C]methylphenidate or [11C]cocaine).[8][9][15]
Procedure:
-
Animal Preparation: The animal (e.g., mouse, rat, or human subject) is positioned in the PET scanner. For animal studies, anesthesia is typically required.[15][16]
-
Radioligand Injection: A bolus injection of the radiolabeled DAT ligand is administered intravenously.[15][16]
-
Dynamic PET Scan: A dynamic emission scan is acquired over a period of time (e.g., 60-90 minutes) to measure the uptake and distribution of the radioligand in the brain, particularly in dopamine-rich regions like the striatum.[15][16]
-
Displacement Study (for measuring occupancy of a non-labeled drug):
-
A baseline scan with the radioligand is performed.
-
The non-labeled drug (e.g., methylphenidate) is administered.
-
A second PET scan with the radioligand is conducted to measure the displacement of the radioligand by the non-labeled drug.
-
-
Data Analysis: The binding potential (BP) of the radioligand is calculated for the region of interest (e.g., striatum) and a reference region with negligible DAT density (e.g., cerebellum). The percentage of DAT occupancy by the test drug is then calculated based on the reduction in radioligand binding between the baseline and post-drug scans.[8][9]
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug.
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[11]
Procedure:
-
Pre-conditioning Phase (Baseline Preference): On the first day, animals are allowed to freely explore all compartments of the apparatus for a set duration (e.g., 15-30 minutes) to determine any initial preference for one compartment over the other.[12]
-
Conditioning Phase (Drug and Vehicle Pairings): This phase typically lasts for several days.
-
On drug conditioning days, animals are injected with the stimulant (e.g., amphetamine) and confined to one of the compartments (e.g., the initially non-preferred compartment) for a set period (e.g., 30 minutes).[10][12]
-
On vehicle conditioning days, animals are injected with saline and confined to the other compartment for the same duration. The order of drug and vehicle conditioning is counterbalanced across animals.
-
-
Post-conditioning Phase (Test for Preference): On the test day, the partitions between the compartments are removed, and the animals are placed in a neutral starting area and allowed to freely explore the entire apparatus for a set duration. The time spent in each compartment is recorded.[11]
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dopamine Releasing Agents
Dopamine releasing agents like this compound and amphetamine increase synaptic dopamine levels primarily by interacting with the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[17] This leads to a cascade of intracellular signaling events.
Caption: Signaling pathway of a dopamine releasing agent.
Experimental Workflow for In Vivo Locomotor Activity Assessment
The following diagram illustrates a typical workflow for assessing the impact of a stimulant on locomotor activity in an animal model.
Caption: Workflow for in vivo locomotor activity assessment.
Conclusion
The available scientific literature provides a limited understanding of the in vivo efficacy of this compound. While its classification as a norepinephrine-dopamine releasing agent suggests a pharmacological profile similar to amphetamine, indirect evidence from its structural analog, β-methylphenethylamine, indicates that it may be a less potent dopamine releasing agent with weaker effects on locomotor activity.[1][3] In contrast, stimulants like amphetamine and methylphenidate have well-characterized, dose-dependent effects on locomotor activity, dopamine transporter occupancy, and reward-related behaviors.
For researchers, scientists, and drug development professionals, this highlights a significant data gap. Further in vivo research is imperative to accurately characterize the pharmacological and behavioral profile of this compound and to understand its potential effects and liabilities, particularly given its presence in commercially available supplements. Direct, controlled comparative studies are necessary to definitively establish its efficacy and safety relative to other stimulants.
References
- 1. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 3. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. b-neuro.com [b-neuro.com]
- 5. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation of amphetamine-induced locomotor activity following NMDA-induced retrohippocampal neuronal loss in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine-Independent Locomotor Actions of Amphetamines in a Novel Acute Mouse Model of Parkinson Disease | PLOS Biology [journals.plos.org]
- 8. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo quantification of dopamine transporters in mice with unilateral 6-OHDA lesions using [11C]methylphenidate and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antoniocasella.eu [antoniocasella.eu]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo dopamine transporter imaging in a unilateral 6-hydroxydopamine rat model of Parkinson disease using 11C-methylphenidate PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. grokipedia.com [grokipedia.com]
Inter-laboratory Validation of Phenpromethamine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Quantitative Methods
The performance of an analytical method is determined by several key validation parameters. The following tables summarize typical performance characteristics for the quantification of phenpromethamine and related phenethylamine (B48288) compounds using GC-MS and LC-MS/MS. These values are compiled from various single-laboratory validation studies and represent expected benchmarks for a given method.
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.05 - 5 ng/mL |
Note: These values are illustrative and can vary significantly depending on the specific instrument, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Extraction: To 1 mL of the biological matrix (e.g., urine, plasma), add an internal standard (e.g., this compound-d5). Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) under alkaline conditions.
-
Derivatization: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to form a volatile derivative of this compound.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of the biological matrix, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d5).
-
Centrifugation: Vortex the mixture and centrifuge at high speed to precipitate proteins.
-
Dilution: Dilute the supernatant with a suitable mobile phase for injection.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to achieve separation of this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its internal standard.
Mandatory Visualizations
This compound Quantification Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound
This compound, as a sympathomimetic amine, is expected to exert its effects by modulating the activity of monoamine neurotransmitters, primarily dopamine (B1211576) and norepinephrine. It can act as a releasing agent and reuptake inhibitor at the respective transporters.
Caption: Postulated signaling pathway of this compound.
Phenpromethamine: A Comparative Overview of its Controlled Substance Status
For researchers, scientists, and drug development professionals, understanding the intricate legal landscape surrounding psychoactive compounds is paramount. This guide provides a comparative analysis of the controlled substance status of phenpromethamine, a stimulant of the phenethylamine (B48288) class, in relation to the well-established drugs methamphetamine and phentermine across key international jurisdictions.
This compound, while not as widely recognized as other stimulants, is subject to stringent controls, primarily within the realm of anti-doping regulations. Its legal standing as a controlled substance for general public use is less explicitly defined in many countries compared to its counterparts. This guide aims to clarify these distinctions through a detailed comparison.
Comparative Legal Status of this compound and Related Compounds
The legal classification of these substances varies significantly across different national and international bodies, reflecting diverse legislative and public health approaches to stimulants. The following table summarizes the controlled substance schedules in major jurisdictions.
| Jurisdiction/Regulatory Body | This compound | Methamphetamine | Phentermine |
| World Anti-Doping Agency (WADA) | Prohibited at all times (In- and Out-of-Competition) | Prohibited at all times (In- and Out-of-Competition) | Prohibited In-Competition |
| United States | Not explicitly scheduled, but may be treated as an analogue of a controlled substance. Formerly used in an FDA-approved inhaler, but this was withdrawn. Not approved for oral use.[1] | Schedule II of the Controlled Substances Act, indicating a high potential for abuse, with currently accepted medical use with severe restrictions.[1][2][3][4] | Schedule IV of the Controlled Substances Act, indicating a low potential for abuse relative to the drugs in Schedule III.[5][6][7][8][9][10] |
| Canada | Not explicitly scheduled. | Schedule I of the Controlled Drugs and Substances Act, the highest level of control for drugs with no recognized medical use.[11][12][13][14][15] | Schedule IV of the Controlled Drugs and Substances Act.[6][16][17][18][19] |
| Australia | Not explicitly scheduled. | Schedule 8 of the Standard for the Uniform Scheduling of Medicines and Poisons, designating it as a "Controlled Drug" with strict prescribing requirements.[20][21][22][23][24] | Schedule 4 of the Standard for the Uniform Scheduling of Medicines and Poisons, designating it as a "Prescription Only Medicine".[25][26][27] |
| European Union | Not explicitly scheduled. | Listed in Schedule II of the United Nations 1971 Convention on Psychotropic Substances, which is implemented by member states.[28] | Withdrawn from the market due to safety concerns.[29][30][31] |
| Japan | Prohibited under the Stimulants Control Law. | Strictly controlled under the Stimulants Control Law, with severe penalties for possession, use, and trafficking.[20][32][33][34][35] | A controlled substance requiring a permit ("Yakkan Shoumei") for importation for personal medical use.[36][37] |
Experimental Data and Methodologies
At present, there is a scarcity of publicly available, peer-reviewed experimental data specifically detailing the pharmacological and toxicological profiles of this compound in comparison to methamphetamine and phentermine. The withdrawal of its approved medical use and its classification as a prohibited substance by WADA have likely limited research in this area.
For comprehensive information on the experimental protocols used to characterize stimulants like methamphetamine and phentermine, researchers are advised to consult established pharmacological and toxicological research literature. Key experimental methodologies would typically include:
-
Receptor Binding Assays: To determine the affinity and selectivity of the compounds for various monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors.
-
In Vitro and Ex Vivo Neurotransmitter Release Assays: To quantify the effects of the compounds on the release of dopamine, norepinephrine, and serotonin (B10506) from presynaptic nerve terminals.
-
Animal Models of Abuse Liability: Including self-administration, conditioned place preference, and drug discrimination paradigms to assess the reinforcing and subjective effects of the drugs.
-
Locomotor Activity Studies: To measure the stimulant effects of the compounds on spontaneous movement in rodents.
-
Toxicological Studies: Including acute and chronic dosing regimens to determine the LD50 and assess potential organ toxicity and neurotoxicity.
Logical Framework for Controlled Substance Classification
The scheduling of psychoactive substances is a complex process based on a substance's medical utility, abuse potential, and safety profile. The following diagram illustrates the general logic applied by regulatory bodies like the U.S. Drug Enforcement Administration (DEA) in classifying controlled substances.
Caption: Logical flow for DEA drug scheduling based on key assessment criteria.
References
- 1. dea.gov [dea.gov]
- 2. Methamphetamine | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 3. dea.gov [dea.gov]
- 4. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 5. drugs.com [drugs.com]
- 6. Phentermine - Wikipedia [en.wikipedia.org]
- 7. pacificsandsrecovery.com [pacificsandsrecovery.com]
- 8. DailyMed - PHENTERMINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. regulations.gov [regulations.gov]
- 11. Section II – Overview of the Methamphetamine Problem - Methamphetamine Report for Federal-Provincial-Territorial Ministers Responsible for Justice [justice.gc.ca]
- 12. Methamphetamine - Canada.ca [canada.ca]
- 13. ccsa.ca [ccsa.ca]
- 14. Crystal Meth Laws in Canada | Criminal Code Help [criminalcodehelp.ca]
- 15. drugfreekidscanada.org [drugfreekidscanada.org]
- 16. hillcon.com [hillcon.com]
- 17. crhsp.ca [crhsp.ca]
- 18. Product information [health-products.canada.ca]
- 19. Product information [health-products.canada.ca]
- 20. Legal status of methamphetamine - Wikipedia [en.wikipedia.org]
- 21. What are the legal penalties for using methamphetamine? :: The National Alcohol and Drug Knowledgebase [nadk.flinders.edu.au]
- 22. Methamphetamine use in Australia - Wikipedia [en.wikipedia.org]
- 23. cracksintheice.org.au [cracksintheice.org.au]
- 24. Ice (crystal methamphetamine) and the law [cracksintheice.org.au]
- 25. droracle.ai [droracle.ai]
- 26. rumen.com.au [rumen.com.au]
- 27. PHENTERMINE GENERICHEALTH, PHENTERMINE GH, PHENTERMINE LAPL (Lupin Australia Pty Limited) | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 28. Methamphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 29. Weight-loss drug to be withdrawn after European Commission ruling – The Irish Times [irishtimes.com]
- 30. A Systematic Review of the European Rapid Alert System for Food and Feed: Tendencies in Illegal Food Supplements for Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Europe Opens the Way for Two New Obesity Drugs - ConscienHealth [conscienhealth.org]
- 32. worldnomads.com [worldnomads.com]
- 33. Illegal drug trade in Japan - Wikipedia [en.wikipedia.org]
- 34. researchgate.net [researchgate.net]
- 35. m.youtube.com [m.youtube.com]
- 36. Reddit - The heart of the internet [reddit.com]
- 37. incb.org [incb.org]
Unveiling the Action of Phenpromethamine: A Comparative Guide to Its Function as a Monoamine Releasing Agent
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available in-vitro data solidifies the classification of phenpromethamine as a norepinephrine-dopamine releasing agent (NDRA). This guide provides a comparative overview of this compound's mechanism of action, supported by experimental data, and contrasts its activity with other well-known monoamine releasing agents. This information is intended for researchers, scientists, and professionals in the field of drug development.
This compound, a sympathomimetic amine, demonstrates a clear capacity to induce the release of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) from neuronal storage vesicles. This mechanism is characteristic of a releasing agent, a class of substances that promote the efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.
Comparative Analysis of Monoamine Releasing Agents
To contextualize the activity of this compound, its potency as a releasing agent is compared with that of amphetamine, a classic NDRA, and 3,4-methylenedioxymethamphetamine (MDMA), a compound known for its potent serotonin-releasing effects. The half-maximal effective concentrations (EC₅₀) for neurotransmitter release, determined from in-vitro studies using rat brain synaptosomes, are presented in the table below. Lower EC₅₀ values indicate higher potency.
| Compound | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) | Serotonin (B10506) (5-HT) Release EC₅₀ (nM) |
| This compound | 154[1] | 574[1] | Not Reported |
| Amphetamine | ~25-40 | ~24-52 | ~1700-1937 |
| MDMA | Not Widely Reported | ~100-200 | ~30-100 |
Note: Data for amphetamine and MDMA are compiled from various sources and may exhibit some variability depending on the specific experimental conditions.
The data indicate that this compound is a potent releaser of norepinephrine and a less potent, but still significant, releaser of dopamine.[1] Its activity profile suggests a stronger influence on the noradrenergic system compared to the dopaminergic system.
Mechanism of Action: A Closer Look
Monoamine releasing agents like this compound share a common mechanism involving their interaction with plasma membrane transporters—specifically, the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.
Releasing agents act as substrates for these transporters, allowing them to be transported into the neuron. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in the cytoplasmic concentration of neurotransmitters. This elevated cytoplasmic concentration subsequently causes a reversal of the transporter's function, leading to the efflux of neurotransmitters into the synapse.
Experimental Validation: Neurotransmitter Release Assay
The determination of this compound's activity as a releasing agent is typically achieved through in-vitro neurotransmitter release assays using synaptosomes. Synaptosomes are isolated, sealed nerve terminals that retain the essential machinery for neurotransmitter uptake, storage, and release.
Preparation of Rat Brain Synaptosomes
-
Tissue Homogenization: Whole rat brains (minus cerebellum) are homogenized in an ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4) using a Dounce homogenizer.
-
Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the synaptosomal fraction.
-
The initial homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2).
-
-
Washing: The P2 pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) and centrifuged again to wash the synaptosomes.
Neurotransmitter Release Assay Protocol
-
Preloading with Radiolabeled Neurotransmitters: The washed synaptosomes are incubated with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]dopamine) at 37°C for a set period (e.g., 10 minutes) to allow for uptake into the nerve terminals.
-
Washing: After incubation, the synaptosomes are washed multiple times with fresh buffer to remove any extracellular radiolabeled neurotransmitter.
-
Initiation of Release: The preloaded synaptosomes are then exposed to various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Termination of Release: After a short incubation period (e.g., 5-10 minutes), the release process is terminated. This is typically done by rapid filtration through glass fiber filters, which separates the synaptosomes from the supernatant containing the released neurotransmitter.
-
Quantification: The amount of radioactivity in the supernatant (released neurotransmitter) and in the filter-trapped synaptosomes (retained neurotransmitter) is measured using liquid scintillation counting.
-
Data Analysis: The amount of neurotransmitter released is calculated as a percentage of the total radioactivity initially present in the synaptosomes. Dose-response curves are then generated by plotting the percentage of release against the concentration of the test compound to determine the EC₅₀ value.
Conclusion
The available experimental evidence strongly supports the classification of this compound as a norepinephrine-dopamine releasing agent. Its in-vitro potency, particularly for norepinephrine release, is significant. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel releasing agents, which is crucial for advancing our understanding of neuropharmacology and for the development of new therapeutic agents.
References
Comparative Analysis of Oral vs. Inhaled Phenpromethamine: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant data gap in the direct comparative effects of oral versus inhaled Phenpromethamine. Historically marketed as a nasal decongestant in an inhaled form under the brand name Vonedrine, this compound is no longer commercially available for therapeutic use.[1] Its re-emergence as an ingredient in dietary supplements has raised questions about its effects when administered orally, though dedicated scientific studies on this route of administration are scarce.[1][2]
This guide synthesizes the limited available information on this compound and provides a theoretical framework for its comparative effects based on general pharmacokinetic principles of oral and inhaled drug administration. It is critical to note that the absence of direct, empirical data necessitates a cautious interpretation of the potential differences outlined below.
Mechanism of Action
This compound is classified as a sympathomimetic amine and functions as a norepinephrine-dopamine releasing agent.[1] This mechanism suggests that it stimulates the release of these neurotransmitters from presynaptic neurons, leading to increased sympathomimetic activity. This action is responsible for its vasoconstrictive effects, which were utilized for nasal decongestion.
Signaling Pathway
The presumed signaling pathway for this compound involves its interaction with presynaptic nerve terminals, leading to the release of norepinephrine (B1679862) and dopamine (B1211576) into the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, eliciting a physiological response.
Figure 1: Proposed signaling pathway of this compound.
Pharmacokinetic Comparison: Theoretical Considerations
In the absence of specific pharmacokinetic data for this compound, the following table outlines the expected differences between oral and inhaled administration based on general principles.
| Pharmacokinetic Parameter | Oral Administration (Theoretical) | Inhaled Administration (Historical) |
| Absorption | Slower and potentially incomplete due to first-pass metabolism in the liver. | Rapid absorption through the nasal mucosa directly into the systemic circulation. |
| Bioavailability | Likely lower than inhaled route due to hepatic metabolism. | Higher bioavailability as it bypasses first-pass metabolism. |
| Onset of Action | Delayed onset of effects. | Rapid onset of action, typically within minutes. |
| Systemic Exposure | Potentially higher systemic exposure over time, depending on the dose and formulation. | Lower systemic exposure with localized application, though systemic effects can occur. |
| Metabolism | Primarily metabolized by the liver. | Some local metabolism in the nasal mucosa, but a significant portion is absorbed systemically and metabolized by the liver. |
Experimental Protocols: A Methodological Gap
A critical limitation in this comparative study is the complete lack of published, detailed experimental protocols for either oral or inhaled this compound administration in a controlled research setting. The historical use of this compound as a nasal inhaler predates modern requirements for detailed pharmacokinetic and pharmacodynamic studies. Furthermore, its current status as a non-approved substance found in some supplements means that ethical and regulated human trials are not being conducted.
For researchers aiming to investigate the comparative effects, a hypothetical experimental workflow would be necessary.
Figure 2: Hypothetical workflow for a comparative study.
Effects and Potential Implications
Inhaled Route (Historical Use): The primary effect of inhaled this compound was localized vasoconstriction in the nasal passages, leading to decongestion. Systemic effects at therapeutic doses were likely minimal but could include increased heart rate and blood pressure.
Oral Route (Modern Concern): The effects of oral this compound are largely unknown and unstudied.[2] Based on its mechanism of action as a norepinephrine-dopamine releasing agent, oral administration could lead to more pronounced and sustained systemic stimulant effects. These may include significant cardiovascular effects (hypertension, tachycardia) and central nervous system stimulation (agitation, anxiety). The presence of this compound in dietary supplements is a public health concern due to the lack of safety data for oral consumption.[2]
Conclusion
A direct, evidence-based comparison of oral versus inhaled this compound is not possible due to a lack of scientific research. While the historical use of inhaled this compound provides some insight into its localized effects, the pharmacokinetics, pharmacodynamics, and safety profile of oral administration remain largely uncharacterized. The scientific community would require dedicated, controlled studies to elucidate the comparative effects of these two routes of administration. Until such data is available, the oral consumption of this compound should be considered unsafe due to the potential for significant stimulant-related adverse effects.
References
Assessing the Specificity of Phenpromethamine Receptor Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor interaction specificity of Phenpromethamine, a sympathomimetic amine, with a focus on its primary mechanism of action as a monoamine releasing agent. Due to the limited availability of comprehensive receptor screening data for this compound, this guide leverages available information on its potent effects on norepinephrine (B1679862) and dopamine (B1211576) release and contrasts it with the broader receptor interaction profile of the well-characterized stimulant, Amphetamine. This comparison aims to provide researchers with a framework for understanding the potential selectivity and off-target effects of this compound.
Data Presentation: Comparative Receptor Interaction Profiles
The following tables summarize the available quantitative data on the functional activity of this compound and the receptor binding affinities of Amphetamine. This allows for a comparative assessment of their potencies at monoamine transporters and their potential for interactions with other aminergic receptors.
Table 1: Functional Potency of this compound as a Monoamine Releasing Agent
| Compound | Transporter | Assay Type | EC50 (nM) |
| This compound | Norepinephrine Transporter (NET) | Monoamine Release | 154 |
| This compound | Dopamine Transporter (DAT) | Monoamine Release | 574 |
| This compound | Serotonin Transporter (SERT) | Monoamine Release | >10,000 |
Data sourced from studies on rat brain synaptosomes.
Table 2: Receptor Binding Affinities (Ki, nM) of Amphetamine
| Receptor | Amphetamine Ki (nM) |
| Monoamine Transporters | |
| Norepinephrine Transporter (NET) | 43 |
| Dopamine Transporter (DAT) | 360 |
| Serotonin Transporter (SERT) | 33,000 |
| Adrenergic Receptors | |
| Alpha-1A | 1,700 |
| Alpha-1B | 3,100 |
| Alpha-2A | 840 |
| Beta-1 | >10,000 |
| Beta-2 | >10,000 |
| Dopamine Receptors | |
| D1 | >10,000 |
| D2 | >10,000 |
| D3 | >10,000 |
| D4 | >10,000 |
| D5 | >10,000 |
| Serotonin Receptors | |
| 5-HT1A | >10,000 |
| 5-HT2A | >10,000 |
| 5-HT2C | >10,000 |
| Histamine Receptors | |
| H1 | >10,000 |
| Other | |
| Sigma-1 | 46,400 |
| TAAR1 (human) | 440 |
This data represents a compilation from various sources and databases. Ki values are indicative of binding affinity; lower values indicate higher affinity.
Experimental Protocols
1. Synaptosomal Monoamine Release Assay
This in vitro assay is a standard method to determine the potency and efficacy of monoamine releasing agents.
-
Synaptosome Preparation:
-
Rodent brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine) is rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.
-
The synaptosome pellet is washed and resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Monoamine Release Assay:
-
Synaptosomes are pre-loaded with a radiolabeled monoamine ([³H]dopamine or [³H]norepinephrine) by incubation at 37°C.
-
After loading, the synaptosomes are washed to remove excess radiolabel.
-
The pre-loaded synaptosomes are then incubated with various concentrations of the test compound (e.g., this compound).
-
The amount of radiolabeled monoamine released into the supernatant is quantified by liquid scintillation counting.
-
EC50 values, representing the concentration of the compound that elicits 50% of the maximal release, are calculated from concentration-response curves.
-
2. Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Cell lines stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor) or brain tissue homogenates are used.
-
The cells or tissue are homogenized in a suitable buffer and centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a high-affinity radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by the primary neurotransmitters released by this compound and a typical experimental workflow for its characterization.
Benchmarking Phenpromethamine Potency Against Other Phenethylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine release potency of phenpromethamine against other well-known phenethylamine (B48288) derivatives. The information presented herein is supported by experimental data to aid in understanding the structure-activity relationships of this class of compounds.
Data Presentation: Comparative Potency of Phenethylamines
The following table summarizes the in vitro potencies (EC50 values in nM) of this compound and other selected phenethylamines on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) release. Lower EC50 values are indicative of higher potency. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | Reference |
| This compound | 154 | 574 | [1] |
| Amphetamine | ~7.4 - 53.4 | ~24 - 51.5 | [2][3] |
| Methamphetamine | Potent NE releaser | Potent DA releaser | [4][5] |
| Ephedrine | ~50 | Weak activity | [5] |
| MDMA (Ecstasy) | Potent NE releaser | Less potent than NE release | [3] |
Disclaimer: The EC50 values presented in this table are sourced from different studies. Variations in experimental protocols, such as tissue preparation and incubation times, may influence the results. For a definitive comparison, these compounds should be evaluated side-by-side in the same assay.
Experimental Protocols: In Vitro Monoamine Release Assay
The following is a detailed methodology for a typical in vitro monoamine release assay using rat brain synaptosomes to determine the EC50 values of phenethylamine compounds.
1. Preparation of Synaptosomes:
-
Tissue Dissection: Euthanize male Sprague-Dawley rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine transporters, hippocampus or cortex for norepinephrine transporters) on ice.
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a glass-Teflon homogenizer.
-
Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
-
Resuspension: Gently resuspend the synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method like the Bradford or BCA protein assay.
2. Monoamine Release Assay (Superfusion Method):
-
Synaptosome Loading: Incubate the synaptosomes with a low concentration of a radiolabeled monoamine neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) for 30 minutes at 37°C to allow for uptake.
-
Superfusion:
-
Transfer the loaded synaptosomes to a superfusion apparatus.
-
Continuously perfuse the synaptosomes with warm, oxygenated buffer at a constant flow rate.
-
-
Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous neurotransmitter release.
-
Drug Application: Introduce the test compound (e.g., this compound) at various concentrations into the superfusion buffer.
-
Quantification: Measure the amount of radioactivity in each collected fraction using liquid scintillation counting.
-
Data Analysis:
-
Calculate the amount of neurotransmitter released in each fraction.
-
Express the drug-induced release as a percentage of the total synaptosomal neurotransmitter content.
-
Plot the concentration-response curve and determine the EC50 value (the concentration of the drug that produces 50% of the maximal release) using non-linear regression analysis.
-
Mandatory Visualization
Caption: Mechanism of phenethylamine-induced monoamine release.
Caption: In vitro monoamine release assay workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Phenpromethamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Phenpromethamine, a sympathomimetic amine and stimulant, requires careful handling and adherence to established disposal protocols to mitigate potential environmental and safety risks. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of this compound Disposal
Given its classification as a stimulant and its potential physiological effects, this compound waste must be managed in accordance with national and local regulations for pharmaceutical and chemical waste. The primary goal is to prevent its release into the environment and to ensure it cannot be diverted or misused.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This process should be carried out by trained personnel in a controlled laboratory setting.
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Hazard Assessment and Personal Protective Equipment (PPE):
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Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Segregation and Labeling:
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Do not mix this compound waste with other chemical waste streams.
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Keep this compound in its original container whenever possible.
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Clearly label the waste container as "Hazardous Waste: this compound" and include any other required hazard symbols or information as per your institution's and local regulations.
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Containment:
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Ensure the waste container is securely sealed to prevent leaks or spills.
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Storage:
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Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
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Storage should be away from incompatible materials.
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Arranging for Professional Disposal:
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Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
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Provide the disposal company with all necessary information about the waste, including its identity and any known hazards.
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Waste material must be disposed of in accordance with national and local regulations through an approved waste disposal plant.
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Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifically detailing disposal parameters for this compound, such as concentration limits for environmental release. Similarly, detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes are not found in the reviewed literature. The standard and recommended procedure is incineration by a licensed facility, which ensures complete destruction of the compound.
In the absence of specific data, adherence to the principle of using a certified and approved waste disposal plant is the most critical step to ensure safety and compliance. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
